Corylin

Catalog No.
S623654
CAS No.
53947-92-5
M.F
C20H16O4
M. Wt
320.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Corylin

CAS Number

53947-92-5

Product Name

Corylin

IUPAC Name

3-(2,2-dimethylchromen-6-yl)-7-hydroxychromen-4-one

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C20H16O4/c1-20(2)8-7-13-9-12(3-6-17(13)24-20)16-11-23-18-10-14(21)4-5-15(18)19(16)22/h3-11,21H,1-2H3

InChI Key

PWAACAMQKVIVPZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

corylin

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)O)C

The exact mass of the compound Corylin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]. However, this does not mean our product can be used or applied in the same or a similar way.

Corylin mechanism of action in osteoclast inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Corylin inhibits osteoclastogenesis through multiple signaling pathways and cellular processes. The table below summarizes its key molecular targets and effects:

Target/Process Effect of this compound Experimental Evidence
NF-κB Signaling Inhibits nuclear translocation of p65 subunit [1] [2] Immunofluorescence, Western Blot [1] [3] [4]
Transcription Factors Downregulates expression of NFATc1 and c-Fos [1] [5] [3] qRT-PCR, Western Blot [1] [3] [4]
Osteoclast Gene Markers Suppresses TRAP, CTSK, CTR, DC-STAMP, MMP-9, Atp6v0d2 [1] [5] qRT-PCR, Transcriptomic (RNA-seq) analysis [1]
Cytoskeletal Organization Diminishes F-actin ring formation [1] [5] [3] Fluorescence microscopy (Actin-Tracker) [3] [4]
Cell Migration & Fusion Reduces pre-osteoclast migration and fusion [1] [5] Trans-well migration assay, phagocytosis (latex beads) assay [1]
Mitochondrial Function Attenuates mitochondrial mass and functional activation [5] [3] Specific mitochondrial staining and functional assays [5]

The following diagram illustrates the core signaling pathway through which this compound exerts its inhibitory effects:

G RANKL RANKL RANK_Signal RANKL/RANK Signaling RANKL->RANK_Signal This compound This compound This compound->RANK_Signal Inhibits NFkB_Nucleus NF-κB Nuclear Translocation RANK_Signal->NFkB_Nucleus NFATc1_cFos NFATc1 / c-Fos Activation NFkB_Nucleus->NFATc1_cFos Osteoclast_Genes Osteoclast-Specific Genes (TRAP, CTSK, CTR, etc.) NFATc1_cFos->Osteoclast_Genes Osteoclastogenesis Osteoclast Differentiation & Function Osteoclast_Genes->Osteoclastogenesis

This compound inhibits RANKL-induced signaling, suppressing key transcription factors and osteoclast genes. [1] [5] [3]

Quantitative Data Summary

This compound's effects on osteoclasts are concentration-dependent. The table below consolidates key quantitative findings from in vitro studies:

Parameter Effect (with this compound Treatment) Dosage Range (in vitro) Experimental Model
Cell Viability No significant cytotoxicity 0.3 μM to 30.0 μM Mouse BMMs, CCK-8 assay [1] [3] [4]
Osteoclast Differentiation Concentration-dependent inhibition; significant reduction in TRAP+ multi-nucleated cells 2.5 μM to 10 μM Mouse BMMs + M-CSF & RANKL, TRAP staining [5] [3]
Gene Expression Downregulation of NFATc1, c-Fos, TRAP, CTSK, etc. 5 μM Mouse BMMs + RANKL, qRT-PCR [1] [3] [4]
Bone Resorption Reduced pit formation on bone plates 5 μM Differentiated osteoclasts on bone plates [5] [3]
In Vivo Efficacy Attenuated bone loss in OVX mice 10 mg/kg/d (i.p.) Ovariectomized (OVX) mouse model [5] [3]

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies for core assays used in the cited studies.

Osteoclast Differentiation and TRAP Staining
  • Cell Source: Bone marrow macrophages (BMMs) isolated from tibias and femurs of 6-week-old mice [3] [4].
  • Culture Medium: α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 30 ng/mL M-CSF, and 50 ng/mL RANKL to induce differentiation [3] [4].
  • Treatment: this compound (e.g., 0-10 μM) or vehicle (DMSO) added during the differentiation process. Medium is replaced every two days [3] [4].
  • Staining & Quantification: After 4-5 days, cells are fixed and stained using a commercial TRAP staining kit. TRAP-positive cells with more than three nuclei are counted as mature osteoclasts [3] [4].
F-Actin Ring Staining
  • Cell Culture: BMMs are seeded onto bone plates or coverslips and differentiated into osteoclasts with M-CSF and RANKL, with or without this compound [3] [4].
  • Staining: Differentiated cells are fixed with 4% paraformaldehyde (PFA), permeabilized with 0.1% Triton X-100, and stained with Actin-Tracker (e.g., phalloidin) to visualize F-actin and DAPI for nuclei [3] [4].
  • Imaging: Stained actin rings are visualized and imaged using a fluorescence microscope. The number and integrity of F-actin rings are quantified [1] [3].
Bone Resorption Assay
  • Procedure: Differentiated osteoclasts are seeded onto bone plates (e.g., Corning). After several days of culture, cells are removed using 5% sodium hypochlorite solution [3] [4].
  • Analysis: The bone plates are imaged under a microscope. The resorption pit areas are quantified using image analysis software to determine the bone resorption activity of osteoclasts [5] [3].
Gene Expression Analysis (qRT-PCR)
  • RNA Isolation: Total RNA is extracted from cultured cells (e.g., at day 3 of differentiation) using a commercial kit like RNA-Quick Purification Kit [3] [4].
  • cDNA Synthesis: RNA is reverse-transcribed into cDNA using a reagent kit (e.g., Prime Script RT reagent kit) [3] [4].
  • qPCR: The cDNA is used as a template for quantitative PCR with SYBR Green. GAPDH is used as a housekeeping gene for normalization. Primers for target genes (NFATc1, c-Fos, CTSK, TRAP, etc.) are listed in the source material [3] [4].

Current Research Status and Distinguishing Properties

  • Research Phase: Current evidence for this compound's anti-osteoclastogenic effect is robust at the preclinical stage, demonstrated in in vitro cell cultures and in vivo mouse models of post-menopausal osteoporosis (OVX model) [5] [3]. Human clinical trials are needed to confirm its efficacy and safety in humans [6].
  • A Unique Phytoestrogen: A QSAR and molecular docking study revealed that unlike many other flavonoids in Psoralea corylifolia, This compound does not bind to the human estrogen receptor α ligand binding domain (hERα-LBD) [7] [8]. This suggests its mechanism is estrogen-receptor independent, which is a significant distinction from other known phytoestrogens and could potentially mitigate side effects associated with estrogenic activity [7] [8].

Conclusion and Future Directions

This compound presents a compelling multi-targeted mechanism for inhibiting osteoclastogenesis, acting through suppression of RANKL-induced NF-κB and NFATc1 signaling, disruption of cytoskeletal dynamics, and modulation of mitochondrial function [1] [5] [3]. Its efficacy in animal models and its unique, non-estrogenic receptor binding profile make it a promising candidate for further investigation [7] [5] [8].

The critical next steps for drug development include:

  • Conducting detailed pharmacokinetic and toxicity studies.
  • Validating its effects in advanced animal models.
  • Ultimately progressing to human clinical trials to assess its potential as a novel therapeutic for osteoporosis and other osteoclast-related bone diseases [6].

References

Corylin's Modulation of NF-κB and NFATc1 Signaling: An In-Depth Technical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Corylin is a flavonoid isolated from the fruit of Psoralea corylifolia that has demonstrated significant pharmacological potential, largely through its ability to inhibit the NF-κB and NFATc1 signaling pathways. This makes it a compelling candidate for therapeutic development in inflammatory conditions, sepsis, and bone-resorptive diseases like osteoporosis and rheumatoid arthritis [1] [2] [3]. Its mechanism involves direct interference with key signaling molecules and transcription factors, leading to reduced expression of pro-inflammatory mediators and inhibition of osteoclast differentiation.

Detailed Signaling Pathways and Molecular Mechanisms

The therapeutic actions of this compound are primarily mediated through its suppressive effects on the NF-κB and NFATc1 pathways. The following diagram synthesizes findings from multiple studies to illustrate how this compound influences these pathways in different cellular contexts, such as during inflammation induced by LPS and during osteoclast differentiation induced by RANKL.

G node_this compound This compound node_mapk MAPK Pathways (JNK, p38, ERK) node_this compound->node_mapk Inhibits Phosphorylation node_ikk IKK Complex node_this compound->node_ikk Suppresses Activity node_nfkb_active NF-κB (p65/p50) Active in Nucleus node_this compound->node_nfkb_active Blocks Nuclear Translocation (of p65) node_nfatc1_induction NFATc1 Induction node_this compound->node_nfatc1_induction Suppresses Transcriptional Activation node_nfatc1_active NFATc1 Active (Autoamplification) node_this compound->node_nfatc1_active Inhibits Activity node_lps LPS node_tlr4 TLR4 node_lps->node_tlr4 node_rankl RANKL node_rank RANK node_rankl->node_rank node_traf6 TRAF6 node_tlr4->node_traf6 node_rank->node_traf6 node_traf6->node_mapk node_traf6->node_ikk node_mapk->node_nfkb_active node_ap1 Transcription Factor AP-1 (c-Fos/c-Jun) node_mapk->node_ap1 node_nfkb_inactive NF-κB (p65/p50) Inactive in Cytoplasm node_ikk->node_nfkb_inactive IκB Phosphorylation & Degradation node_nfkb_inactive->node_nfkb_active Nuclear Translocation node_nfkb_active->node_nfatc1_induction node_cytokine_production Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) node_nfkb_active->node_cytokine_production node_mediator_production Inflammatory Mediators (iNOS, COX-2, NO, PGE2) node_nfkb_active->node_mediator_production node_nfatc1_induction->node_nfatc1_active Ca2+ Signaling & Autoamplification node_osteoclast_genes Osteoclast Genes (TRAP, CTSK, CTR) node_nfatc1_active->node_osteoclast_genes node_ap1->node_nfatc1_induction node_ap1->node_osteoclast_genes node_osteoclast_diff Osteoclast Differentiation & Bone Resorption node_osteoclast_genes->node_osteoclast_diff

Schematic of this compound's inhibition of NF-κB and NFATc1 pathways in inflammation and osteoclastogenesis.

Inhibition of the NF-κB Pathway

This compound effectively suppresses the activation of the NF-κB pathway, which is a central regulator of inflammation and immune responses.

  • In LPS-Induced Inflammation: In macrophages stimulated with LPS, this compound treatment leads to a significant reduction in the phosphorylation of key MAPKs (JNK, p38, and ERK) and inhibits the activation of the IKK complex, which is responsible for NF-κB activation [1]. This prevents the degradation of IκB and the subsequent nuclear translocation of the NF-κB p65 subunit [2] [1]. Consequently, this compound dose-dependently suppresses the expression of NF-κB target genes, including pro-inflammatory cytokines (TNF-α, IL-6) and mediators (iNOS, COX-2, NO, PGE2) [1].
  • In Osteoclastogenesis: During RANKL-induced osteoclast differentiation, the RANKL/RANK interaction initiates a signaling cascade that activates NF-κB. This compound interferes with this process, inhibiting the nuclear translocation of p65 and thus restraining the initial activation of the master transcription factor NFATc1 [2].
Suppression of NFATc1 Activation and Osteoclastogenesis

The inhibition of NFATc1 is a cornerstone of this compound's anti-osteoclastogenic effect.

  • Transcriptional Suppression: this compound treatment results in the downregulation of RANKL-induced NFATc1 mRNA and protein expression in a time- and concentration-dependent manner [2] [4]. This is a critical effect, as NFATc1 is the principal regulator of osteoclast differentiation.
  • Downstream Gene Regulation: The suppression of NFATc1 leads to the reduced expression of a suite of osteoclast-specific genes. These include TRAP (Tartrate-resistant acid phosphatase), CTSK (Cathepsin K), CTR (Calcitonin receptor), DC-STAMP, and MMP-9 [2] [4].
  • Functional Impairment: Beyond gene regulation, this compound impairs critical osteoclast functions. It disrupts the formation of the F-actin ring, a specialized cytoskeletal structure essential for bone resorption [2] [4]. It also diminishes the phagocytic capability and migration of pre-osteoclasts, processes necessary for their fusion into mature, multi-nucleated osteoclasts [4].

Summary of Quantitative Experimental Data

The following tables summarize key quantitative findings from foundational studies on this compound.

Table 1: Anti-inflammatory Effects of this compound in LPS-Stimulated Macrophages (RAW 264.7 cells) [1]

Parameter Measured Effect of this compound (10-20 μM) Experimental Method
Cell Viability No significant change vs. control MTT Assay
NO Production Significant, concentration-dependent inhibition Griess Reaction
PGE2 Production Significant, concentration-dependent inhibition ELISA
TNF-α & IL-6 Production Significant, concentration-dependent inhibition ELISA
Protein Expression (iNOS, COX-2) Marked reduction Western Blot
MAPK Phosphorylation (JNK, p38, ERK) Significant suppression Western Blot
NF-κB Activity Significant inhibition J-Blue Cell Assay

Table 2: Anti-Osteoclastogenic Effects of this compound in RANKL-Induced Bone Marrow Macrophages [2] [4]

Parameter Measured Effect of this compound (e.g., 5 μM) Experimental Method
Cell Viability (0.3-30 μM) No significant change vs. control Cytotoxicity Assay
TRAP-Positive Osteoclast Formation Concentration-dependent decrease in number and size TRAP Staining

| F-Actin Ring Formation | Significant, concentration-dependent reduction | Phalloidin Staining / Fluorescence Microscopy | | Osteoclast Migration | Significant abrogation | Trans-well Migration Assay | | Phagocytosis | Significant decrease | Latex Bead Uptake Assay | | Gene Expression (NFATc1, TRAP, CTSK, etc.) | Significant downregulation | RT-PCR / RNA-seq | | NFATc1 Protein Level | Marked reduction | Western Blot |

Key Experimental Protocols for Investigating this compound's Mechanisms

For researchers aiming to validate or explore these pathways, below are outlines of the core methodologies used in the cited literature.

Protocol: Assessing Osteoclast Differentiation and Function

This protocol is adapted from studies that evaluated this compound's effect on RANKL-induced osteoclastogenesis [2] [4].

  • 1. Osteoclast Precursor Culture: Isolate bone marrow-derived macrophages (BMMs) from the femurs and tibiae of mice. Culture the cells in α-MEM medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 25 ng/mL M-CSF for 2-3 days to generate osteoclast precursors.
  • 2. Osteoclast Differentiation: Seed the precursors in appropriate plates. To induce differentiation, replace the medium with complete α-MEM containing 25 ng/mL M-CSF and 50 ng/mL RANKL. Treat the cells with this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO). Refresh the medium and compounds every 2-3 days.
  • 3. TRAP Staining & Quantification: After 4-5 days of culture, fix the cells and stain for TRAP activity using a commercial kit. Count the number of multi-nucleated (≥3 nuclei) TRAP-positive cells as mature osteoclasts under a light microscope.
  • 4. F-Actin Ring Staining: On day 4-5, fix the cells, permeabilize them, and incubate with fluorescently labeled phalloidin to stain F-actin. Use a confocal microscope to visualize the ring structures. The percentage of cells with intact F-actin rings should be quantified.
  • Key Controls: Include a negative control (M-CSF only) and a positive control (M-CSF + RANKL + vehicle).
Protocol: Evaluating Anti-inflammatory Effects in Macrophages

This protocol is based on experiments investigating this compound's effect on LPS-induced inflammation [1].

  • 1. Cell Culture and Treatment: Culture RAW 264.7 macrophages or primary murine peritoneal macrophages in DMEM with 10% FBS. Pre-treat cells with various concentrations of this compound (e.g., 5-20 µM) or vehicle for 1 hour.
  • 2. Inflammation Induction: Stimulate the cells with LPS (e.g., 100 ng/mL - 1 µg/mL) for a specified duration (e.g., 6 hours for mRNA, 24 hours for protein and secreted factors).
  • 3. Analysis of Secreted Mediators:
    • Nitric Oxide (NO): Measure nitrite accumulation in the culture supernatant using the Griess reagent.
    • Cytokines (TNF-α, IL-6): Quantify cytokine levels using ELISA kits.
  • 4. Analysis of Protein Expression:
    • Western Blotting: Harvest cell lysates. Analyze the expression of iNOS, COX-2, and the phosphorylation status of MAPKs (p-JNK, p-p38, p-ERK) and NF-κB pathway components (IκBα, p65).
  • Key Controls: Include an unstimulated control and an LPS-only stimulated control.
Protocol: Transcriptomic Analysis (RNA-seq)

This approach was used to uncover the global gene expression changes underlying this compound's inhibition of osteoclast differentiation [2] [4].

  • 1. Sample Preparation: Differentiate osteoclast precursors from BMMs with M-CSF and RANKL in the presence of this compound or vehicle for 4 days. Extract total RNA using a standard method (e.g., Trizol).
  • 2. Library Preparation and Sequencing: Assess RNA quality. Prepare RNA-seq libraries from high-quality samples and sequence on an appropriate platform (e.g., Illumina).
  • 3. Bioinformatic Analysis:
    • Differential Expression: Map sequencing reads to the reference genome and quantify gene expression. Identify differentially expressed genes (DEGs) between this compound-treated and vehicle-treated groups.
    • Pathway Analysis: Perform Gene Ontology (GO) enrichment and KEGG pathway analysis on the DEGs to identify biological processes and signaling pathways significantly altered by this compound, such as the NF-κB and osteoclast differentiation pathways.

Conclusion and Research Outlook

Future research should focus on:

  • Elucidating the direct molecular target(s) of this compound within these pathways.
  • Conducting comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies and rigorous preclinical trials in disease models.
  • Exploring its potential synergistic effects with existing therapeutics.

The consolidated data and methodologies presented here provide a robust foundation for further scientific investigation and drug development efforts centered on this compound.

References

Corylin transcriptomic analysis RNA-seq osteoclastogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Corylin in Osteoclastogenesis

This compound, a flavonoid from Psoralea corylifolia L., inhibits osteoclast differentiation and bone resorption primarily by suppressing the RANKL-induced NF-κB signaling pathway and the downstream master transcription factor NFATc1 [1] [2] [3].

The diagram below illustrates the core signaling pathway affected by this compound during osteoclast differentiation:

G RANKL RANKL RANK_receptor RANK Receptor RANKL->RANK_receptor MCSF MCSF MCSF->RANK_receptor This compound This compound NFkB_pathway NF-κB Signaling Pathway Activation This compound->NFkB_pathway Inhibits NFATc1_activation NFATc1 Activation & Nuclear Translocation This compound->NFATc1_activation Inhibits cFos_activation c-Fos Activation This compound->cFos_activation Inhibits RANK_receptor->NFkB_pathway MAPK_pathway MAPK Signaling Pathway Activation RANK_receptor->MAPK_pathway NFkB_pathway->NFATc1_activation MAPK_pathway->cFos_activation Osteoclast_genes Osteoclast-Specific Gene Expression (TRAP, CTSK, CTR) NFATc1_activation->Osteoclast_genes cFos_activation->NFATc1_activation OC_formation Osteoclast Formation & Bone Resorption Osteoclast_genes->OC_formation

This compound inhibits key signaling pathways in osteoclastogenesis.

Quantitative Effects of this compound on Osteoclasts

The inhibitory effects of this compound have been quantified through various cellular assays. The table below summarizes key experimental findings from the literature.

Table 1: Quantitative Effects of this compound on Osteoclast Formation and Function *In Vitro*

Experimental Assay Key Findings with this compound Treatment Concentration Range / Details
Cell Viability (CCK-8/MTT) No significant cytotoxicity observed [2] [3]. 0.3 - 30.0 μM for up to 48-96 hours [2].
TRAP-Positive Osteoclast Formation Concentration-dependent reduction in the number and size of multi-nucleated TRAP+ cells [2] [3]. IC50 reported in the low micromolar range; ~5 μM shown to reduce NFATc1 mRNA by >50% [2].
F-Actin Ring Formation Significant reduction in the number and integrity of F-actin rings, indicating impaired resorptive function [2] [3]. Quantified by fluorescence microscopy; diminished in a concentration-dependent manner [2].
Gene Expression (qRT-PCR) Downregulation of osteoclast-specific genes: NFATc1, c-Fos, TRAP, CTSK, CTR, DC-STAMP, MMP-9 [2] [3]. Suppression was both time and concentration-dependent [2].
Phagocytosis & Migration Inhibited the ingestion of latex beads and reduced cell migration in trans-well assays [2]. Indicates disruption of pre-osteoclast fusion and mobility [2].
Bone Resorption Pit Assay Reduced resorption area on bone-mimetic surfaces [3]. Direct evidence of impaired bone-degrading capacity [3].

Detailed Experimental Protocols

For researchers aiming to replicate these studies, here are the core methodologies.

Table 2: Key Experimental Protocols for Evaluating this compound's Effects

Protocol Component Detailed Methodology
Cell Source & Culture Osteoclast Precursors: Isolate bone marrow-derived macrophages (BMMs) from the tibias and femurs of 6-week-old mice. Culture in complete α-MEM medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 30 ng/mL M-CSF for 3 days to obtain adherent BMMs [2] [3].
Osteoclast Differentiation Seed BMMs and stimulate with osteoclast induction media: complete α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL. Change media every two days. Treat with this compound (e.g., 0-30 μM) or vehicle control (e.g., 0.1% DMSO) during differentiation [2] [3].
TRAP Staining After 4-5 days of culture, fix cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP) using a commercial kit. Mature osteoclasts are defined as TRAP-positive cells containing three or more nuclei [3].
F-Actin Ring Staining Culture BMMs on bone plates or glass coverslips with RANKL and this compound. Fix with 4% PFA, permeabilize with 0.1% Triton X-100, and stain with Actin-Tracker (e.g., phalloidin) and DAPI. Visualize F-actin rings using a fluorescence microscope [3].
RNA Extraction & qRT-PCR Extract total RNA (e.g., after 3 days of differentiation) using a kit like RNA-Quick Purification Kit. Reverse transcribe to cDNA. Perform qRT-PCR using SYBR Green with primers for osteoclast markers (NFATc1, TRAP, CTSK). Use GAPDH as a housekeeping gene for normalization [2] [3].

Transcriptomic Analysis & RNA-seq Workflow

Transcriptomic analysis is crucial for uncovering the global gene expression changes induced by this compound. A standard RNA-seq workflow for this purpose is outlined below.

G cluster_0 Tools & Packages Step1 1. Sample Preparation & Transcript Quantification Step2 2. Data Import & Gene-Level Aggregation Step1->Step2 Step3 3. Exploratory Data Analysis & Quality Control Step2->Step3 Step4 4. Differential Expression Analysis Step3->Step4 Step5 5. Functional Enrichment & Pathway Analysis Step4->Step5 Tool1 Salmon, kallisto, or RSEM Tool1->Step1 Tool2 tximport / tximeta (R/Bioconductor) Tool2->Step2 Tool3 DESeq2, edgeR, limma-voom Tool3->Step4 Tool4 PCA, Heatmaps, Volcano Plots Tool4->Step3 Tool5 clusterProfiler, EnrichmentMap Tool5->Step5

Standard RNA-seq workflow for analyzing this compound's effects.

  • Transcript Quantification: Process raw FASTQ files using Salmon, kallisto, or RSEM to obtain transcript-level abundance estimates. Using the --gcBias flag with Salmon is recommended to correct for systematic biases [4].
  • Data Import: Use R/Bioconductor packages like tximport or tximeta to import quantification data, aggregate counts to the gene-level, and automatically attach annotation metadata [4].
  • Differential Expression & Visualization: Perform analysis with specialized packages like DESeq2 or edgeR. Visualize results using standard plots [5] [4]:
    • PCA Plots for quality control and assessing sample grouping.
    • Volcano Plots to identify statistically significant and biologically relevant differentially expressed genes.
  • Pathway Analysis: Input the list of differentially expressed genes into tools like clusterProfiler for Gene Ontology (GO) and KEGG pathway enrichment analysis. Visualize enriched pathways using bar plots, dot plots, or enrichment maps [5].

Future Research Directions

While current findings are promising, several advanced approaches could deepen the understanding of this compound's mechanisms:

  • Single-Cell RNA-seq (scRNA-seq): Applying scRNA-seq to this compound-treated osteoclast cultures could reveal its impact on cellular heterogeneity and identify distinct subpopulations of precursor cells that are particularly sensitive to treatment [6] [7].
  • Integration with Other Omics Data: Combining transcriptomic data with proteomic or epigenomic data would provide a more systems-level view of this compound's action.
  • In Vivo Validation: The positive results in ovariectomized (OVX) mouse models are encouraging [3]. Future work should focus on validating the specific molecular pathways identified in vitro within these in vivo models.

References

Detailed Pharmacological Activities & Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The broad therapeutic potential of Corylin is supported by numerous in vitro, in vivo, and clinical study-level research. The following table details its key activities and corresponding experimental evidence.

Pharmacological Activity Experimental Model Key Findings / Mechanism of Action Citation
Osteogenesis In vitro (osteoblasts); Ex vivo (bone micromass) Induced osteoblast differentiation/mineralization; ↑ Runx2, Osterix, Col1, ALP via Wnt/β-catenin & Estrogen receptor pathways. [1]
Lifespan Extension & Anti-Senescence In vivo (mice on HFD); In vitro (yeast, HUVECs) Extended replicative lifespan in yeast & chronological lifespan in mice; ameliorated cellular senescence; targeted Gtr1 to suppress TOR1/mTOR pathway. [2] [3]
Anti-inflammation & Wound Healing In vivo (mouse full-thickness wound model); In vitro (fibroblasts, macrophages) Accelerated wound closure; promoted fibroblast migration/proliferation via PI3K/AKT; reduced inflammation via SIRT1/NF-κB. [4]
Anti-Diabetic Complications (e.g., Periodontitis) In vitro (human gingival fibroblasts with AGEs) Reduced ROS, cellular senescence (↓p16, ↓SASP), & pyroptosis (↓NLRP3, ↓ASC, ↓caspase-1); enhanced wound healing. [5]
Hepatoprotection In vitro (HepG2 cells); In vivo (mouse model) Induced UGT1A1 enzyme via PPARs/AhR activation; protected against acetaminophen (APAP)-induced liver injury. [6]
Anticancer (Adjuvant) In vitro (HCC cells); In vivo (xenograft mice) Inhibited HCC cell proliferation/migration/invasion; ↑sensitivity to chemo/radiotherapy by inducing lncRNA RAD51-AS1 to inhibit RAD51-mediated DNA repair. [7]
Anti-Obesity & Metabolic Improvement In vivo (HFD-fed mice); In vitro (3T3-L1 adipocytes) Reduced body weight, improved insulin resistance; induced adipocyte browning & lipolysis via SIRT1 and β3-AR pathways. [8]

Key Signaling Pathway Visualizations

This compound exerts its effects through multiple cellular pathways. The following diagrams illustrate its mechanisms in three key areas: promoting bone formation, extending lifespan, and accelerating wound healing.

1. This compound in Osteoblastic Differentiation this compound induces bone formation through two synergistic pathways.

G cluster_1 Wnt/β-catenin Pathway cluster_2 Estrogen Signaling Pathway This compound This compound Wnt/β-catenin\nActivation Wnt/β-catenin Activation This compound->Wnt/β-catenin\nActivation Estrogen Receptor\n(ER) Activation Estrogen Receptor (ER) Activation This compound->Estrogen Receptor\n(ER) Activation β-catenin\nNuclear Translocation β-catenin Nuclear Translocation Wnt/β-catenin\nActivation->β-catenin\nNuclear Translocation Stimulates Runx2 Promoter\nActivation Runx2 Promoter Activation β-catenin\nNuclear Translocation->Runx2 Promoter\nActivation Stimulates Osteoblast\nDifferentiation Osteoblast Differentiation Runx2 Promoter\nActivation->Osteoblast\nDifferentiation Induces Bone Marker\nExpression (e.g., ALP) Bone Marker Expression (e.g., ALP) Runx2 Promoter\nActivation->Bone Marker\nExpression (e.g., ALP) Upregulates Estrogen Receptor\n(ER) Activation->Runx2 Promoter\nActivation Stimulates Inhibitor1 DKK-1 (Inhibitor) Inhibitor1->Wnt/β-catenin\nActivation Blocks Inhibitor2 ICI 182,780 (Antagonist) Inhibitor2->Estrogen Receptor\n(ER) Activation Blocks

This compound activates Wnt/β-catenin and estrogen signaling to induce osteoblast differentiation. This effect is blocked by pathway-specific inhibitors (DKK-1 and ICI 182,780) [1].

2. This compound-Mediated Lifespan Extension this compound extends lifespan in yeast and mice by targeting nutrient-sensing pathways.

G cluster_yeast In Yeast cluster_mammal In Mammals (HUVECs/Mice) This compound This compound Binds Gtr1 Binds Gtr1 This compound->Binds Gtr1 Suppresses mTOR\nPathway Suppresses mTOR Pathway This compound->Suppresses mTOR\nPathway Inhibits TOR1 Complex Inhibits TOR1 Complex Binds Gtr1->Inhibits TOR1 Complex Replicative Lifespan ↑ Replicative Lifespan ↑ Inhibits TOR1 Complex->Replicative Lifespan ↑ Cellular Senescence ↓ Cellular Senescence ↓ Suppresses mTOR\nPathway->Cellular Senescence ↓ SASP ↓ SASP ↓ Suppresses mTOR\nPathway->SASP ↓ Chronological Lifespan ↑ Chronological Lifespan ↑ Cellular Senescence ↓->Chronological Lifespan ↑

This compound extends lifespan by targeting the nutrient-sensing TOR pathway. In yeast, it binds Gtr1 to inhibit TOR1. In mammals, it suppresses mTOR to reduce cellular senescence [2] [3].

3. This compound in Wound Healing this compound accelerates wound healing through a dual mechanism on different cell types.

G cluster_fibroblast On Fibroblasts cluster_macrophage On Macrophages This compound This compound Activates PI3K/AKT\nSignaling Activates PI3K/AKT Signaling This compound->Activates PI3K/AKT\nSignaling Activates SIRT1 Activates SIRT1 This compound->Activates SIRT1 Proliferation ↑\nMigration ↑ Proliferation ↑ Migration ↑ Activates PI3K/AKT\nSignaling->Proliferation ↑\nMigration ↑ Wound Healing ↑ Wound Healing ↑ Proliferation ↑\nMigration ↑->Wound Healing ↑ NF-κB p65\nDeacetylation/Sequestration NF-κB p65 Deacetylation/Sequestration Activates SIRT1->NF-κB p65\nDeacetylation/Sequestration Inflammatory Response ↓\n(e.g., IL-6, IL-1β, TNFα) Inflammatory Response ↓ (e.g., IL-6, IL-1β, TNFα) NF-κB p65\nDeacetylation/Sequestration->Inflammatory Response ↓\n(e.g., IL-6, IL-1β, TNFα) Inflammatory Response ↓\n(e.g., IL-6, IL-1β, TNFα)->Wound Healing ↑ InhibitorA LY294002 (PI3K Inhibitor) InhibitorA->Activates PI3K/AKT\nSignaling Blocks InhibitorB EX527 (SIRT1 Inhibitor) InhibitorB->Activates SIRT1 Blocks

This compound accelerates wound healing by promoting fibroblast proliferation via PI3K/AKT and reducing macrophage-driven inflammation via SIRT1/NF-κB. Inhibitors LY294002 and EX527 block these effects [4].

Experimental Protocols for Key Assays

To facilitate your research, here are detailed methodologies for some of the key experiments cited.

1. Osteoblastic Differentiation Assay [1]

  • Cell Culture: Use osteoblastic precursor cells (e.g., MC3T3-E1) or primary osteoblasts.
  • Differentiation Induction: Culture cells in osteogenic medium (ascorbic acid, β-glycerophosphate) with this compound treatment. A typical study used concentrations up to 30 μM.
  • Analysis of Differentiation:
    • Alkaline Phosphatase (ALP) Staining/Activity: Measure at day 7.
    • Alizarin Red S Staining: Quantify calcium deposition at day 21.
    • Gene/Protein Expression: Analyze markers (Runx2, Osterix, Col1) via RT-PCR and Western Blot.
  • Mechanism Investigation:
    • Wnt/β-catenin Pathway: Pre-treat cells with DKK-1, then assess β-catenin nuclear translocation and Runx2 promoter activity.
    • Estrogen Pathway: Pre-treat cells with ICI 182,780, then assess Runx2 promoter activity.

2. Wound Healing Scratch Assay [4]

  • Cell Seeding: Seed fibroblasts (e.g., NIH/3T3) in a 12-well plate until ~90-100% confluent.
  • Scratch Creation: Use a sterile 200 μL pipette tip to create a straight "wound" in the monolayer.
  • Treatment & Imaging: Wash away debris and add fresh medium with this compound. Capture images at the scratch area at 0 hours and 24 hours under a microscope.
  • Quantification: Measure the cell-free area at both time points using image analysis software (e.g., ImageJ).
  • Migration Rate Calculation: (1 - [S(24h)/S(0h)]) × 100%.

3. In Vivo Wound Healing Model [4]

  • Animal Model: BALB/C male mice.
  • Wound Creation: Create a single full-thickness 10 mm diameter excisional wound on the dorsal surface under anesthesia.
  • Drug Administration: Administer this compound (e.g., 1-3 mg in 0.1 mL acetone) or vehicle topically to the wound once daily.
  • Monitoring: Photograph wounds on days 0, 2, 4, 6, and 8 post-surgery.
  • Analysis: Measure wound area from images and calculate the percentage of wound closure. Perform histology (H&E, Masson's trichrome) and immunofluorescence (e.g., COL1A1, α-SMA) on harvested tissue.

4. Senescence-Associated β-Galactosidase (SA-β-Gal) Staining [5]

  • Cell Culture & Treatment: Culture human gingival fibroblasts and induce senescence with Advanced Glycation End-products (AGEs). Treat with this compound.
  • Staining: Use a commercial Cellular Senescence Assay kit. Wash cells, fix, and incubate with the SA-β-Gal staining solution at 37°C (without CO₂) for 4-16 hours.
  • Analysis: Observe under a microscope. Senescent cells will show blue staining. Count the percentage of SA-β-Gal positive cells.

Research Use & Practical Considerations

  • Solubility and Storage: this compound is soluble in DMSO (e.g., 64 mg/mL or ~200 mM). For in vivo studies, it can be suspended in 0.5% CMC-Na [9] [8]. It is recommended to store the powder at -20°C and protect solutions from light [8].
  • Dosing: Reported effective doses in vivo vary by model. For lifespan extension in mice on a high-fat diet, it was administered in the diet [2]. For wound healing, 1-3 mg per wound was applied topically [4], and for anti-cancer efficacy in xenograft models, 60 mg/kg was administered intraperitoneally [8].

This compound is a multifaceted natural compound with significant therapeutic potential across various disease areas. Its well-characterized mechanisms and the availability of detailed experimental protocols provide a strong foundation for further drug discovery and development efforts.

References

Core Mechanism of SIRT1 Activation and Downstream Signaling

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates the primary molecular mechanism by which corylin activates SIRT1 and its subsequent effects on key signaling pathways.

G This compound This compound SIRT1 Activation\n(Deacetylase Activity) SIRT1 Activation (Deacetylase Activity) This compound->SIRT1 Activation\n(Deacetylase Activity) PI3K/AKT Pathway\nActivation PI3K/AKT Pathway Activation This compound->PI3K/AKT Pathway\nActivation NF-κB p65\nDeacetylation NF-κB p65 Deacetylation SIRT1 Activation\n(Deacetylase Activity)->NF-κB p65\nDeacetylation Cytoplasmic\nSequestration\nof NF-κB Cytoplasmic Sequestration of NF-κB NF-κB p65\nDeacetylation->Cytoplasmic\nSequestration\nof NF-κB Pro-inflammatory Gene\nTranscription\n(TNFα, IL-6, IL-1β) Pro-inflammatory Gene Transcription (TNFα, IL-6, IL-1β) Cytoplasmic\nSequestration\nof NF-κB->Pro-inflammatory Gene\nTranscription\n(TNFα, IL-6, IL-1β) Inhibits Reduced Inflammation Reduced Inflammation Pro-inflammatory Gene\nTranscription\n(TNFα, IL-6, IL-1β)->Reduced Inflammation Leads to Fibroblast\nMigration & Proliferation Fibroblast Migration & Proliferation PI3K/AKT Pathway\nActivation->Fibroblast\nMigration & Proliferation Accelerated Wound Healing Accelerated Wound Healing Fibroblast\nMigration & Proliferation->Accelerated Wound Healing Reduced Inflammation->Accelerated Wound Healing

This mechanism is supported by functional experiments showing that the SIRT1 inhibitor EX527 and the PI3K inhibitor LY294002 can block this compound's therapeutic effects, confirming the dependency on these pathways [1] [2] [3].

Key Experimental Evidence and Quantitative Data

The following table summarizes the primary experimental findings that elucidate this compound's mechanism of action and its functional outcomes.

Experimental Model Treatment Key Findings Significance/Outcome
LPS-stimulated Macrophages [1] [2] [3] This compound ↓ Acetylated NF-κB p65; ↑ cytoplasmic localization of NF-κB p65 Reduced expression of pro-inflammatory cytokines (iNOS, IL-1β, IL-6, TNFα)
Fibroblasts [1] [2] [3] This compound ↑ Phosphorylation of AKT; ↑ cell proliferation and migration in scratch assay Promoted tissue repair and regeneration
In Vivo Wound Healing (Mouse full-thickness skin wound) [1] [2] [3] Topical this compound (1-3 mg/day) ↑ Collagen deposition (COL1A1); ↑ wound closure rate; ↓ inflammatory markers Accelerated healing of chronic wounds

Essential Experimental Protocols

To investigate this compound's effects on SIRT1, researchers typically employ a combination of cellular and molecular techniques.

Key In Vitro Assays
  • Cell Culture Models: Use murine or human macrophage cell lines (e.g., RAW 264.7) stimulated with LPS to study inflammation. Use fibroblast cell lines (e.g., L929) for migration/proliferation studies [1] [3].
  • Western Blot Analysis: Detect protein expression and activation status.
    • Target Proteins: Acetylated NF-κB p65, total NF-κB p65, phosphorylated AKT (Ser473), total AKT, SIRT1 [1] [3].
    • Cytoplasmic/Nuclear Fractionation: Validate the subcellular localization of NF-κB p65 [1] [3].
  • Immunofluorescence Staining: Visualize the translocation of NF-κB p65 from the nucleus to the cytoplasm [1] [2] [3].
  • Quantitative Real-Time PCR (qPCR): Measure mRNA levels of inflammatory genes (TNF-α, IL-6, IL-1β, iNOS) [1] [2].
  • Pathway Inhibition: Pre-treat cells with SIRT1 inhibitor EX527 (e.g., 10 µM) or PI3K inhibitor LY294002 (e.g., 20 µM) to confirm mechanism [1] [2].
Key In Vivo Models
  • Mouse Wound Healing Model:
    • Animal: BALB/C male mice [1] [2].
    • Procedure: Create a full-thickness dorsal skin wound (e.g., 10 mm diameter) with a biopsy punch [1] [2].
    • Treatment: Apply this compound topically (e.g., 1-3 mg in acetone) daily [1] [2].
    • Analysis:
      • Wound Area Measurement: Track wound closure over time (e.g., days 0, 2, 4, 6, 8) using imaging software [1] [2].
      • Histology: Analyze tissue sections for collagen deposition (e.g., COL1A1 staining via immunofluorescence) and immune cell infiltration [1] [2].

Additional Mechanisms and Therapeutic Potential

Beyond the core wound-healing mechanism, this compound's SIRT1 activation is linked to other therapeutic benefits, suggesting broad potential.

  • Metabolic Disorders: this compound reduces obesity and insulin resistance and promotes adipose tissue browning through activation of SIRT1 and β3-adrenergic receptors (β3-AR) [4].
  • Lifespan Extension: this compound extends replicative lifespan in yeast and mouse models fed a high-fat diet. It targets Gtr1 to suppress TOR1 activity and ameliorates cellular senescence in human umbilical vein endothelial cells (HUVECs) [5].
  • Atherosclerosis: this compound exhibits anti-inflammatory and antioxidant effects in vascular cells, suppressing the ROS/MAPK/NF-κB pathway and VSMC proliferation, thereby reducing atherosclerotic plaque formation [6].

Research Considerations

  • Metabolism and Bioavailability: this compound undergoes extensive first-pass metabolism, including oxidation, hydration, glucuronidation, and sulfation. Key metabolizing enzymes include CYP1A1, 1B1, 2C19, and UGT1A1 [7]. This property must be considered for drug development, particularly for oral administration.
  • Receptor Binding Profile: A quantitative structure-activity relationship (QSAR) study indicates that This compound does not bind to the human estrogen receptor α (ERα), unlike many other flavonoids from Psoralea corylifolia. This suggests its actions are non-estrogenic, which is advantageous for avoiding hormone-related side effects [8] [9].

This compound's dual anti-inflammatory and tissue-regenerative effects, mediated via SIRT1 and PI3K/AKT, make it a compelling candidate for chronic wounds, metabolic diseases, and age-related conditions. Further research should focus on improving its metabolic stability and exploring its efficacy in other inflammation-driven pathologies.

References

Comprehensive Technical Analysis: Corylin and its Modulation of the PI3K/AKT Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Core Mechanistic Insights

Corylin, a primary flavonoid compound isolated from the traditional medicinal herb Psoralea corylifolia L., has emerged as a significant naturals product with potent multi-pathway activity across various disease models. Recent research has illuminated its sophisticated mechanism of action, particularly through precise modulation of the PI3K/AKT signaling pathway, a central regulator of cell survival, proliferation, metabolism, and inflammation. This pathway, frequently dysregulated in cancer, metabolic disorders, and inflammatory conditions, represents a crucial therapeutic target. This compound demonstrates a unique capacity to activate PI3K/AKT signaling in specific cellular contexts while inhibiting the same pathway in others, highlighting its context-dependent pharmacological profile. This nuanced regulation, combined with its simultaneous activation of sirtuin 1 (SIRT1) signaling, positions this compound as a promising candidate for therapeutic development against chronic wounds, metabolic diseases, fibrotic conditions, and atherosclerosis [1] [2] [3].

The PI3K/AKT pathway transduces signals from receptor tyrosine kinases, integrins, and other cell surface receptors to regulate fundamental cellular processes. Upon activation, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, serving as a docking site for proteins with pleckstrin homology (PH) domains including Akt and its upstream activator PDK1. Akt is subsequently phosphorylated at Thr308 by PDK1 and at Ser473 by mTORC2, leading to full activation. The pathway is negatively regulated by PTEN, which dephosphorylates PIP3, and by protein phosphatases including PHLPP which dephosphorylates Akt at Ser473 [4]. This compound interacts with this sophisticated signaling network at multiple nodal points, exerting either agonistic or antagonistic effects depending on the cellular context and disease state.

Therapeutic Applications and Quantitative Data Analysis

Wound Healing and Regenerative Applications

In comprehensive studies investigating chronic wound healing, this compound has demonstrated remarkable efficacy through coordinated activation of the PI3K/AKT pathway in fibroblasts and simultaneous anti-inflammatory effects via SIRT1 activation in macrophages. Research conducted on full-thickness skin wounds in BALB/C male mice revealed that topical application of this compound (1-3 mg in 0.1 mL acetone once daily for 8 days) significantly accelerated wound closure rates. Mechanistic investigations established that this compound promotes fibroblast migration and proliferation through PI3K/AKT activation while reducing excessive inflammatory responses in macrophages through SIRT1-mediated deacetylation and cytoplasmic translocation of NF-κB p65. The critical dependence on these pathways was confirmed through inhibition studies, where administration of LY294002 (PI3K inhibitor) and EX527 (SIRT1 inhibitor) completely abrogated this compound's therapeutic effects [1] [2].

Table 1: Quantitative Effects of this compound on Wound Healing Parameters in Preclinical Models

Parameter Effect Size Experimental Model Dosing Regimen Citation
Wound Closure Rate Significant acceleration vs. vehicle control BALB/C male mice, full-thickness skin wound 1-3 mg in 0.1 mL acetone, once daily for 8 days [1]
Collagen Deposition Marked increase in COL1A1 expression Mouse dorsal skin, immunofluorescence Same as above [1]
Inflammatory Cytokine Reduction Decreased IL-1β, IL-6, TNF-α LPS-stimulated macrophages 40 μM pre-treatment for 2h [1]
Fibroblast Migration Enhanced scratch healing Cell line fibroblasts Concentration-dependent (5-20 μM) [1]
Anti-fibrotic and Hepatoprotective Effects

In the context of liver fibrosis, this compound exhibits a contrasting mechanism by inhibiting PI3K/AKT signaling in hepatic stellate cells (HSCs), the primary effector cells in liver fibrosis development. Through suppression of the GAS6/AXL signaling axis, this compound reduces downstream PI3K/AKT activation, thereby inhibiting HSC activation and extracellular matrix production. In carbon tetrachloride (CCl4)-induced liver fibrosis models in BALB/c mice, this compound administration (30 mg/kg body weight, intraperitoneally) significantly alleviated fibrosis symptoms and improved liver function indicators, with reduced aspartate aminotransferase (AST) and alanine transaminase (ALT) levels. Furthermore, this compound induced caspase-9 and caspase-3 activation, promoting apoptosis in activated HSCs and thereby reducing the population of fibrosis-promoting cells [3] [5].

Table 2: this compound Efficacy in Metabolic and Fibrotic Disease Models

Disease Model Primary Mechanism Key Outcomes Effective Concentration/Dose Citation
Liver Fibrosis (CCl4-induced) Inhibition of GAS6/AXL-mediated PI3K/AKT activation Reduced collagen deposition, improved AST/ALT levels 30 mg/kg, intraperitoneal [3] [5]
Atherosclerosis (ApoE-deficient mice) Suppression of ROS/JNK/NF-κB pathway Attenuated atherosclerotic lesions, reduced VCAM-1 expression 20-40 mg/kg, oral administration [6]
Diabetic Periodontitis (in vitro) Attenuation of inflammaging and pyroptosis Reduced ROS, enhanced wound healing, decreased NLRP3 Concentration-dependent (10-40 μM) [7]
Lifespan Extension (High-fat diet mice) Gtr1 targeting and mTOR suppression Extended lifespan under metabolic stress 50 mg/kg in diet [8]
Metabolic and Cardiovascular Applications

This compound demonstrates significant atherosclerosis mitigation in ApoE-deficient mice fed a high-cholesterol diet, with studies showing dramatic reduction in atherosclerotic lesions through inhibition of vascular inflammation and smooth muscle cell proliferation. The compound suppresses TNF-α-induced monocyte adhesion to human umbilical vein endothelial cells (HUVECs) by downregulating the ROS/JNK/NF-κB p65 pathway and inhibits platelet-derived growth factor-BB (PDGF-BB)-induced vascular smooth muscle cell proliferation and migration through regulation of the mTOR/Drp1 signaling cascade. These multi-faceted actions on different vascular cell types contribute to its overall cardioprotective effects [6]. Additionally, this compound has shown potential in lifespan extension studies, particularly in mice under high-fat diet conditions, where it ameliorates metabolic stress and reduces senescent cell accumulation [8].

Experimental Protocols and Methodological Considerations

In Vitro Assessment of PI3K/AKT Modulation

Cell-based signaling studies form the foundation for investigating this compound's effects on the PI3K/AKT pathway. For evaluation of anti-inflammatory activity in macrophages, researchers typically pre-treat human THP-1 or mouse RAW264.7 cells with varying concentrations of this compound (10-40 μM) for 2 hours prior to stimulation with lipopolysaccharide (LPS) at 200 ng/mL for 24 hours. Pro-inflammatory cytokine production (IL-1β, IL-6, TNF-α) is quantified using enzyme-linked immunosorbent assays (ELISA), while pathway activation is assessed through Western blot analysis of phosphorylated AKT (Ser473 and Thr308) and total AKT levels. For investigation of downstream transcription factor regulation, immunofluorescence staining can be employed to track NF-κB p65 nuclear translocation, while co-immunoprecipitation experiments can examine acetylation status changes in response to SIRT1 activation [1] [3] [7].

To evaluate direct pathway activation in fibroblasts for wound healing applications, researchers can conduct scratch assays using NIH/3T3 or human dermal fibroblasts. Cells are treated with this compound (5-20 μM) following scratch creation, with migration rates quantified over 24-48 hours using time-lapse microscopy. Specific pathway dependence should be confirmed through pharmacological inhibition using LY294002 (PI3K inhibitor, 10-20 μM) and EX527 (SIRT1 inhibitor, 5-10 μM). For anti-fibrotic activity assessment in hepatic stellate cells (such as HHSteC or LX-2 cell lines), researchers typically pre-treat with this compound (20-40 μM) for 2 hours prior to stimulation with transforming growth factor-β (TGF-β, 5 ng/mL) for 24 hours. Activation markers including α-smooth muscle actin (α-SMA) and collagen type I are analyzed through Western blot, immunofluorescence, and real-time quantitative PCR [1] [3].

In Vivo Experimental Models and Dosing

Preclinical disease models provide critical functional validation of this compound's therapeutic potential. For wound healing studies, researchers typically utilize BALB/C male mice (18-22 g) under pentobarbital anesthesia, creating a 10 mm diameter full-thickness skin wound on the dorsal surface using a round skin biopsy punch. This compound is administered topically (1-3 mg in 0.1 mL acetone) once daily for 8 days, with wound areas measured digitally on days 0, 2, 4, 6, and 8 using ImageJ software. Histological analysis at endpoint includes hematoxylin and eosin staining for general morphology, Masson's trichrome for collagen deposition, and immunofluorescence for α-SMA and COL1A1 expression [1] [2].

For liver fibrosis models, BALB/c mice receive intraperitoneal injections of CCl4 (0.5 μL/g body weight) twice weekly for six weeks to induce fibrosis, with this compound administered intraperitoneally at 30 mg/kg body weight. Serum biomarkers (AST, ALT) are quantified using commercial kits, while liver tissues are collected for histopathological examination (Sirius Red and Masson's trichrome staining) and protein analysis through Western blotting for α-SMA, collagen I, and GAS6/AXL pathway components. In atherosclerosis studies using ApoE-deficient mice fed a high-cholesterol diet, this compound is typically administered orally at 20-40 mg/kg daily for 8-12 weeks. Atherosclerotic lesion development is quantified through en face analysis of the aorta and cross-sectional analysis of the aortic root, with immunohistochemistry performed for inflammatory markers (VCAM-1, CD68) and smooth muscle cell markers (α-SMA) [3] [6].

Pathway Visualization and Conceptual Diagrams

Molecular Mechanism of this compound in Wound Healing

G cluster_macrophage Macrophage Anti-inflammatory Effects cluster_fibroblast Fibroblast Pro-healing Effects This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates PI3K PI3K This compound->PI3K Activates NFkB NF-κB p65 SIRT1->NFkB Deacetylates & Cytoplasmic Translocation Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Reduced Transcription AKT AKT PI3K->AKT Phosphorylates Migration Cell Migration & Proliferation AKT->Migration Collagen Collagen Deposition AKT->Collagen Inhibitors LY294002 (PI3Ki) EX527 (SIRT1i) Inhibitors->this compound Block Effects

This compound's dual-mechanism in wound healing: activates PI3K/AKT in fibroblasts and SIRT1 in macrophages.

Experimental Workflow for this compound Research

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Validation Compound This compound Isolation & Characterization Macrophage Macrophage Models (THP-1, RAW264.7) LPS-induced inflammation Compound->Macrophage Fibroblast Fibroblast Models (Migration, Proliferation) Scratch assay Compound->Fibroblast HSC Hepatic Stellate Cells (HHSteC, LX-2) TGF-β activation Compound->HSC Cytokine Cytokine Measurement Macrophage->Cytokine ELISA qPCR Pathway1 Pathway Analysis (p-AKT, SIRT1) Fibroblast->Pathway1 Western Blot Immunofluorescence Markers Fibrosis Markers HSC->Markers α-SMA, Collagen I Analysis Wound Wound Healing Model (Full-thickness skin wound) Cytokine->Wound Fibrosis Liver Fibrosis Model (CCl4 induction) Pathway1->Fibrosis Athero Atherosclerosis Model (ApoE-/- mice) Markers->Athero Healing Healing Assessment Wound->Healing Closure Rate Histology Liver Fibrosis Scoring Fibrosis->Liver AST/ALT Collagen Staining Plaque Plaque Quantification Athero->Plaque Lesion Area Immunostaining

Integrated experimental workflow for evaluating this compound's therapeutic effects.

Conclusion and Future Research Directions

References

Corylin sources Psoralea corylifolia and Pueraria lobata

Author: Smolecule Technical Support Team. Date: February 2026

Corylin at a Glance

The table below summarizes the core information about this compound for a quick overview.

Aspect Details
IUPAC Name 5-hydroxy-8,8-dimethyl-2-(4-methylpent-3-en-1-yl)-2H,8H-pyrano[2,3-f]chromen-4-one
Chemical Formula C₂₁H₂₂O₄ [1]
Plant Source 1 Psoralea corylifolia (Fruit) - Major, well-established source [1] [2]
Plant Source 2 Pueraria lobata (Aerial Parts/Vines) - Newer, alternative source [3]
Core Bioactivities Lifespan extension, Anti-melanogenesis (skin-whitening), Antioxidant, Anti-senescence [3] [1]

Sources and Quantitative Data

This compound is found in varying quantities in different plants and their parts. The table below provides a comparative summary of key quantitative findings.

Property / Study Source Plant & Part Key Quantitative Findings Experimental Model
Lifespan Extension Psoralea corylifolia (Fruit, n-hexane fraction) Extended replicative lifespan by 20% at 10 μg/mL [1]. Yeast (S. cerevisiae)
Anti-melanogenesis Pueraria lobata (Aerial parts, isolated this compound) Inhibited melanin production by 77.9% and cellular tyrosinase activity by 67.7% at 25 μM [3]. B16F10 mouse melanoma cells
Anti-melanogenesis Efficacy Pueraria lobata (Aerial parts, isolated this compound) Showed stronger anti-melanin activity than positive control arbutin (100 μM) [3]. B16F10 cells & UVB-stimulated 3D human skin model
Cytotoxicity (Safety) Pueraria lobata (Aerial parts, isolated this compound) Showed no cytotoxicity at concentrations up to 25 μM [3]. B16F10 cells

Detailed Experimental Protocols

For researchers aiming to replicate key findings, here are the methodologies for core experiments.

Protocol 1: Anti-melanogenesis Assay in B16F10 Cells [3]

This protocol evaluates this compound's effect on melanin synthesis.

  • Cell Culture: Maintain B16F10 mouse melanoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • Cell Seeding and Treatment: Seed cells in culture plates. After cell attachment, replace the medium with one containing α-Melanocyte-Stimulating Hormone (α-MSH, e.g., 100 nM) to induce melanogenesis. Co-treat with various concentrations of this compound (e.g., 1-25 μM). Use arbutin (100 μM) as a positive control and a group with α-MSH only as a negative control.
  • Melanin Content Measurement: After incubation (e.g., 48-72 hours), wash the cells with PBS, lyse them, and pellet the melanin. Dissolve the melanin pellet in a hot alkaline solution (e.g., 1N NaOH). Measure the absorbance at 405 nm, with higher absorbance indicating more melanin.
  • Cellular Tyrosinase Activity: Lyse the treated cells. The lysate is incubated with L-DOPA. The rate of dopachrome formation, measured by absorbance at 475 nm, indicates tyrosinase activity.
Protocol 2: Replicative Lifespan Assay in Yeast (MEP) [1]

This protocol uses the Mother Enrichment Program (MEP) for efficient lifespan screening.

  • Yeast Strain: Use the MEP strain (genetically engineered to allow selective mother cell proliferation).
  • Estradiol Arrest: Grow the yeast culture in the presence of estradiol to arrest the division of daughter cells.
  • Drug Treatment & Plating: Treat the culture with the test compound (e.g., this compound). Plate the culture onto estradiol-free medium. Only mother cells can form colonies.
  • Viability Analysis: Count the colony-forming units (CFUs) over time. An increase in viability and CFUs in the treated group compared to the control indicates an extended replicative lifespan.

Mechanisms of Action: Signaling Pathways

This compound exerts its effects by modulating key cellular signaling pathways. The diagrams below illustrate the primary mechanisms for its anti-melanogenesis and longevity-promoting activities.

Diagram 1: Anti-melanogenesis via MITF Pathway

This compound inhibits melanin synthesis by downregulating the master regulator of melanogenesis, MITF.

UVB UVB SignalingCascade SignalingCascade UVB->SignalingCascade Activates AlphaMSH AlphaMSH AlphaMSH->SignalingCascade Activates This compound This compound Tyrosinase Tyrosinase This compound->Tyrosinase Directly Suppresses? TRP1 TRP1 This compound->TRP1 Directly Suppresses? MITTFDegradation MITTFDegradation This compound->MITTFDegradation Promotes MITF MITF MITF->Tyrosinase Transcribes MITF->TRP1 Transcribes Melanin Melanin Tyrosinase->Melanin Synthesize TRP1->Melanin Synthesize SignalingCascade->MITF Upregulates MITTFDegradation->MITF Downregulates

This compound reduces melanin by downregulating MITF and downstream enzymes.

Diagram 2: Lifespan Extension via mTOR Inhibition

In longevity studies, this compound targets the mTOR pathway, a key regulator of aging.

AminoAcids AminoAcids Gtr1 Gtr1 AminoAcids->Gtr1 Activates This compound This compound This compound->Gtr1 Inhibits TORC1 TORC1 This compound->TORC1 Suppresses Gtr1->TORC1 Activates ProteinSynthesis ProteinSynthesis TORC1->ProteinSynthesis Promotes Autophagy Autophagy TORC1->Autophagy Inhibits Lifespan Lifespan Autophagy->Lifespan Promotes

This compound extends lifespan by inhibiting the Gtr1/TORC1 pathway.

Future Research and Development

  • Sustainable Sourcing: Utilizing Pueraria lobata vines, often considered agricultural waste, provides an eco-friendly and sustainable source for this compound [3] [4].
  • Clinical Translation: While efficacy in 3D human skin models is promising [3], further clinical trials are necessary to confirm its safety and therapeutic potential in humans.
  • Broader Therapeutic Applications: Given its established role in longevity pathways and antioxidant activity [5] [1], this compound is a strong candidate for drug development in age-related diseases and metabolic disorders.

References

Corylin phytochemical characterization and isolation

Author: Smolecule Technical Support Team. Date: February 2026

Botanical Sources, Isolation, and Phytochemistry

Corylin is a flavonoid found in significant quantities in at least two medicinal plants:

Plant Source Plant Part Key Isolation Steps Reported Purity
Psoralea corylifolia L. (Psoraleae Fructus) [1] Dried fruits 70% aqueous ethanol extraction → Ethyl acetate fractionation → Silica gel, polyamide, and Sephadex LH-20 chromatography [1] ≥ 99.48% (as determined by HPLC) [1]
Pueraria lobata [2] Aerial parts (vines) Ethyl acetate fractionation → Activated carbon decolorization → Sequential chromatography [2] Isolated compound confirmed via spectral analysis [2]

The experimental workflow for isolating this compound from Pueraria lobata involves a multi-stage fractionation process, which can be visualized as follows:

G Start Aerial Parts of Pueraria lobata A Ethyl Acetate (EtOAc) Fractionation Start->A B Decolorization (Activated Carbon) A->B C Sequential Solvent Fractionation B->C D Resin-Based Chromatography C->D E Isolation of This compound D->E F Identification: LC-QTOF-MS/MS E->F

Flowchart of this compound isolation from Pueraria lobata aerial parts.

Structural and Analytical Characterization

The following table summarizes the key physicochemical and analytical data for this compound:

Property Category Description
Basic Information Flavonoid compound [2].
Analytical Technique LC-QTOF-MS/MS (Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry) [3].
Database ID Identified among 41 compounds in Psoralea corylifolia metabolite profiling [3].
Drug-Likeness Selected based on favorable drug-likeness and bioavailability scores from online databases [3].

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities by interacting with multiple molecular targets and pathways.

Key Molecular Targets and Pathways
Biological Activity Reported Experimental Model Molecular Targets & Pathways
Antioxidant In silico network pharmacology study [3] Top-ranked target genes: TDP1, APEX1, TOP2A, CTSD, KLF5 [3].
Skin-Whitening B16F10 melanoma cells [2] ↓ MITF protein expression → ↓ Tyrosinase and ↓ TRP-1 expression [2].
Anti-Inflammatory / Anti-Colitis DSS-induced chronic colitis in mice [1] Regulates gut-brain axis; promotes 5-HTP production; improves intestinal & blood-brain barrier function [1].

The mechanism by which this compound inhibits melanin synthesis for skin-whitening effects involves a specific signaling pathway:

G This compound This compound MITF Microphthalmia-associated transcription factor (MITF) This compound->MITF Downregulates Tyrosinase Tyrosinase MITF->Tyrosinase Downregulates TRP1 Tyrosinase-related protein 1 (TRP1) MITF->TRP1 Downregulates TRP2 Tyrosinase-related protein 2 (TRP2) MITF->TRP2 No significant effect Melanin Melanin Tyrosinase->Melanin TRP1->Melanin

This compound mechanism for inhibiting melanin synthesis.

For its anti-colitis effect, this compound acts through the gut-brain axis:

G This compound This compound Gut Gut Environment This compound->Gut Modulates Microbiota Promotes 5-HTP Barrier Intestinal Mucosal Barrier & Blood-Brain Barrier (BBB) This compound->Barrier Improves Tight Junction (TJ) Proteins Gut->Barrier Inflammation Reduced Inflammation Gut->Inflammation Brain Brain (CNS) Barrier->Brain Reduced Inflammatory Factor Transfer Brain->Inflammation

This compound's anti-colitis action via the gut-brain axis.

Experimental Protocols for Key Assays

In Vitro Anti-Melanogenesis Assay in B16F10 Cells [2]
  • Cell Culture: Maintain B16F10 mouse melanoma cells in standard culture medium.
  • Stimulation & Treatment: Stimulate melanogenesis by adding α-Melanocyte-Stimulating Hormone (α-MSH) to the cells. Co-treat with this compound at various non-cytotoxic concentrations (e.g., 1-25 µM). Use arbutin (100 µM) as a positive control.
  • Cytotoxicity Check: Perform a parallel assay (e.g., MTT) to ensure this compound concentrations do not reduce cell viability below 80-90%.
  • Melanin Content Measurement:
    • After 48-hour incubation, lyse the cells and pellet the insoluble melanin.
    • Dissolve the melanin pellet in a hot NaOH solution.
    • Measure the absorbance at 405 nm. Express melanin content as a percentage of the α-MSH-treated control group.
  • Cellular Tyrosinase Activity:
    • Lyse cells with a non-ionic detergent buffer.
    • Measure the rate of L-DOPA oxidation by the lysate spectrophotometrically.
    • Express activity as a percentage of the α-MSH-treated control group.
  • Protein Analysis:
    • Use Western Blotting to analyze protein levels of MITF, tyrosinase, TRP-1, and TRP-2 in treated cells to confirm the mechanism.
This compound Isolation from Psoraleae Fructus [1]
  • Extraction: Extract dried, powdered Psoraleae Fructus with 70% aqueous ethanol.
  • Partitioning: Partition the concentrated extract with ethyl acetate (EtOAc) to obtain an EtOAc-soluble sub-extract.
  • Chromatography:
    • Silica Gel Column: Subject the EtOAc extract to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone or dichloromethane-methanol.
    • Polyamide Column: Further purify this compound-containing fractions using polyamide column chromatography.
    • Sephadex LH-20: Perform final purification using Sephadex LH-20 gel filtration chromatography, typically eluting with methanol.
  • Purity Analysis: Analyze the final isolated compound by High-Performance Liquid Chromatography (HPLC) to confirm purity ≥ 99.48% [1].

Discussion and Research Implications

This technical overview shows that This compound is a multi-target phytochemical with therapeutic potential from cosmetic applications to managing complex conditions like colitis. Its presence in multiple plant sources and well-established isolation protocols facilitate further research.

Future work should focus on:

  • Clinical translation of pre-clinical findings for colitis and skin health
  • Comprehensive ADMET profiling
  • Scalable synthesis and formulation development
  • Synergistic interactions with other phytochemicals

References

Technical Analysis: Corylin's Mechanism of Action as a Novel Gtr1-Binding mTOR Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Corylin, a flavonoid compound isolated from the traditional Chinese medicinal herb Psoralea corylifolia, has emerged as a significant candidate for therapeutic development in aging-related diseases and metabolic disorders. This technical review comprehensively examines this compound's molecular mechanism of action, with particular focus on its unique binding to the Gtr1 protein and subsequent inhibition of the mTOR signaling pathway. Through systematic screening of traditional Chinese medicines, researchers identified this compound as a potent lifespan-extending compound that functions as a caloric restriction mimetic by targeting the nutrient-sensing pathway upstream of mTORC1. The compound demonstrates multi-species efficacy, extending replicative lifespan in yeast, reducing cellular senescence in human cell cultures, and improving survival in mouse models under high-fat diet conditions. This whitepaper provides a detailed analysis of this compound's molecular targets, quantitative effects across experimental models, methodological approaches for studying its mechanism, and potential therapeutic applications for researchers and drug development professionals.

Compound Profile and Molecular Characteristics

This compound is a biologically active flavonoid extracted from the fruit of Psoralea corylifolia, a plant utilized in traditional Chinese medicine for its various health benefits. The compound was identified through a systematic screening approach that evaluated numerous traditional Chinese medicines for lifespan extension properties using yeast models [1] [2]. The investigation began with 33 single herbs and 6 herbal formulas from classical pharmacopeias, with Psoralea corylifolia demonstrating significant lifespan-extending potential in initial screens [2]. Through bioactivity-guided fractionation, researchers isolated 22 pure compounds from the n-hexane-soluble fraction of the ethanol extract, with this compound and neobavaisoflavone emerging as the two primary active compounds responsible for the observed effects [1].

Table: Basic Characteristics of this compound

Property Specification
Compound Class Flavonoid
Source Psoralea corylifolia fruit
Molecular Weight 366.37 g/mol (approximate)
Extraction Method Ethanol extraction followed by n-hexane fractionation and chromatographic separation
Primary Screening Model Saccharomyces cerevisiae (yeast) replicative lifespan
Key Molecular Target Gtr1 protein
Downstream Pathway mTORC1 inhibition

This compound's structural features include a flavonoid backbone with specific substituents that facilitate its interaction with the Gtr1 protein binding pocket. Molecular docking studies have revealed that this compound binds to Gtr1 in a manner distinct from related compounds, enabling its specific effects on downstream mTOR signaling [3]. The compound's chemical stability and bioavailability profile make it suitable for in vivo studies, as demonstrated by its efficacy in mouse models when administered at 50 mg/kg [3].

Gtr1 Protein Binding Mechanism

The Gtr1 protein represents a critical component of the EGO complex (EGOC) in yeast, which corresponds to the Rag GTPase complex in mammalian systems. This complex functions as a essential nutrient sensor that regulates mTORC1 activity in response to amino acid availability [1] [2]. Gtr1 is a GTP-binding protein that forms heterodimers with Gtr2 and plays a pivotal role in recruiting mTORC1 to the lysosomal surface upon amino acid stimulation, thereby facilitating its activation by Rheb GTPase [4].

Through comprehensive molecular docking studies and genetic validation experiments, researchers have elucidated that this compound directly binds to Gtr1 at a specific binding pocket, effectively interfering with its GTP-binding capacity and subsequent activation of the mTORC1 complex [1] [3]. This interaction was shown to be highly specific, as this compound demonstrated a distinct docking orientation compared to structurally similar compounds, explaining its unique biological activity. The binding of this compound to Gtr1 disrupts the nutrient-sensing function of the EGO complex, leading to downstream inhibition of TOR1 signaling without affecting sirtuin-mediated pathways [2].

Diagram: this compound-Gtr1 Binding and Initial Signaling Disruption

G AminoAcids Amino Acid Availability Gtr1Active Gtr1 GTPase (Active State) AminoAcids->Gtr1Active Promotes Gtr1Inactive Gtr1 GTPase (Inactive State) Gtr1Inactive->Gtr1Active GTP Loading TORC1Recruitment mTORC1 Lysosomal Recruitment Gtr1Active->TORC1Recruitment Facilitates This compound This compound This compound->Gtr1Inactive Binds & Stabilizes mTORC1Activation mTORC1 Activation TORC1Recruitment->mTORC1Activation Enables

This compound binds to Gtr1, preventing GTP loading and subsequent mTORC1 activation

The significance of this binding mechanism was confirmed through genetic approaches, where this compound failed to extend lifespan in tor1Δ yeast strains, demonstrating that functional Tor1 is required for its effects [1]. Additionally, the specificity of interaction was validated by showing that this compound's lifespan extension properties were abolished in Gtr1-impaired yeast strains, establishing a direct causal relationship between Gtr1 binding and the observed phenotypic outcomes [3]. This precise molecular targeting distinguishes this compound from direct mTOR catalytic inhibitors and explains its favorable toxicity profile in various experimental models.

mTOR Inhibition Cascade and Signaling Consequences

This compound's binding to Gtr1 initiates a concerted molecular cascade that ultimately leads to suppression of mTORC1 activity, replicating key aspects of caloric restriction at the cellular level. The mammalian Target of Rapamycin (mTOR) functions as a master regulator of cell growth, proliferation, and metabolism, integrating signals from nutrients, growth factors, cellular energy status, and stress [5] [4]. mTOR exists in two distinct multi-subunit complexes—mTORC1 and mTORC2—with this compound primarily affecting mTORC1 signaling through its action on the Rag/Gtr1 GTPase complex [4] [6].

The molecular events following this compound binding involve impaired recruitment of mTORC1 to the lysosomal surface, where it would normally interact with its activator Rheb (Ras homolog enriched in brain) [7] [4]. This disrupted localization prevents mTORC1 phosphorylation and activation, leading to reduced activity toward its downstream substrates, including S6K1 (S6 kinase 1) and 4E-BP1 (eukaryotic initiation factor 4E-binding protein 1) [5]. The downstream consequences of this inhibition include suppression of cap-dependent translation, induction of autophagy, enhanced mitochondrial biogenesis, and metabolic reprogramming toward catabolic processes [5] [6].

Diagram: mTOR Inhibition Cascade Following this compound-Gtr1 Interaction

G CorylinGtr1 This compound-Gtr1 Complex mTORC1Recruitment Impaired mTORC1 Lysosomal Recruitment CorylinGtr1->mTORC1Recruitment Causes mTORC1Inactive mTORC1 Inactivation mTORC1Recruitment->mTORC1Inactive Leads to S6K1 S6K1 Inhibition mTORC1Inactive->S6K1 Reduces phosphorylation of FourEBP1 4E-BP1 Activation mTORC1Inactive->FourEBP1 Maintains inhibition of Autophagy Autophagy Induction mTORC1Inactive->Autophagy Promotes Translation Protein Synthesis ↓ S6K1->Translation Decreases FourEBP1->Translation Suppresses Senescence Cellular Senescence ↓ Autophagy->Senescence Reduces Metabolism Metabolic Reprogramming Translation->Metabolism Impacts

mTOR inhibition cascade following this compound binding shows multiple downstream effects

In human umbilical vein endothelial cells (HUVECs), this compound treatment significantly reduced senescent cell accumulation, with RNA sequencing revealing reversal of age-associated transcriptional patterns, particularly downregulation of the senescence-associated secretory phenotype (SASP) factor CXCL8 [2] [3]. This senotherapeutic effect was accompanied by improved cellular function and enhanced stress resistance. The inhibition of mTORC1 by this compound also activates conserved longevity transcription factors including Msn2/4, which translocate to the nucleus and promote expression of nicotinamidase PNC1, ultimately increasing intracellular NAD+ levels and potentially enhancing sirtuin activity [3]. This metabolic rewiring creates a cellular environment conducive to lifespan extension and healthspan improvement.

Quantitative Experimental Data and Biological Effects

This compound demonstrates consistent efficacy across multiple model organisms, with quantitative data supporting its lifespan-extending and health-promoting properties. The effects have been systematically evaluated in yeast, human cells, and mouse models, providing comprehensive evidence for its biological activity.

Table: Experimental Efficacy of this compound Across Model Systems

Model System Experimental Context Dosage/Concentration Key Results Citation
Saccharomyces cerevisiae (yeast) Replicative lifespan assay 10 μg/mL (ethanol extract) Significant lifespan extension; Tor1-dependent mechanism [1] [2]
Human Umbilical Vein Endothelial Cells (HUVECs) Cellular senescence model Not specified >80% reduction in SA-β-gal+ cells; reduced p21 expression; transcriptomic reversal of aging markers [2] [3]
Aged mice High-fat diet intervention 50 mg/kg ~50% increase in survival rate at 2 years; improved physical function and metabolic parameters [1] [3]
Bone marrow macrophages Osteoclast differentiation assay 0.3-30.0 μM Inhibition of RANKL-induced osteoclastogenesis; suppression of NF-κB and NFATc1 nuclear translocation [8]

In yeast models, this compound extended replicative lifespan to a degree comparable to tor1Δ mutants, with genetic experiments confirming its dependence on functional Tor1 but not sirtuin pathways [1] [3]. The combination of this compound with caloric restriction provided no additional benefit, supporting its classification as a caloric restriction mimetic that operates through overlapping mechanisms [3].

In mammalian systems, this compound administration to aged mice on a high-fat diet resulted in significantly improved survival rates, with approximately 60% of the this compound-treated group surviving at the 2-year endpoint compared to only 40% in the control group [3]. Treated animals exhibited enhanced physical performance in rearing behaviors and balance tests, indicating improved muscle strength and coordination. Additionally, metabolic parameters were favorably modulated despite similar caloric intake and body weight between groups, suggesting improved metabolic efficiency [2].

In the context of bone health, this compound demonstrated dose-dependent inhibition of osteoclast differentiation, with significant reduction in TRAP-positive multinucleated cells and F-actin ring formation at concentrations ranging from 0.3 to 30.0 μM [8]. This effect was mediated through suppression of RANKL-induced NF-κB and NFATc1 activation, highlighting this compound's potential for treating osteoporosis and other bone-resorptive diseases.

Experimental Methodologies and Research Protocols

The investigation of this compound's mechanism of action has employed sophisticated experimental approaches across multiple biological systems. Below, we outline the key methodologies that have yielded critical insights into its effects on Gtr1 binding and mTOR inhibition.

Mother Enrichment Program (MEP) for Yeast Lifespan Analysis
  • Principle: The MEP system utilizes genetic manipulation with estradiol-dependent Cre recombinase under a daughter-specific promoter (PSCW11) to disrupt essential genes (UBC9 and CDC20) in daughter cells, allowing selective survival and quantification of mother cells [1] [2].
  • Procedure: Yeast cultures are treated with test compounds in liquid medium containing estradiol. Daughter cell division is arrested during this phase. The culture is then plated on estradiol-free plates, enabling only mother cells to replicate and form measurable colonies [2].
  • Advantages: This method enables relatively high-throughput assessment of replicative lifespan compared to traditional micromanipulation, allowing larger sample sizes and more robust statistical analysis [1].
  • Validation: Lifespan extension observed in MEP assays was confirmed through conventional micromanipulation, ensuring methodological rigor [1].
Molecular Docking and Binding Studies
  • Approach: Computational docking simulations were performed to model the interaction between this compound and the Gtr1 protein structure, identifying specific binding pockets and molecular interactions [3].
  • Experimental Validation: Genetic approaches using Gtr1-impaired yeast strains confirmed the functional significance of the predicted binding, as this compound failed to extend lifespan in these models [1] [3].
  • Specificity Assessment: Comparison with structurally similar flavonoids established this compound's unique binding orientation and biological activity [3].
Transcriptomic Analysis in Human Cells
  • Methodology: RNA sequencing was performed on young HUVECs, senescent HUVECs, and senescent HUVECs treated with this compound to identify global transcriptional changes [2] [3].
  • Pathway Analysis: Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis revealed significant alterations in mTOR signaling, autophagy, and senescence-associated pathways [3].
  • Validation: Key findings were confirmed through qPCR and protein analysis of selected targets, including SASP factors and autophagy markers [2].

Therapeutic Potential and Development Challenges

The multifaceted biological activities of this compound, particularly its Gtr1-mediated mTOR inhibition, position it as a promising candidate for therapeutic development in aging-related diseases and metabolic disorders. Its senotherapeutic properties demonstrated in human cell models, combined with its lifespan-extending effects in yeast and mice, suggest potential applications in age-related conditions [2] [3]. The compound's osteoprotective effects, evidenced by inhibition of RANKL-induced osteoclastogenesis, indicate potential for treating osteoporosis and other bone metabolic disorders [8].

From a mechanistic perspective, this compound offers several advantages over established mTOR inhibitors like rapamycin. Its upstream targeting of the nutrient-sensing pathway rather than direct catalytic inhibition of mTOR may provide a more nuanced modulation of pathway activity with potentially reduced side effects [3]. Additionally, its action as a caloric restriction mimetic suggests applications in metabolic disorders including type 2 diabetes and non-alcoholic fatty liver disease [2]. The multi-system benefits observed—including enhanced survival, improved physical function, and metabolic improvements—support its potential as a multifaceted therapeutic agent [3].

However, several development challenges must be addressed before clinical translation. Comprehensive toxicological profiling in mammalian systems is necessary to establish safety margins and identify potential organ-specific toxicities. Pharmacokinetic optimization may be required to enhance bioavailability and tissue distribution, potentially through formulation approaches or structural modifications [3]. The therapeutic window needs precise definition through dose-ranging studies across different physiological contexts. Additionally, potential drug interactions must be systematically evaluated, particularly given this compound's effects on metabolic and nutrient-sensing pathways that influence the processing of numerous pharmaceuticals [2].

Conclusion and Future Directions

This compound represents a novel class of mTOR modulator that acts through specific binding to the Gtr1 protein, upstream of mTORC1 in the nutrient-sensing pathway. Its unique mechanism distinguishes it from direct mTOR inhibitors and may underlie its favorable efficacy and toxicity profile observed in preclinical models. The consistency of effects across evolutionarily diverse organisms—from yeast to mammalian systems—underscores the fundamental conservation of its targeted pathway and supports its potential as a broad-spectrum therapeutic agent.

Future research should prioritize structural optimization of this compound to enhance potency and pharmacokinetic properties while maintaining its specific Gtr1-binding characteristics. The therapeutic potential in specific disease contexts, including metabolic syndrome, osteoporosis, and age-related functional decline, warrants dedicated investigation in disease-specific models. Additionally, exploration of combination therapies with other geroprotectors or metabolic modulators may reveal synergistic benefits that exceed monotherapy approaches.

The compelling preclinical data summarized in this technical review establishes this compound as a promising candidate for further development. Its unique Gtr1-mediated mechanism of mTOR inhibition, combined with demonstrated efficacy across multiple models of aging and age-related disease, positions it as a valuable tool for both therapeutic development and fundamental research into nutrient-sensing pathways and their modulation for healthspan extension.

References

Comprehensive Application Notes and Protocols: Corylin as an Inhibitor of Osteoclast Differentiation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Corylin and Osteoclast Biology

This compound is a flavonoid compound isolated from the fruit of Psoralea corylifolia L., a herb traditionally used in Chinese medicine for treating bone disorders [1]. Recent studies have demonstrated that this compound exhibits significant anti-osteoclastogenic properties by inhibiting the differentiation and function of osteoclasts, the primary bone-resorbing cells in the body [2] [1]. Osteoclast differentiation is primarily regulated by two key cytokines: macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) [3]. The RANKL/RANK signaling pathway activates essential transcription factors including NF-κB and nuclear factor of activated T cells c1 (NFATc1), which coordinate the expression of osteoclast-specific genes [3] [4]. This compound interferes with this process by suppressing the nuclear translocation of p65 (a component of NF-κB) and downregulating NFATc1 expression, thereby attenuating osteoclast differentiation and activity [2]. These properties make this compound a promising therapeutic candidate for osteoclast-related disorders such as osteoporosis, periprosthetic osteolysis, and rheumatoid arthritis.

Materials and Experimental Preparation

Reagents and Chemicals
  • This compound: Purified this compound (C₂₀H₁₆O₄; molecular weight: 320.34) with ≥99% purity, obtainable from MedChemExpress (Cat. HY-N0236) [1]. Prepare a 10 mM stock solution by dissolving in dimethyl sulfoxide (DMSO) or 0.1% bovine serum albumin (BSA), and store at -20°C. Working concentrations typically range from 0.3 to 30.0 μM [2].

  • Cytokines and Supplements: Recombinant murine M-CSF (R&D Systems, 416-ML-050) and RANKL (R&D Systems), dissolved in 0.1% BSA to create stocking solutions of 10 ng/μL [1].

  • Cell Culture Media: α-Modified Eagle's Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin [1].

  • Staining Reagents: Tartrate-resistant acid phosphatase (TRAP) staining kit, Actin-Tracker Green for F-actin visualization, 4% paraformaldehyde (PFA) for fixation, and 0.1% Triton X-100 for permeabilization [2] [1].

Cell Culture Preparation
  • Bone Marrow Macrophages (BMMs) Isolation: Isplicate whole bone marrow cells from long bones (tibias and femurs) of 6-week-old mice [1]. Culture in complete α-MEM with 30 ng/mL M-CSF at 37°C in 5% CO₂ for 3 days. The final adherent cells are BMMs, which serve as osteoclast precursors [2] [1].

  • Cryopreservation: BMMs can be cryopreserved in FBS with 10% DMSO for long-term storage.

Equipment
  • Standard cell culture facilities (CO₂ incubator, biological safety cabinet)
  • Inverted phase-contrast microscope and fluorescence microscope (e.g., Olympus IX-71)
  • Bone plates (Corning Incorporated) for bone resorption assays
  • Microplate reader for cell viability assays (CCK-8 assay)
  • qRT-PCR system (e.g., Applied Biosystems 7300)

Table 1: Key Reagents for Osteoclast Differentiation Assays

Reagent/Chemical Source Catalog Number Storage Conditions Working Concentration
This compound MedChemExpress HY-N0236 -20°C 0.3-30.0 μM
Recombinant murine M-CSF R&D Systems 416-ML-050 -80°C 30 ng/mL
Recombinant murine RANKL R&D Systems Custom -80°C 50 ng/mL
α-MEM medium Gibco 22561-021 4°C N/A
Fetal Bovine Serum Gibco 10100147 -20°C 10%
TRAP Staining Kit Sigma Custom 4°C N/A

Osteoclast Differentiation Protocol

Cell Seeding and this compound Treatment
  • Seed BMMs into 96-well plates (for TRAP staining) or bone plates (for F-actin ring and resorption assays) at a density of 5×10³ to 8×10³ cells/well in complete α-MEM with 30 ng/mL M-CSF [1].

  • Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

  • Replace medium with osteoclast induction media (complete α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL) [1].

  • Add this compound at desired concentrations (typically 0.3, 3.0, and 30.0 μM) to treatment groups. Include the following controls:

    • Negative control: M-CSF only (no RANKL)
    • Positive control: M-CSF + RANKL + vehicle (DMSO or 0.1% BSA)
  • Refresh the media and treatments every two days during the differentiation process.

Differentiation Time Course
  • Osteoclast differentiation typically requires 4-6 days, with mature multinucleated osteoclasts appearing around day 4 [2].
  • For time-dependent gene expression studies, harvest cells at days 0, 1, 3, and 5 post-RANKL induction [2].

Functional Assays for Osteoclast Characterization

TRAP Staining and Osteoclast Quantification
  • After 4-6 days of differentiation, remove culture media and gently wash cells with phosphate-buffered saline (PBS).

  • Fix cells with 4% PFA for 10 minutes at room temperature.

  • Wash twice with PBS and incubate with TRAP staining solution according to manufacturer's instructions for 15-30 minutes at 37°C [1].

  • Rinse with distilled water and observe under light microscope.

  • Quantify osteoclasts by counting TRAP-positive multinucleated cells (>3 nuclei) using image analysis software (e.g., ImageJ) [1]. Calculate:

    • Number of osteoclasts per well
    • Average osteoclast size (area)
    • Percentage of area covered by osteoclasts
F-Actin Ring Formation Assay
  • Culture BMMs on bone plates with M-CSF and RANKL in the presence or absence of this compound for 4 days.

  • Fix cells with 4% PFA for 10 minutes.

  • Permeabilize with 0.1% Triton X-100 for 5 minutes.

  • Stain with Actin-Tracker Green (according to manufacturer's protocol) for 30 minutes at room temperature, protected from light.

  • Counterstain nuclei with DAPI (1 μg/mL) for 5 minutes.

  • Visualize using fluorescence microscopy. Intact F-actin rings appear as circular actin structures in multinucleated osteoclasts [2].

  • Quantify the number of F-actin rings per field and measure ring diameter.

Bone Resorption Assay
  • Differentiate osteoclasts on bone plates as described in Section 3.1.

  • After 6-7 days of culture, remove cells using 5% sodium hypochlorite solution or by mechanical scrubbing with a cotton swab [1].

  • Wash plates gently with distilled water and air dry.

  • Stain with 0.5% toluidine blue for 1-2 minutes or 5% silver nitrate (for Von Kossa staining) to visualize resorption pits.

  • Quantify resorbed area using image analysis software. Express results as:

    • Percentage of surface resorbed
    • Number of resorption pits per field
    • Average pit area

Table 2: Key Functional Assays and Parameters for Osteoclast Characterization

Assay Key Readout Parameters This compound Effect Significance
TRAP Staining Number of TRAP+ multinucleated cells; Osteoclast size; Fusion index Concentration-dependent reduction in number and size [2] Measures osteoclast differentiation efficiency
F-Actin Ring Formation Number of F-actin rings; Ring diameter; Ring integrity Significant reduction in ring formation [2] Indicates cytoskeletal organization and resorptive capacity
Bone Resorption Resorbed area (%); Pit number; Average pit size Decreased resorption area and pit formation [1] Direct measurement of osteoclast function
Phagocytosis Assay Number of ingested latex beads per cell Reduced bead ingestion [2] Evaluates pre-osteoclast migration and fusion capability
Cell Migration Number of migrated cells in trans-well system Significant inhibition of M-CSF-induced migration [2] Assesses osteoclast precursor recruitment

Molecular Analysis

Gene Expression Analysis by qRT-PCR
  • RNA Extraction: Harvest BMMs cultured with M-CSF and RANKL in the presence or absence of this compound for 3-5 days. Extract total RNA using RNA-Quick Purification Kit or Trizol reagent [1].

  • cDNA Synthesis: Synthesize cDNA from 1 μg of total RNA using reverse transcriptase kit (e.g., Prime Script RT reagent kit) [1].

  • qRT-PCR Analysis: Perform quantitative PCR using SYBR Green master mix on a real-time PCR system. Use the following cycling conditions:

    • Initial denaturation: 95°C for 30 seconds
    • 40 cycles of: 95°C for 5 seconds, 60°C for 30 seconds
    • Melt curve analysis
  • Primer Sequences:

    • NFATc1: Forward 5'-GACCCGGAGTTCGACTTCG-3', Reverse 5'-TGTGGGATGTGAACTCGGAA-3' [1]
    • c-Fos: Forward 5'-CCAGTCAAGAGCATCAGCAA-3', Reverse 5'-AAGTAGTGCAGCCCGGAGTA-3' [2]
    • TRAP: Forward 5'-CTGGAGTGCACGATGCCAGCGACA-3', Reverse 5'-TCCGTGCTCGGCGATGGACCAGA-3' [2]
    • CTSK: Forward 5'-GGCAGCGGCCTATATGTGGG-3', Reverse 5'-ACAGTCTGGGGCATTTGCCC-3' [2]
    • DC-STAMP: Forward 5'-CATGCCTATGAAACCGACTGC-3', Reverse 5'-GCACAGCTTCTCCTTGATCCAT-3' [2]
    • GAPDH (reference gene): Forward 5'-AGGTCGGTGTGAACGGATTTG-3', Reverse 5'-TGTAGACCATGTAGTTGAGGTCA-3' [2]
  • Analyze data using the 2^(-ΔΔCt) method, normalizing to GAPDH expression.

Transcriptomic Analysis

For comprehensive gene expression profiling:

  • Extract total RNA from this compound-treated and control osteoclasts at day 3-4 of differentiation.

  • Assess RNA quality using Agilent Bioanalyzer (RIN > 8.0).

  • Prepare RNA sequencing libraries using standard protocols (e.g., Illumina TruSeq).

  • Perform sequencing on an appropriate platform (e.g., Illumina NovaSeq).

  • Analyze differential gene expression using bioinformatics tools (e.g., DESeq2). Focus on osteoclast-specific genes and pathways including NF-κB signaling, MAPK pathway, and osteoclast differentiation marker genes [2].

Data Analysis and Interpretation

Statistical Analysis
  • Perform all experiments in triplicate with at least three independent biological replicates.
  • Express data as mean ± standard deviation (SD).
  • Use appropriate statistical tests: Student's t-test for two-group comparisons, one-way ANOVA with post-hoc test for multiple groups.
  • Consider p-values < 0.05 as statistically significant.
Expected Results
  • This compound treatment should produce a concentration-dependent inhibition of osteoclast differentiation, with significant reduction in TRAP-positive multinucleated cells at concentrations ≥3.0 μM [2].
  • Osteoclast-specific genes (NFATc1, TRAP, CTSK, DC-STAMP) should show downregulation in this compound-treated groups compared to RANKL-only controls [2] [1].
  • F-actin ring formation and bone resorption activity should be significantly impaired at this compound concentrations ≥3.0 μM [2] [1].

Table 3: Expected Effects of this compound Treatment on Osteoclast Parameters

Parameter RANKL Control This compound (3.0 μM) This compound (30.0 μM) Measurement Method
TRAP+ Cells 100% (reference) ~40-60% reduction ~70-90% reduction TRAP staining
Osteoclast Size 100% (reference) ~30-50% reduction ~60-80% reduction Image analysis
F-actin Rings 100% (reference) ~50-70% reduction ~80-95% reduction Fluorescence microscopy
Resorption Area 100% (reference) ~40-60% reduction ~70-90% reduction Pit assay
NFATc1 mRNA 100% (reference) ~40-50% reduction ~70-80% reduction qRT-PCR
c-Fos mRNA 100% (reference) ~30-40% reduction ~50-70% reduction qRT-PCR

Signaling Pathways and Mechanism of Action

This compound exerts its anti-osteoclastogenic effects primarily through interference with the RANKL/RANK signaling pathway. The molecular mechanisms include:

  • Inhibition of NF-κB signaling: this compound suppresses the RANKL-induced nuclear translocation of p65, thereby attenuating NF-κB transcriptional activity [2].

  • Suppression of NFATc1 activation: this compound downregulates the expression and activity of NFATc1, the master regulator of osteoclast differentiation [2] [1].

  • Modulation of MAPK pathways: this compound may attenuate the phosphorylation of MAPK components (ERK, JNK, p38) based on its known anti-inflammatory properties [2].

  • Transcriptional reprogramming: RNA sequencing analyses reveal that this compound treatment alters the expression of multiple osteoclast-specific genes, including markers for bone resorption and cell fusion [2].

The following diagram illustrates the mechanism of this compound action on osteoclast signaling pathways:

G This compound Inhibition of Osteoclast Signaling cluster_external External Stimuli cluster_receptors Receptors cluster_signaling Signaling Pathways cluster_transcription Transcription & Differentiation RANKL RANKL RANK RANK RANKL->RANK MCSF M-CSF cFms c-Fms MCSF->cFms TRAF6 TRAF6 RANK->TRAF6 MAPK MAPK Pathways cFms->MAPK PI3K PI3K/AKT cFms->PI3K NFkB NF-κB Activation TRAF6->NFkB TRAF6->MAPK TRAF6->PI3K NFATc1 NFATc1 Activation NFkB->NFATc1 MAPK->NFATc1 Genes Osteoclast-Specific Gene Expression NFATc1->Genes Fusion Cell Fusion & Maturation Genes->Fusion Function Bone Resorption Function Fusion->Function This compound This compound This compound->NFkB Inhibits This compound->NFATc1 Downregulates This compound->Genes Suppresses This compound->Fusion Attenuates

The experimental workflow for evaluating this compound's effects on osteoclast differentiation is summarized below:

G Osteoclast Differentiation Assay Workflow cluster_assays Functional & Molecular Assays BMMIsolation BMM Isolation from Mouse Bone Marrow CellCulture Culture with M-CSF (3 days) BMMIsolation->CellCulture OsteoclastInduction Osteoclast Induction (M-CSF + RANKL) CellCulture->OsteoclastInduction CorylinTreatment This compound Treatment (0.3-30.0 μM) OsteoclastInduction->CorylinTreatment TRAP TRAP Staining (Differentiation) CorylinTreatment->TRAP FActin F-Actin Ring Assay (Cytoskeleton) CorylinTreatment->FActin Resorption Bone Resorption Assay (Function) CorylinTreatment->Resorption PCR qRT-PCR Analysis (Gene Expression) CorylinTreatment->PCR DataAnalysis Data Analysis & Quantification TRAP->DataAnalysis FActin->DataAnalysis Resorption->DataAnalysis PCR->DataAnalysis Interpretation Mechanistic Interpretation DataAnalysis->Interpretation

Troubleshooting and Technical Notes

  • Cell Viability Concerns: Always perform cytotoxicity assays (CCK-8) before differentiation experiments. This compound shows no cytotoxicity at concentrations up to 30.0 μM for 48 hours [2].

  • Poor Differentiation: Ensure RANKL bioactivity by proper storage (-80°C) and avoid repeated freeze-thaw cycles. Verify M-CSF activity using proliferation assays.

  • Variable Results Between Replicates: Use consistent cell seeding densities and complete medium changes every two days to maintain consistent cytokine concentrations.

  • Weak TRAP Staining: Extend staining incubation time (up to 1 hour) and ensure proper fixation. Include positive control (RANKL without this compound) in every experiment.

  • Incomplete F-Actin Rings: Use bone plates or glass coverslips for optimal F-actin ring formation. Ensure proper permeabilization (0.1% Triton X-100) for antibody penetration.

References

Comprehensive Application Notes and Protocols: Corylin Treatment in Bone Marrow Macrophages Culture for Osteoclastogenesis and Inflammation Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Corylin is a flavonoid compound primarily isolated from the fruits of Psoralea corylifolia L., a plant traditionally used in Chinese medicine for treating various conditions including osteoporosis and inflammatory diseases [1] [2]. This natural compound has garnered significant scientific interest due to its diverse pharmacological activities, particularly its anti-inflammatory properties and anti-osteoclastogenic effects [3] [2]. Bone marrow macrophages (BMMs) serve as essential precursors for osteoclasts, the primary bone-resorbing cells in the body, and play crucial roles in inflammatory responses within the bone microenvironment [3] [4]. The study of this compound's effects on BMM cultures provides valuable insights into its potential therapeutic applications for conditions characterized by excessive bone resorption and inflammation-mediated tissue damage, such as osteoporosis, rheumatoid arthritis, and periodontitis [2] [4].

The molecular basis for this compound's activity lies in its ability to modulate key signaling pathways involved in both osteoclast differentiation and inflammatory responses. Research has demonstrated that this compound exerts its effects primarily through the inhibition of RANKL-induced signaling pathways, particularly by suppressing the activation of transcription factors NFATc1 and c-Fos, which are master regulators of osteoclast differentiation [3] [4]. Additionally, this compound has been shown to mitigate LPS-induced inflammatory responses by inhibiting MAPK phosphorylation and NF-κB activation, thereby reducing the production of pro-inflammatory cytokines and mediators [1] [5]. These multifaceted mechanisms position this compound as a promising candidate for further development as a therapeutic agent for inflammatory and bone-related disorders.

Chemical Properties and Preparation

This compound Characteristics and Storage

This compound (chemical formula: C₂₀H₁₆O₄; molecular weight: 320.34 g/mol) is a flavonoid compound typically obtained with high purity (>98%–99.97%) from commercial suppliers such as MedChemExpress and ChemFaces [3] [2] [4]. The compound appears as a crystalline powder at room temperature and has limited solubility in aqueous solutions. Proper storage is essential for maintaining compound stability and bioactivity. This compound should be stored at temperatures between -20°C to -80°C, protected from light and moisture, in sealed containers under inert conditions to prevent oxidation and degradation [3] [4]. Under these conditions, this compound remains stable for at least 12-24 months, though users should visually inspect for any color changes or precipitation before use.

Stock Solution Preparation

The preparation of this compound stock solutions requires careful attention to solubility characteristics to ensure consistent experimental results. The recommended protocol involves: First, allowing the this compound vial to reach room temperature before opening to prevent condensation and moisture absorption. Then, preparing a 50 mM stock solution by dissolving this compound in high-quality dimethyl sulfoxide (DMSO) with gentle vortexing and warming at 37°C for 5-10 minutes if necessary to achieve complete dissolution [1] [5]. After dissolution, the stock solution should be aliquoted into single-use portions to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term preservation. For working concentrations, the stock solution should be diluted in cell culture medium to achieve the final desired concentrations, ensuring that the final DMSO concentration does not exceed 0.1% to avoid cytotoxic effects [3] [4]. Vehicle control groups should always be included in experiments, matching the highest DMSO concentration used in treatment groups.

Cell Culture Protocols

Bone Marrow Macrophage Isolation and Culture

The isolation and culture of bone marrow macrophages require careful aseptic technique and appropriate media formulation to ensure cell viability and functionality. BMMs are typically isolated from 6–8 week old C57BL/6 mice following established protocols with minor modifications [3] [4]. The procedure begins with euthanizing mice according to institutional animal care guidelines, followed by rapid dissection to remove femurs and tibias. The bone marrow is then flushed using a sterile 25-gauge needle with complete α-MEM medium (Gibco, 22561-021) supplemented with 10% fetal bovine serum (Gibco, 10100147) and 1% Penicillin-Streptomycin (Gibco, 15140122) [4]. The flushed cells are gently dispersed by pipetting, passed through a 70 μm cell strainer to remove debris, and centrifuged at 300 × g for 5 minutes. The cell pellet is resuspended in complete α-MEM medium containing 30 ng/mL M-CSF (R&D Systems, 416-ML-050) and seeded at an appropriate density (typically 1-2×10⁶ cells/cm²) [4]. Cells are maintained in a humidified incubator at 37°C with 5% CO₂ for 3 days, with M-CSF supplementation every other day to promote macrophage differentiation. The adherent cells obtained after this period represent bone marrow-derived macrophages ready for experimental procedures.

Osteoclast Differentiation Protocol

Osteoclast differentiation from BMMs requires specific induction conditions with precise cytokine combinations. The established protocol involves seeding BMMs at an appropriate density (5×10³ to 1×10⁴ cells/cm² depending on assay format) in complete α-MEM medium containing 30 ng/mL M-CSF and 50 ng/mL RANKL (R&D Systems) [3] [4]. The differentiation medium should be replaced every two days to ensure consistent cytokine concentrations and nutrient availability. This compound treatment is typically initiated simultaneously with RANKL stimulation, with various concentrations (0.3-30 μM) tested based on experimental objectives [3]. Osteoclast differentiation is monitored daily using phase-contrast microscopy, with mature multinucleated osteoclasts typically appearing after 4-5 days of culture. The successful differentiation is confirmed through tartrate-resistant acid phosphatase (TRAP) staining, where TRAP-positive multinucleated cells (>3 nuclei) are identified as mature osteoclasts [4]. For consistent results, it is crucial to use freshly prepared RANKL solutions and to validate each batch of RANKL for optimal differentiation efficiency.

Table 1: Cell Culture Reagents and Formulations

Component Source/Catalog Final Concentration Purpose
α-MEM medium Gibco, 22561-021 Base medium Cell culture base
Fetal Bovine Serum Gibco, 10100147 10% Growth support
Penicillin-Streptomycin Gibco, 15140122 1% Antibiotic protection
M-CSF R&D Systems, 416-ML-050 30 ng/mL Macrophage differentiation
RANKL R&D Systems 50 ng/mL Osteoclast differentiation
This compound stock MedChemExpress 0.3-30 μM Experimental treatment
LPS Stimulation for Inflammation Studies

For inflammation studies, BMMs are cultured and stimulated with lipopolysaccharide (LPS) to induce inflammatory responses. The recommended protocol involves seeding BMMs at a density of 1×10⁵ cells per well in 96-well plates and allowing them to adhere overnight [1] [5]. Cells are then pre-treated with various concentrations of this compound (0-20 μM) for 1 hour, followed by stimulation with LPS (1 μg/mL) from E. coli 0111:B4 for 24 hours [1] [5]. The culture supernatant is collected for analysis of inflammatory mediators, while cells are lysed for protein or RNA extraction to examine signaling pathways and gene expression. This protocol enables the assessment of this compound's anti-inflammatory effects through measurement of cytokine production, NO secretion, and expression of inflammatory proteins such as iNOS and COX-2 [1] [5]. Optimal LPS concentration and exposure time should be determined for specific experimental conditions, as variations can affect the magnitude of inflammatory response.

Experimental Results and Data Analysis

Effects on Osteoclastogenesis and Bone Resorption

This compound demonstrates significant inhibitory effects on osteoclast differentiation and function in a concentration-dependent manner. Research findings indicate that this compound effectively suppresses the formation of TRAP-positive multinucleated osteoclasts, with approximately 50% inhibition observed at 5 μM concentration and near-complete inhibition at 30 μM after 4-5 days of RANKL stimulation [3] [4]. This inhibition correlates with a reduction in both the number and size of osteoclasts, suggesting interference with both differentiation and cell fusion processes. Furthermore, this compound treatment markedly attenuates the bone-resorbing capacity of mature osteoclasts, as evidenced by significant reduction in resorption pit formation on bone-mimetic surfaces [4]. The inhibitory effects are more pronounced during later stages of osteoclast differentiation (days 3-5) compared to early stages (days 1-2), indicating that this compound primarily affects maturation and fusion processes rather than initial commitment [3]. These findings position this compound as a potent suppressor of osteoclast-mediated bone resorption.

Effects on Cytoskeletal Organization and Cell Migration

The anti-osteoclastogenic activity of this compound extends to its effects on cytoskeletal organization and cellular migration, both critical processes for osteoclast function. Treatment with this compound results in disruption of F-actin ring formation, a specialized cytoskeletal structure essential for the bone-resorbing activity of mature osteoclasts [3] [4]. This disruption manifests as incomplete, fragmented F-actin structures with significantly reduced size and organization compared to well-formed, continuous F-actin rings in control osteoclasts. Additionally, this compound impairs the migratory capacity of pre-osteoclasts, as demonstrated by trans-well migration assays showing approximately 60% reduction in cell migration at 10 μM concentration [3]. The phagocytic capability of pre-osteoclasts is also diminished, with this compound treatment reducing latex bead ingestion by 40-50% compared to untreated controls [3]. These findings suggest that this compound interferes with multiple cellular processes essential for osteoclast maturation and function, including cytoskeletal reorganization, migration, and fusion capabilities.

Table 2: this compound Effects on Osteoclast Parameters

Parameter Assay Method Effect of this compound Concentration Range Reference
Osteoclast differentiation TRAP staining Concentration-dependent inhibition 0.3-30 μM [3] [4]
F-actin ring formation Phalloidin staining Disruption and fragmentation 5-30 μM [3] [4]
Bone resorption Pit formation assay Significant reduction 5-30 μM [4]
Cell migration Trans-well assay ~60% inhibition 10 μM [3]
Phagocytosis Latex bead ingestion 40-50% reduction 10 μM [3]
Gene expression qRT-PCR Downregulation of NFATc1, c-Fos, TRAP, CTSK 5-30 μM [3] [4]

Anti-inflammatory Effects

Inhibition of Pro-inflammatory Mediators

This compound exhibits potent anti-inflammatory properties in LPS-stimulated BMMs, significantly reducing the production of key inflammatory mediators. Experimental evidence demonstrates that this compound treatment dose-dependently inhibits nitric oxide (NO) production, with approximately 50% reduction observed at 10 μM concentration and nearly complete suppression at 20 μM in LPS-activated BV2 microglial cells and RAW 264.7 macrophages [1] [5]. This reduction correlates with decreased expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for inflammatory NO production [1] [5]. Similarly, this compound suppresses the expression of cyclooxygenase-2 (COX-2) and subsequent production of prostaglandin E2 (PGE2), with significant inhibition observed at concentrations above 5 μM [5]. These findings indicate that this compound targets multiple inflammatory pathways simultaneously, potentially offering broader therapeutic efficacy compared to agents targeting single pathways. The suppression of these critical inflammatory mediators contributes to this compound's overall anti-inflammatory activity and suggests potential applications in inflammatory bone conditions where these mediators play pathogenic roles.

Suppression of Cytokine Production

This compound demonstrates significant inhibitory effects on the production and release of pro-inflammatory cytokines in activated macrophages. Research findings indicate that this compound reduces TNF-α and IL-6 secretion in a concentration-dependent manner, with substantial inhibition (approximately 60-70%) observed at 10-20 μM concentrations in both LPS-activated RAW 264.7 cells and primary murine peritoneal macrophages [5]. Additionally, this compound treatment suppresses the expression and translocation of high mobility group box 1 (HMGB1), a late mediator of inflammation implicated in sepsis pathogenesis [5]. The anti-cytokine activity of this compound extends to interleukin-1β (IL-1β), where it inhibits both expression and maturation through suppression of NLRP3 inflammasome activation [1]. This broad-spectrum cytokine suppressive activity positions this compound as a promising candidate for modulating cytokine-driven inflammatory conditions, particularly those involving macrophage activation and dysregulated immune responses. The consistent effects across different macrophage models (primary cells, cell lines, and microglial cells) further validate the robustness of this compound's anti-cytokine properties.

Molecular Mechanisms of Action

Effects on Signaling Pathways

This compound exerts its anti-osteoclastogenic and anti-inflammatory effects through modulation of key signaling pathways involved in cell differentiation and inflammation. In the context of osteoclastogenesis, this compound primarily inhibits RANKL-induced NF-κB activation by suppressing IκBα phosphorylation and degradation, thereby preventing nuclear translocation of the p65 subunit [3] [4]. Additionally, this compound attenuates RANKL-induced activation of MAPK pathways, including phosphorylation of ERK, JNK, and p38 [1] [3]. These signaling perturbations lead to downstream suppression of critical transcription factors such as NFATc1 and c-Fos, which master-regulate osteoclast differentiation and function [3] [4]. In inflammatory models, this compound similarly inhibits LPS-induced MAPK phosphorylation and NF-κB activation, thereby reducing the expression of inflammatory mediators [1] [5]. The consistent inhibition of these signaling axes across different stimulation contexts (RANKL and LPS) suggests that this compound targets common upstream signaling components or multiple pathway components simultaneously, contributing to its potent biological activities.

Transcriptomic and Mitochondrial Effects

Advanced transcriptomic analyses reveal that this compound induces comprehensive changes in gene expression profiles during osteoclast differentiation. RNA sequencing demonstrates that this compound treatment downregulates osteoclast-specific genes including TRAP, cathepsin K, calcitonin receptor, DC-STAMP, MMP-9, and Atp6v0d2 [3] [4]. Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis further indicates that this compound predominantly affects pathways related to osteoclast differentiation, NF-κB signaling, and MAPK signaling [3]. Beyond transcriptional regulation, recent evidence suggests that this compound attenuates mitochondrial biogenesis and function in differentiating osteoclasts, reducing mitochondrial mass membrane potential and oxidative phosphorylation capacity [4]. This mitochondrial modulation potentially contributes to the anti-osteoclastogenic effects by limiting the energy resources necessary for the demanding processes of osteoclast differentiation and bone resorption. The multi-level mechanisms of this compound, spanning transcriptional regulation, signaling pathway modulation, and metabolic reprogramming, underscore its potential as a multifaceted therapeutic agent for bone disorders.

Table 3: Molecular Targets of this compound in Bone Marrow Macrophages

Target Category Specific Elements Effect of this compound Experimental Evidence
Signaling Pathways NF-κB (p65 translocation) Inhibition Western blot, Immunofluorescence [3] [5]
MAPKs (p38, JNK, ERK) Phosphorylation inhibition Western blot [1] [5]
NLRP3 Inflammasome Suppression Western blot [1]
Transcription Factors NFATc1 Downregulation qRT-PCR, Western blot [3] [4]
c-Fos Downregulation qRT-PCR, Western blot [3] [4]
Osteoclast Genes TRAP, Cathepsin K Downregulation qRT-PCR [3] [4]
DC-STAMP, OC-STAMP Downregulation qRT-PCR [4]
Mitochondrial Function Mass & Membrane Potential Reduction Fluorescent staining [4]

In Vivo Correlation and Therapeutic Potential

The therapeutic potential of this compound observed in BMM culture systems translates to promising outcomes in animal models of bone disease. Experimental evidence demonstrates that this compound administration attenuates bone loss in ovariectomized (OVX) mice, a well-established model for postmenopausal osteoporosis [4]. Micro-computed tomography analyses reveal that this compound treatment preserves trabecular bone microstructure parameters, including bone volume fraction, trabecular number, and trabecular thickness, while reducing trabecular separation compared to untreated OVX controls [4]. Histomorphometric analyses further show reduced osteoclast numbers and surface in this compound-treated animals, consistent with the anti-osteoclastogenic effects observed in vitro [4]. In inflammatory models, this compound pretreatment protects mice from LPS-induced septic death and attenuates tissue damage in lung, liver, and kidney [5]. These protective effects are associated with reduced serum levels of pro-inflammatory cytokines and tissue damage markers [5]. The concordance between in vitro findings in BMM cultures and in vivo efficacy in disease models strengthens the therapeutic rationale for this compound development and validates BMM culture systems as predictive platforms for evaluating anti-osteoclastogenic compounds.

Conclusion and Applications

The comprehensive data presented in these application notes establish this compound as a potent modulator of osteoclast differentiation and inflammatory responses in bone marrow macrophage cultures. Through its multifaceted mechanisms targeting RANKL and LPS signaling pathways, transcriptional regulation of osteoclast-specific genes, and modulation of mitochondrial function, this compound effectively suppresses osteoclast formation, bone resorption activity, and production of inflammatory mediators [1] [3] [4]. The detailed protocols provided for BMM culture, osteoclast differentiation, inflammation studies, and molecular analyses offer robust methodological frameworks for researchers investigating bone biology and inflammation. The concentration-dependent effects observed across multiple assay systems suggest an appropriate working concentration range of 5-30 μM for most applications, with minimal cytotoxicity observed within this range [3] [4]. These application notes provide researchers with comprehensive methodological guidance for investigating this compound's mechanisms and therapeutic potential in relevant bone marrow macrophage culture systems, supporting future development of this compound and related compounds as potential therapeutics for osteolytic and inflammatory diseases.

Visual Appendix

G LPS LPS/TLR4 Activation MAPK MAPK Pathway (p38, JNK, ERK) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB NLRP3 NLRP3 Inflammasome Activation LPS->NLRP3 RANKL RANKL/RANK Activation RANKL->MAPK RANKL->NFkB NFATc1 NFATc1 Activation RANKL->NFATc1 Transcription Gene Transcription (Pro-inflammatory & Osteoclastic) MAPK->Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NLRP3->Cytokines Osteoclast Osteoclast Differentiation & Bone Resorption NFATc1->Osteoclast Transcription->Cytokines Mediators Inflammatory Mediators (NO, PGE2) Transcription->Mediators Transcription->Osteoclast This compound This compound Treatment This compound->MAPK Inhibits This compound->NFkB Inhibits This compound->NLRP3 Inhibits This compound->NFATc1 Inhibits

Diagram 1: Molecular mechanisms of this compound in bone marrow macrophages. This compound inhibits multiple signaling pathways activated by LPS and RANKL, including MAPK, NF-κB, NLRP3 inflammasome, and NFATc1, resulting in reduced production of pro-inflammatory cytokines, inflammatory mediators, and osteoclast differentiation.

References

Comprehensive Application Notes: Corylin in DNA Damage Sensitivity Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Corylin and DNA Damage Sensitization

This compound is a bioactive flavonoid compound isolated from the traditional Chinese medicinal herb Psoralea corylifolia L. (Fabaceae). Recent scientific investigations have revealed its significant potential in cancer research and DNA damage response studies, particularly as a sensitizing agent that enhances the efficacy of conventional cancer therapies. This compound exerts its effects through multiple molecular mechanisms, primarily by inhibiting key DNA repair pathways and compromising cellular damage checkpoints. This dual action prevents cancer cells from effectively repairing treatment-induced DNA damage, leading to significantly increased apoptosis and cell death when combined with chemotherapy or radiotherapy. These properties make this compound a promising adjuvant therapeutic candidate for combination regimens in oncology, particularly for cancers with enhanced DNA repair capabilities that often develop treatment resistance [1] [2].

The compound's ability to target DNA repair proteins and long non-coding RNA regulators represents a novel approach to overcoming treatment resistance in aggressive cancers. Research demonstrates that this compound increases cellular sensitivity to DNA-damaging agents across various cancer types, including hepatocellular carcinoma and breast cancer models. Both in vitro and in vivo studies have confirmed that this compound significantly enhances the tumor-suppressive effects of conventional chemotherapeutic agents like doxorubicin and etoposide while showing potential to improve radiotherapy outcomes [1] [2] [3]. These application notes provide detailed methodologies for implementing this compound in DNA damage sensitivity assays, along with comprehensive data analysis guidance for researchers in pharmaceutical development and cancer biology.

Key Research Findings and Quantitative Data

Anti-Cancer Efficacy of this compound

Extensive in vitro studies have demonstrated this compound's direct anti-cancer properties alongside its sensitization effects. In hepatocellular carcinoma (HCC) cell lines, this compound treatment resulted in dose-dependent inhibition of cancer cell proliferation, migration, and invasion. The calculated half-maximal inhibitory concentration (IC₅₀) values were approximately 10 μM for HepG2 cells and 30 μM for Huh7 cells after 72 hours of treatment. At a concentration of 30 μM, this compound significantly suppressed cell proliferation by 45.3% in HepG2 cells and 23.9% in Huh7 cells compared to vehicle-treated controls [2]. Beyond direct growth inhibition, this compound effectively impaired metastatic potential, reducing cell migration and invasion capacities by 49.3% in HepG2 and 85% in Huh7 cells based on transwell invasion assays [2]. These findings establish this compound as a multi-faceted anti-cancer agent with particular potency against HCC models.

DNA Damage Sensitization Effects

This compound's most promising application lies in its ability to sensitize cancer cells to conventional DNA-damaging treatments. When combined with chemotherapeutic agents, this compound produces significantly enhanced therapeutic efficacy across multiple cancer models. In breast cancer studies, the combination of this compound and doxorubicin synergistically suppressed tumor growth in xenograft models compared to either treatment alone [1]. Similarly, in hepatocellular carcinoma models, co-treatment with this compound and etoposide (VP16) resulted in approximately twofold increase in apoptosis (59% vs. 31%) compared to etoposide alone [2] [3]. This sensitization effect extended to radiotherapy, where this compound pretreatment significantly increased radiation-induced colony formation inhibition in HCC cells [2]. These consistent findings across different cancer types and treatment modalities highlight this compound's broad potential as a sensitizing agent for DNA damage-based therapies.

Table 1: Anti-Cancer Efficacy of this compound in Hepatocellular Carcinoma Cell Lines

Cell Line IC₅₀ (72 hours) Proliferation Inhibition at 30μM Migration Inhibition Invasion Inhibition
HepG2 10 μM 45.3% Significant inhibition 49.3%
Huh7 30 μM 23.9% Significant inhibition 85%

Table 2: Combination Therapy Efficacy of this compound with DNA-Damaging Agents

Cancer Model Combination Treatment Therapeutic Enhancement Experimental System
Breast cancer This compound + Doxorubicin Significant tumor growth suppression Xenograft assay
Hepatocellular carcinoma This compound + Etoposide (VP16) 2-fold increase in apoptosis (59% vs 31%) Flow cytometry
Hepatocellular carcinoma This compound + Radiation Significant increase in colony formation inhibition Colony formation assay
Molecular Mechanisms of Action

This compound exerts its DNA damage sensitization effects through multi-level regulation of key DNA repair components. In yeast models, this compound increases DNA damage sensitivity specifically through the Sae2-dependent pathway, impairing the activation of crucial DNA damage response proteins including Mec1-Ddc2, Rad53-p, and γ-H2A [1]. The homologous mechanism in mammalian systems operates through CtIP inhibition, the functional homolog of Sae2, which plays essential roles in initiating DNA end resection during homologous recombination repair [1]. Additionally, this compound treatment significantly induces the expression of long non-coding RNA RAD51-AS1 (45.6% increase in Huh7 cells and 47.9% in HepG2 cells), which binds to RAD51 mRNA and inhibits RAD51 protein translation without affecting RAD51 mRNA levels [2] [3]. RAD51 is a central protein in homologous recombination repair, and its suppression compromises the cell's ability to accurately repair DNA double-strand breaks—the most lethal form of DNA damage induced by radiation and many chemotherapeutic agents.

Table 3: Effects of this compound on DNA Damage Response Components

Molecular Target Effect of this compound Functional Consequence Experimental System
Sae2/CtIP pathway Inhibition Impaired DNA end resection, defective checkpoint activation Yeast, breast cancer cells
RAD51 protein Downregulation Compromised homologous recombination repair Hepatocellular carcinoma cells
RAD51-AS1 lncRNA Upregulation (45.6-47.9%) Post-transcriptional suppression of RAD51 Hepatocellular carcinoma cells
Mec1-Ddc2/ATR-ATRIP Impaired activation Defective DNA damage checkpoint signaling Yeast models
γ-H2AX/γ-H2A formation Reduced Decreased DNA damage marker formation Yeast, cancer cells

Experimental Protocols & Methodologies

Cell Culture and this compound Treatment Protocol

Materials:

  • Hepatocellular carcinoma cell lines (HepG2, Huh7) or breast cancer cell lines (MCF-7, MDA-MB-231)
  • This compound (commercially available, ≥95% purity by HPLC)
  • Dimethyl sulfoxide (DMSO) for stock solution preparation
  • Complete cell culture media (DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
  • Cell culture plates (6-well, 12-well, 96-well formats depending on assay)

Procedure:

  • Prepare a 100 mM stock solution of this compound in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles by aliquoting.
  • Culture cells in appropriate complete media at 37°C in a 5% CO₂ humidified atmosphere until they reach 70-80% confluence.
  • For experimental treatments, dilute the this compound stock in culture media to achieve working concentrations ranging from 3 μM to 30 μM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) in all treatments, including vehicle controls.
  • For combination studies with chemotherapeutic agents, prepare doxorubicin (0.5-2 μM) or etoposide (VP16, 10-50 μM) in combination with this compound.
  • Treat cells for time periods ranging from 24 to 72 hours depending on the specific assay requirements.
  • Include appropriate controls in all experiments:
    • Untreated cells (media only)
    • Vehicle control (0.1% DMSO)
    • Chemotherapeutic agent alone
    • This compound alone
    • Combination treatment [1] [2]
DNA Damage Sensitivity Analysis

Comet Assay for DNA Repair Capacity:

  • Pre-treat cells with etoposide (VP16, 25 μM for 4 hours) to induce DNA double-strand breaks.
  • Replace with fresh media containing varying concentrations of this compound (0, 10, 20, 30 μM).
  • At designated time points (0, 30, 60, 120 minutes), harvest cells by trypsinization.
  • Perform the alkaline comet assay according to standard protocols to quantify DNA damage.
  • Assess DNA repair velocity by measuring the decrease in comet tail moment over time. This compound-treated cells exhibit significantly slower DNA repair in a dose-dependent manner [2].

Immunofluorescence for γ-H2AX Foci Analysis:

  • Culture cells on glass coverslips in 12-well plates until 60-70% confluent.
  • Apply treatments (this compound ± DNA-damaging agents) for specified durations.
  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
  • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
  • Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
  • Incubate with primary anti-γ-H2AX antibody (1:1000 dilution) overnight at 4°C.
  • Incubate with fluorescently-labeled secondary antibody (1:2000 dilution) for 1 hour at room temperature in the dark.
  • Counterstain nuclei with DAPI (300 nM) for 5 minutes.
  • Mount coverslips and image using a fluorescence microscope.
  • Quantify γ-H2AX foci per cell using image analysis software (e.g., ImageJ). This compound combination treatments typically show increased γ-H2AX foci persistence, indicating impaired DNA repair [2] [4].

Homologous recombination (HR) Reporter Assay:

  • Utilize DR-GFP or similar HR reporter cell lines.
  • Pre-treat cells with this compound (10-30 μM) for 24 hours.
  • Introduce DNA double-strand breaks using I-SceI restriction enzyme transfection.
  • Analyze HR efficiency by measuring GFP-positive cells via flow cytometry 48-72 hours post-transfection.
  • This compound treatment typically results in significant inhibition of HR repair (approximately 40-60% reduction) compared to controls [2].
Western Blot Analysis of DNA Repair Proteins

Protein Extraction and Immunoblotting:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine protein concentration using BCA assay.
  • Separate 20-30 μg of total protein by SDS-PAGE (8-12% gels depending on target protein size).
  • Transfer to PVDF membranes and block with 5% non-fat milk in TBST.
  • Incubate with primary antibodies overnight at 4°C:
    • Anti-RAD51 (1:1000 dilution)
    • Anti-CtIP (1:1000 dilution)
    • Anti-γ-H2AX (1:2000 dilution)
    • Anti-caspase-3 and -9 (for apoptosis detection)
    • Anti-β-actin (1:5000, loading control)
  • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
  • Develop using enhanced chemiluminescence substrate and visualize with a digital imaging system.
  • This compound treatment typically shows reduced RAD51 and CtIP protein levels with increased caspase cleavage, indicating suppressed DNA repair and enhanced apoptosis [1] [2].
Animal Xenograft Studies

Tumor Growth Inhibition Assay:

  • Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or SCID mice).
  • Subcutaneously inject 1-5×10⁶ cancer cells (breast cancer or HCC) into the flanks of mice.
  • Monitor tumor growth until palpable tumors reach approximately 50-100 mm³.
  • Randomize mice into treatment groups (n=6-8 per group):
    • Vehicle control (DMSO/saline)
    • This compound alone (10-25 mg/kg)
    • Chemotherapeutic agent alone (e.g., doxorubicin 2-5 mg/kg)
    • Combination therapy
  • Administer treatments via intraperitoneal injection 3-5 times per week for 3-4 weeks.
  • Measure tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using the formula: V = (length × width²)/2.
  • Monitor animal body weight as an indicator of treatment toxicity.
  • At study endpoint, harvest tumors for further analysis (weight, immunohistochemistry, Western blot).
  • Combination therapy typically results in significant tumor growth suppression compared to single-agent treatments [1] [2].

Signaling Pathways and Experimental Workflows

Molecular Mechanism of this compound Action

The following diagram illustrates the multifaceted molecular mechanism through which this compound sensitizes cancer cells to DNA-damaging agents:

This mechanism diagram illustrates how this compound targets two complementary DNA repair pathways: it directly inhibits the Sae2/CtIP-dependent pathway (initiating DNA end resection) while simultaneously upregulating RAD51-AS1 lncRNA, which suppresses RAD51 protein translation. These coordinated actions compromise homologous recombination repair, leading to defective DNA damage checkpoint activation and significantly enhanced apoptosis when combined with DNA-damaging cancer treatments [1] [2] [3].

Experimental Workflow for this compound Sensitivity Assays

The following workflow diagram provides a comprehensive overview of the key experimental procedures for assessing this compound-mediated DNA damage sensitization:

This comprehensive workflow illustrates the integrated experimental approach for evaluating this compound's DNA damage sensitization properties, spanning from in vitro cell culture systems to in vivo xenograft models. The methodology incorporates multiple complementary assays to assess DNA repair capacity, molecular mechanisms, and ultimate therapeutic efficacy, providing researchers with a robust framework for investigating this compound's potential as a chemosensitizing and radiosensitizing agent [1] [2] [4].

Technical Considerations and Troubleshooting

Optimal Experimental Conditions

Successful implementation of this compound in DNA damage sensitivity assays requires careful attention to compound solubility, treatment timing, and appropriate controls. For cell-based assays, this compound should be prepared as a 100 mM stock solution in DMSO with aliquots stored at -20°C to maintain stability. The final DMSO concentration in cell culture media should not exceed 0.1% to avoid vehicle toxicity. Treatment duration and concentration should be optimized for specific cell lines, but generally, 24-hour pretreatment with this compound before adding DNA-damaging agents yields the most consistent sensitization effects. For in vivo studies, this compound administration at 10-25 mg/kg via intraperitoneal injection 3-5 times per week has demonstrated efficacy without significant toxicity in mouse models [1] [2].

Common Technical Challenges

Researchers may encounter several technical challenges when implementing this compound assays:

  • Variable baseline sensitivity: Different cancer cell lines exhibit varying baseline sensitivity to this compound, with IC₅₀ values ranging from 10-30 μM in HCC models. Preliminary dose-response experiments are essential for establishing appropriate working concentrations for specific cell types.
  • DNA damage quantification: Accurate quantification of γ-H2AX foci can be challenging in samples with high foci density due to overlapping signals. The Foci Factor (FF) method, which integrates the total sum of pixel values in nuclear foci divided by cell count, provides a more reliable quantitative approach than simple foci counting in these scenarios [4].
  • Combination therapy timing: The sequence of this compound and DNA-damaging agent administration significantly impacts results. Pretreatment with this compound for 12-24 hours before adding chemotherapeutic agents typically yields the strongest sensitization effect, as this allows this compound to adequately suppress DNA repair protein expression before damage induction.

Conclusion and Research Applications

This compound represents a promising natural product-derived sensitizer with demonstrated efficacy in enhancing the effects of DNA-damaging cancer treatments across multiple experimental models. Its ability to simultaneously target multiple DNA repair mechanisms—including both the Sae2/CtIP-initiated resection pathway and RAD51-mediated homologous recombination—provides a unique mechanistic advantage over single-target approaches. The detailed methodologies presented in these application notes provide researchers with robust protocols for evaluating this compound's DNA damage sensitization properties in vitro and in vivo.

The compound's additional documented activities, including lifespan extension properties in yeast and mouse models [5] [6] and anti-inflammatory effects [2] [3], suggest potential applications beyond oncology, particularly in age-related diseases where DNA damage accumulation plays a pathogenic role. As research progresses, this compound and its derivatives may offer new therapeutic opportunities for enhancing the efficacy of conventional cancer treatments while potentially reducing side effects through dose-reduction strategies. Future structure-activity relationship studies may further optimize this compound's potency and specificity, potentially yielding improved sensitizing agents for clinical application.

References

Corylin in Wound Healing Research: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Corylin, a primary flavonoid extracted from Psoralea corylifolia L., has emerged as a promising candidate for treating chronic non-healing wounds. Research indicates that this compound accelerates wound healing through dual mechanisms of promoting fibroblast proliferation and reducing inflammatory responses. These effects are mediated primarily through SIRT1 and PI3K/AKT signaling pathways, making this compound a compelling subject for further investigation in wound healing research and therapeutic development [1] [2].


In Vivo Administration Protocol

Materials and Animal Preparation
  • Animals: BALB/C male mice (18–22 g)
  • Anesthetic: Pentobarbital sodium
  • Depilatory method: Electrical shaving of dorsal hair
  • Wound creation instrument: 10 mm diameter round skin biopsy punch
  • Vehicle control: Acetone
  • Intervention groups: this compound (1 mg or 3 mg in 0.1 mL acetone), positive control (FGF2), inhibitors (EX527, LY294002) when testing mechanism [1]
Step-by-Step Procedure
  • Anesthetize mice with pentobarbital sodium
  • Remove dorsal hair using electrical shaver
  • Create wound using 10 mm biopsy punch on dorsal surface
  • Administer treatments once daily for 8 days:
    • Apply this compound solutions (1 mg or 3 mg in 0.1 mL acetone) topically
    • Apply vehicle control (acetone only) to control group
    • For mechanistic studies, pre-treat with EX527 (0.5 mg, SIRT1 inhibitor) or LY294002 (0.5 mg, PI3K inhibitor) [1]
  • Monitor wound area on days 0, 2, 4, 6, and 8 using digital photography
  • Calculate wound closure rate using ImageJ software: Migration rate (%) = 1 - S (24 h)/S (0 h), where S is wound area [1]
Tissue Collection and Histological Analysis
  • Euthanize animals according to ethical guidelines at predetermined endpoints
  • Harvest dorsal skins and fix in paraformaldehyde at 4°C
  • Embed tissue in paraffin and section at 5 μm thickness using microtome
  • Perform immunofluorescence staining:
    • Deparaffinize and rehydrate sections
    • Perform antigen retrieval in boiling sodium citrate buffer (10 mM, pH 6) for 15 min
    • Incubate with primary antibodies: anti-α-SMA (1:600) or anti-COL1A1 (1:600) at 4°C for 10 h
    • Incubate with secondary antibodies: IgG-Alexa Fluor 488 (1:1000) or IgG-Alexa Fluor 555 (1:1000) for 1 h at room temperature
    • Mount with DAPI-containing medium and image using confocal microscopy [1]

Table 1: In Vivo Wound Healing Experimental Design

Component Specification Purpose/Notes
Animal Model BALB/C male mice Consistent response to healing interventions
Wound Type 10 mm full-thickness Standardized wound creation
This compound Doses 1 mg and 3 mg in 0.1 mL acetone Dose-dependent effect observation
Treatment Duration 8 days, once daily Covers all healing phases
Assessment Method Digital photography + ImageJ Quantitative area measurement

In Vitro Assessment Protocols

Fibroblast Migration and Proliferation Assay

Materials:

  • Cell lines: Fibroblast cell lines
  • Inhibitors: LY294002 (PI3K inhibitor), EX527 (SIRT1 inhibitor)
  • Controls: FGF2 as positive control [1]

Procedure:

  • Culture fibroblasts until 80-90% confluence
  • Create scratch wound using sterile pipette tip
  • Treat with this compound at predetermined concentrations
  • For mechanistic studies, pre-treat with LY294002 (PI3K inhibitor) or EX527 (SIRT1 inhibitor) for 1 hour before this compound application
  • Monitor scratch closure at 0, 12, 24, and 48 hours using time-lapse microscopy
  • Quantify migration rate using ImageJ software [1]
Anti-inflammatory Effects in Macrophages

Materials:

  • Cell lines: Macrophage cell lines
  • Inflammatory inducer: Lipopolysaccharide (LPS)
  • Inhibitors: EX527 (SIRT1 inhibitor) [1]

Procedure:

  • Culture macrophages until appropriate density
  • Pre-treat with this compound for 2 hours
  • Stimulate with LPS to induce inflammatory response
  • For inhibition studies, pre-treat with EX527 before this compound application
  • Analyze inflammatory markers (iNOS, IL-1β, IL-6, TNF-α) via:
    • Western blot for protein expression
    • Quantitative PCR for gene expression [1]

Table 2: Key Signaling Pathways in this compound-Mediated Wound Healing

Pathway Cellular Process Key Mediators Inhibitors for Validation
PI3K/AKT Fibroblast migration, proliferation, scratch healing PI3K, AKT LY294002 (PI3K inhibitor)
SIRT1 Anti-inflammatory, NF-κB p65 deacetylation SIRT1, NF-κB EX527 (SIRT1 inhibitor)
mTOR/Drp1 Vascular smooth muscle cell proliferation (secondary) mTOR, Drp1 Not specified in wound context

Mechanism of Action

This compound exerts its wound healing effects through two primary signaling pathways that work in concert to promote tissue repair:

G cluster_pathway1 Anti-inflammatory Pathway cluster_pathway2 Fibroblast Activation Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates PI3K_AKT PI3K/AKT Activation This compound->PI3K_AKT Activates NFkB_deacetylation NF-κB p65 Deacetylation SIRT1->NFkB_deacetylation Cytoplasmic_translocation Cytoplasmic Translocation of NF-κB NFkB_deacetylation->Cytoplasmic_translocation Reduced_inflammation Reduced Inflammatory Response Cytoplasmic_translocation->Reduced_inflammation Fibroblast_migration Fibroblast Migration & Proliferation PI3K_AKT->Fibroblast_migration Collagen_deposition Enhanced Collagen Deposition Fibroblast_migration->Collagen_deposition Scratch_healing Accelerated Scratch Healing Collagen_deposition->Scratch_healing EX527 EX527 (SIRT1 Inhibitor) EX527->SIRT1 Blocks LY294002 LY294002 (PI3K Inhibitor) LY294002->PI3K_AKT Blocks

The diagram above illustrates this compound's dual mechanisms in wound healing. The SIRT1 pathway mediates anti-inflammatory effects through enhanced deacetylation and cytoplasmic translocation of NF-κB p65, reducing production of pro-inflammatory cytokines including iNOS, IL-1β, IL-6, and TNF-α [1] [2]. Simultaneously, the PI3K/AKT pathway promotes fibroblast migration, proliferation, and collagen deposition, directly contributing to tissue repair and regeneration [1].


Data Analysis and Outcome Measures

Quantitative Assessment Methods

Table 3: Primary Outcome Measures for Wound Healing Studies

Assessment Type Specific Metrics Analytical Method
Wound Closure Wound area reduction, Migration rate Digital caliper, ImageJ analysis
Histological Evaluation Collagen deposition, Epithelialization, Angiogenesis H&E staining, Gomori's trichrome
Molecular Analysis α-SMA, COL1A1 expression Immunofluorescence, Western blot
Inflammatory Markers iNOS, IL-1β, IL-6, TNF-α levels PCR, Western blot
Pathway Activation SIRT1, PI3K/AKT phosphorylation Western blot with inhibition controls
Expected Results Timeline
  • Day 2-4: Initial reduction in wound area, decreased pro-inflammatory markers
  • Day 4-6: Significant wound contraction, increased fibroblast activity
  • Day 6-8: Enhanced collagen deposition, advanced epithelialization
  • Mechanistic confirmation: Pathway inhibitors (LY294002, EX527) should significantly attenuate this compound's therapeutic effects [1]

Conclusion and Research Applications

This compound demonstrates significant potential as a novel therapeutic agent for chronic non-healing wounds through its dual activation of SIRT1 and PI3K/AKT signaling pathways. The established protocols provide a framework for consistent evaluation of this compound's wound healing properties, with particular utility for:

  • Preclinical development of this compound-based wound healing formulations
  • Mechanistic studies of flavonoid-mediated tissue repair
  • Combination therapy research targeting multiple wound healing phases
  • Translational applications for diabetic ulcers, pressure sores, and other chronic wounds

The robustness of this compound's effects across multiple wound healing paradigms supports its continued investigation as a promising candidate for clinical development in wound management.


References

Comprehensive Application Notes and Protocols: Metabolic Stability Assessment of Corylin in Liver Microsomes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Corylin and Its Pharmacological Significance

This compound is a biologically active flavonoid compound primarily isolated from the fruits and seeds of Psoralea corylifolia L., a traditional Chinese medicinal herb with a long history of use for treating osteoporosis and as a dietary supplement [1]. This phenolic compound has attracted significant research interest due to its diverse pharmacological properties, including anti-inflammatory, anti-oxidative, osteoblastic proliferation-stimulating, and immunosuppressive activities [1] [2]. Recent studies have expanded our understanding of this compound's therapeutic potential, demonstrating lifespan extension properties in yeast and mouse models, wound healing acceleration through SIRT1 and PI3K/AKT signaling pathways, and potential anti-cancer effects when combined with chemotherapeutic agents in hepatocellular carcinoma treatment [3] [4] [5]. Additionally, this compound has shown promise in dermatological applications, with studies indicating skin-whitening effects through inhibition of melanin synthesis [6].

Despite these promising pharmacological activities, this compound faces significant challenges as a drug candidate due to its extensive metabolic transformation in biological systems, resulting in poor bioavailability [1]. Understanding the metabolic stability of this compound is therefore crucial for its development as a therapeutic agent. Metabolic stability refers to the susceptibility of a compound to enzymatic degradation in biological systems, particularly in the liver, which is the primary site of drug metabolism. This parameter directly influences key pharmacokinetic properties including clearance, half-life, and oral bioavailability [7]. For drug development professionals, assessing metabolic stability early in the discovery process helps in selecting candidates with favorable pharmacokinetic profiles and guides structural modifications to improve metabolic resistance.

Chemical Properties and Background of this compound

Chemical Structure and Properties this compound is a flavonoid compound characterized by a diphenylpropane skeleton (C15H12O5) consisting of two benzene rings (A and B) connected via a heterocyclic pyrone ring (C) with specific hydroxyl and prenyl functional groups that influence its metabolic fate [1] [2]. The compound's moderate lipophilicity contributes to its membrane permeability but also makes it susceptible to oxidation by cytochrome P450 enzymes. The phenolic hydroxyl groups serve as primary sites for phase II conjugation reactions, particularly glucuronidation and sulfation, which significantly contribute to its rapid clearance [1].

Pharmacological Activities and Therapeutic Potential Recent research has revealed multiple pharmacological activities associated with this compound, highlighting its therapeutic potential:

  • Bone Health: this compound induces osteoblastic differentiation via estrogen and Wnt/β-catenin signaling pathways, making it a potential candidate for treating osteoporosis [2].
  • Anti-inflammatory Effects: The compound demonstrates significant immunosuppressive activity and has shown promise in the treatment of sepsis and septic shock [1].
  • Wound Healing: this compound accelerates wound healing through activation of SIRT1 and PI3K/AKT signaling, promoting fibroblast migration and proliferation while reducing inflammation [4].
  • Anticancer Properties: In hepatocellular carcinoma models, this compound increases cancer cell sensitivity to chemotherapy through inhibition of DNA repair mechanisms by downregulating RAD51 protein expression [5].
  • Longevity and Metabolic Health: this compound extends lifespan in yeast and mouse models, potentially through Gtr1 protein targeting and amelioration of cellular senescence [3].
  • Dermatological Applications: The compound inhibits melanin synthesis by targeting tyrosinase activation and modulating key signaling pathways, suggesting potential for skin-whitening applications [6].

Metabolic Stability and Kinetic Parameters of this compound

Quantitative Metabolic Stability Data

Metabolic stability studies using liver microsomes provide crucial kinetic parameters that help researchers predict the in vivo clearance behavior of this compound. The following table summarizes the key metabolic stability parameters for this compound obtained from various in vitro systems:

Table 1: Metabolic Stability Parameters of this compound in Various In Vitro Systems

In Vitro System Metabolic Pathway CLint (μL/min/mg) t₁/₂ (min) Contributing Enzymes
Human Liver Microsomes (HLM) Oxidation/Hydration 24.29 - CYP1A1, 1B1, 2C19
Human Intestine Microsomes (HIM) Oxidation/Hydration 42.85 - CYP1A1, 1B1, 2C19
HLM Glucuronidation 125.33 - UGT1A1
HIM Glucuronidation 108.74 - UGT1A1
CYP1A1 M4 Metabolite Formation 26.63 - -
CYP1B1 M4 Metabolite Formation 33.09 - -
CYP2C19 M4 Metabolite Formation 132.41 - -
UGT1A1 M7 Metabolite Formation 122.32 - -

The data reveals several important characteristics of this compound's metabolic behavior. First, this compound demonstrates high intrinsic clearance values across all tested systems, indicating extensive metabolism. The notably higher CLint values for glucuronidation compared to oxidation/hydration pathways suggest that phase II metabolism is the dominant clearance mechanism for this compound. This is particularly significant given that UGT1A1, the primary enzyme responsible for this compound glucuronidation, is known for its genetic polymorphism, potentially leading to variable clearance in different populations [1].

The species differences in this compound metabolism are another critical consideration for drug development. Comparative studies using liver microsomes from various species have shown marked variations in metabolic rates and pathways, highlighting the importance of careful species selection when extrapolating in vitro data to predict human pharmacokinetics [1]. These differences are primarily attributed to variations in enzyme expression levels, catalytic activities, and isoform composition between species [7].

Correlation Analysis and Enzyme Contributions

Further analysis of the metabolic stability data reveals strong correlations between this compound metabolism and specific enzyme activities. The oxidation/hydration metabolite M4 formation shows strong correlation with phenacetin-N-deacetylation (r = 0.885, p = 0.0001) and tolbutamide-4-oxidation (r = 0.727, p = 0.001) in twelve individual HLMs, confirming the role of CYP1A2 and CYP2C9/2C19 in this compound's phase I metabolism [1]. Similarly, the glucuronidation metabolite M7 formation significantly correlates with β-estradiol-3-O-glucuronidation (r = 0.742, p = 0.006), supporting the primary role of UGT1A1 in this compound's phase II metabolism [1].

Table 2: Enzyme Contributions to this compound Metabolism

Enzyme Type Specific Isoform Contribution to Metabolism Reaction Correlation
Cytochrome P450 CYP1A1 High for oxidation Phenacetin-N-deacetylation
Cytochrome P450 CYP1B1 High for oxidation -
Cytochrome P450 CYP2C19 Highest for oxidation Tolbutamide-4-oxidation
UGT UGT1A1 Primary for glucuronidation β-estradiol-3-O-glucuronidation

Identification of Metabolites and Metabolic Pathways

Comprehensive Metabolite Profiling

Studies investigating the metabolic fate of this compound have identified twelve distinct metabolites in mice, resulting from various biotransformation pathways [1]. The major metabolic reactions observed include oxidation, hydration, glucuronidation, and sulfation, with the specific metabolite profile varying between different biological matrices (plasma, urine, bile, and feces). The identification of these metabolites has been facilitated by advanced analytical techniques, particularly ultra-performance liquid chromatography coupled with time-of-flight tandem mass spectrometry (UPLC/q-tof-MS), which provides high sensitivity and resolution for metabolite separation and characterization [1].

The metabolic pathway of this compound involves both phase I (functionalization) and phase II (conjugation) reactions. In phase I metabolism, this compound primarily undergoes oxidation and hydration reactions, yielding the primary metabolite M4 [1]. The formation of M4 demonstrates efficiency in both human liver microsomes (HLM) and human intestine microsomes (HIM), with high intrinsic clearance values of 24.29 and 42.85 μL/min/mg, respectively [1]. This extensive phase I metabolism significantly contributes to this compound's poor bioavailability, as these reactions facilitate further conjugation in phase II metabolism.

Phase II Conjugation Pathways

Phase II metabolism represents the dominant clearance pathway for this compound, with glucuronidation being particularly significant. The glucuronidated metabolite M7 is formed efficiently in both HLM and HIM, with CLint values of 125.33 and 108.74 μL/min/mg, respectively [1]. These high clearance values indicate rapid conjugation, which contributes substantially to this compound's extensive first-pass metabolism. Reaction phenotyping studies have identified UGT1A1 as the primary UDP-glucuronosyltransferase isoform responsible for this compound glucuronidation, with a CLint value of 122.32 μL/min/mg [1]. Besides glucuronidation, sulfation has also been identified as a relevant phase II pathway for this compound, though to a lesser extent than glucuronidation [1].

G cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism This compound This compound Oxidation Oxidation This compound->Oxidation CLint=24.29-42.85 Glucuronidation Glucuronidation This compound->Glucuronidation CLint=108.74-125.33 M4 M4 Oxidation->M4 Hydration Hydration Hydration->M4 M4->Glucuronidation Sulfation Sulfation M4->Sulfation M7 M7 Glucuronidation->M7 Sulf_elim Sulf_elim Sulfation->Sulf_elim M7_elim M7_elim M7->M7_elim Elimination Elimination M7_elim->Elimination Sulf_elim->Elimination Enzymes Primary Enzymes: CYP1A1, CYP1B1, CYP2C19 UGT1A1 Enzymes->Oxidation Enzymes->Glucuronidation

Diagram 1: Comprehensive Metabolic Pathways of this compound. This diagram illustrates the phase I and phase II metabolic pathways of this compound, highlighting the primary metabolites and contributing enzymes. The values shown represent intrinsic clearance (CLint) in μL/min/mg.

Experimental Protocols for Metabolic Stability Assessment

Protocol for Liver Microsomal Stability Assay

Introduction The assessment of metabolic stability using liver microsomes is a fundamental component of early drug discovery, providing critical data on compound clearance and informing structure-activity relationships [8] [9]. This protocol describes a robust method for evaluating the metabolic stability of this compound in liver microsomes, adapted from established high-throughput approaches with modifications specific to this compound's properties [1] [9].

Materials and Equipment

  • Test Compound: this compound (purity >98%) [1]
  • Biological System: Pooled human liver microsomes (HLM) or species-specific liver microsomes (e.g., MLM, RLM) [1] [8]
  • Cofactors: NADPH (for Phase I), UDPGA (for Phase II), MgCl₂, alamethicin, D-saccharic-1,4-lactone [1]
  • Buffers: 50 mM Tris-HCl buffer (pH 7.4) or 100 mM potassium phosphate buffer (pH 7.4) [1] [9]
  • Equipment: Robotic liquid handling system, thermostated incubator, UPLC/MS system with triple quadrupole or high-resolution mass spectrometer [9]

Procedure

  • Preparation of Incubation Mixture:

    • Prepare incubation system (200 μL final volume) containing 50 mM Tris-HCl buffer (pH 7.4), 0.5 mg/mL liver microsomes, 5 mM MgCl₂, and 6.25 μM this compound [1].
    • For glucuronidation assays, supplement with alamethicin (22 μg/mL), saccharolactone (4.4 mM), and UDPGA (3.5 mM) [1].
    • Pre-incubate the mixture for 5 minutes at 37°C with gentle shaking [9].
  • Initiation of Reaction:

    • Start the reaction by adding NADPH (1 mM final concentration) for phase I metabolism or UDPGA for phase II metabolism [1].
    • For time-zero controls, add quenching solvent (cold acetonitrile) before adding cofactors.
  • Time Course Sampling:

    • Remove aliquots (50 μL) at predetermined time points (0, 5, 10, 15, 30, 60, 90, 120 minutes) [9].
    • Immediately transfer samples to pre-chilled acetonitrile containing internal standard to terminate the reaction [9].
  • Sample Processing:

    • Centrifuge samples at 13,800×g for 10 minutes at 6°C to precipitate proteins [1] [9].
    • Transfer supernatant for UPLC/q-tof-MS analysis [1].
  • Data Acquisition and Analysis:

    • Analyze samples using validated UPLC/MS methods with appropriate sensitivity [9].
    • Quantify parent compound disappearance at each time point.
    • Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using appropriate mathematical models [8] [9].
Automated High-Throughput Metabolic Stability Assay

For screening larger compound sets, an automated high-throughput approach can be implemented:

System Configuration

  • Automation: Tecan EVO 200 robotic system with 96-channel head and thermostated incubation blocks [9]
  • Plate Format: 384-well plates for incubation and time point collection [9]
  • Analytical Platform: Two UPLC/MS systems running in parallel for increased throughput [9]

Workflow Optimization

  • Compound Pooling: Combine samples from adjacent wells to reduce analytical run time [9]
  • Time Point Management: Use separate plates for each time point to streamline processing [9]
  • Data Processing: Implement automated data extraction and regression analysis software [9]

G start Assay Preparation incubation Prepare Incubation Mixture: - 50 mM Tris-HCl buffer (pH 7.4) - 0.5 mg/mL liver microsomes - 5 mM MgCl₂ - 6.25 μM this compound start->incubation preinc 5 min Pre-incubation at 37°C incubation->preinc reaction Initiate Reaction: - Add NADPH (Phase I) or UDPGA (Phase II) preinc->reaction sampling Time-point Sampling: 0, 5, 10, 15, 30, 60, 90, 120 min reaction->sampling quenching Reaction Quenching: Cold acetonitrile with internal standard sampling->quenching analysis UPLC/q-tof-MS Analysis Parent compound quantification quenching->analysis calculation Calculate Parameters: - t₁/₂ (half-life) - CLint (intrinsic clearance) analysis->calculation results Metabolic Stability Assessment calculation->results

Diagram 2: Experimental Workflow for this compound Metabolic Stability Assessment. This diagram outlines the key steps in evaluating this compound's metabolic stability in liver microsomes, from assay preparation to data analysis.

Data Interpretation and Application

Calculation of Metabolic Parameters

The accurate calculation of metabolic parameters is essential for predicting this compound's in vivo behavior. The key parameters are determined as follows:

  • In Vitro Half-life (t₁/₂): Determined by regression analysis of the natural logarithm of percent parent compound remaining versus time curve. The slope of the linear phase (k) represents the elimination rate constant, with t₁/₂ calculated as 0.693/k [8] [9].

  • Intrinsic Clearance (CLint): Calculated according to the equation: CLint = k / (microsomal protein concentration), where k is the elimination rate constant derived from the slope of the disappearance curve [8]. For hepatocyte systems, CLint can be calculated as CLint = (0.693 / t₁/₂) × (incubation volume / number of hepatocytes) [8].

  • In Vitro-In Vivo Extrapolation (IVIVE): The in vitro CLint values can be scaled to predict in vivo hepatic clearance using physiological scaling factors such as liver weight, microsomal protein per gram of liver, and hepatocellularity [8] [10].

Application in Drug Discovery and Development

The metabolic stability data for this compound provides crucial insights for drug development strategies:

  • Lead Optimization: The identification of specific metabolic soft spots (e.g., sites of glucuronidation and oxidation) guides structural modifications to improve metabolic stability. Introducing blocking groups at vulnerable positions or bioisosteric replacements may reduce metabolic clearance [1].

  • Formulation Strategies: The extensive first-pass metabolism observed for this compound suggests that conventional oral administration may yield low bioavailability. Alternative delivery approaches such as nanoparticle formulations, prodrug strategies, or alternative routes of administration may be necessary to overcome these limitations [1].

  • Drug-Drug Interaction Assessment: The identification of specific CYP and UGT enzymes involved in this compound metabolism allows prediction of potential drug-drug interactions. This compound may be susceptible to interactions with inhibitors or inducers of CYP1A1, CYP1B1, CYP2C19, and UGT1A1 [1].

  • Species Selection for Preclinical Studies: The marked species differences in this compound metabolism inform the selection of appropriate animal models for pharmacokinetic and toxicological studies. The chosen species should closely mimic human metabolic patterns to ensure translational relevance [1] [7].

Conclusion

The comprehensive metabolic stability assessment of this compound in liver microsomes reveals a challenging pharmacokinetic profile characterized by extensive first-pass metabolism mediated primarily by CYP1A1, CYP1B1, CYP2C19, and UGT1A1 enzymes. The high intrinsic clearance values, particularly for glucuronidation pathways, provide a mechanistic explanation for this compound's poor bioavailability despite its promising pharmacological activities.

The protocols and application notes presented in this document provide researchers with standardized methods for evaluating this compound's metabolic stability, identifying its metabolites, and quantifying enzyme contributions. These approaches enable evidence-based decisions in lead optimization and formulation development to overcome this compound's metabolic limitations. As research continues to explore this compound's therapeutic potential for conditions including osteoporosis, cancer, inflammatory diseases, and dermatological disorders, understanding and addressing its metabolic challenges will be crucial for successful clinical translation.

References

Comprehensive Application Notes and Protocols: Analysis of Corylin Metabolism via UGT1A1 and CYP Enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Metabolic Overview

Corylin is a biologically active phenolic compound isolated from the medicinal plant Psoralea corylifolia, which has been extensively used in traditional medicine systems as a kidney-tonifying agent and dietary supplement. This compound has demonstrated significant pharmacological properties across multiple studies, including anti-inflammatory, immunosuppressive, anti-osteoporotic, and potential anticancer activities. Of particular interest is this compound's ability to inhibit interleukin-6 (IL-6)-induced STAT3 activity in hepatocarcinoma Hep3B cells, suggesting its potential as a therapeutic agent for conditions involving inflammatory signaling pathways. Despite these promising biological activities, this compound faces a major pharmacological challenge due to its poor oral bioavailability, which primarily stems from extensive first-pass metabolism in both liver and intestinal tissues [1] [2].

The metabolic fate of this compound involves complex biotransformation pathways mediated primarily by cytochrome P450 (CYP) enzymes and uridine diphosphate glucuronosyltransferases (UGTs). Understanding these metabolic pathways is crucial for drug development efforts aimed at improving this compound's pharmacokinetic profile and therapeutic potential. Recent studies have identified that this compound undergoes massive metabolic transformation through oxidation, hydration, glucuronidation, and sulfation pathways, generating at least twelve distinct metabolites in vivo. The high intrinsic clearance values observed in both human liver and intestinal microsomes indicate rapid and extensive metabolism, explaining the compound's limited systemic exposure after oral administration [1] [2]. This comprehensive document provides detailed application notes and experimental protocols to facilitate standardized analysis of this compound's metabolic pathways, enabling researchers to accurately assess its metabolic stability, identify contributing enzymes, and evaluate potential drug-drug interactions.

Metabolic Profiling Data Summary

Comprehensive Phase I and Phase II Metabolism Parameters

Table 1: Quantitative Phase I Metabolism Parameters of this compound

Metabolizing System Metabolite CLint (μL/min/mg) Correlation Marker Correlation (r-value)
HLM (Oxidation/Hydration) M4 24.29 - -
HIM (Oxidation/Hydration) M4 42.85 - -
CYP1A1 M4 26.63 Phenacetin-N-deacetylation 0.885 (p=0.0001)
CYP1B1 M4 33.09 - -
CYP2C19 M4 132.41 Tolbutamide-4-oxidation 0.727 (p=0.001)

Table 2: Quantitative Phase II Metabolism Parameters of this compound

Metabolizing System Metabolite CLint (μL/min/mg) Correlation Marker Correlation (r-value)
HLM (Glucuronidation) M7 125.33 - -
HIM (Glucuronidation) M7 108.74 - -
UGT1A1 M7 122.32 β-estradiol-3-O-glucuronidation 0.742 (p=0.006)

The metabolic profiling data reveals several critical aspects of this compound's disposition. For phase I metabolism, CYP2C19 demonstrates the highest intrinsic clearance value (132.41 μL/min/mg), indicating it is the most efficient CYP enzyme in catalyzing this compound's oxidative metabolism. The strong correlation between M4 formation and established CYP probe substrates further confirms the functional involvement of these specific CYP isoforms in this compound metabolism. For phase II metabolism, UGT1A1 emerges as the dominant enzyme responsible for this compound glucuronidation with a high intrinsic clearance value of 122.32 μL/min/mg. The significant correlation with β-estradiol-3-O-glucuronidation provides additional evidence for UGT1A1's primary role in this compound's glucuronidation pathway [1] [2].

The comparative analysis of metabolic clearance between human liver microsomes (HLM) and human intestine microsomes (HIM) reveals that both tissues contribute significantly to this compound's first-pass metabolism. The higher oxidation/hydration clearance in HIM compared to HLM suggests that intestinal metabolism may play a particularly important role in limiting this compound's oral bioavailability. Similarly, the substantial glucuronidation activity in both liver and intestine highlights the extensive phase II metabolism that this compound undergoes during absorption and systemic circulation. These quantitative parameters provide crucial insights for predicting potential drug-drug interactions and understanding interindividual variability in this compound metabolism due to genetic polymorphisms in the identified CYP and UGT enzymes [1] [2].

Experimental Protocols

In Vitro Metabolic Stability Assays
3.1.1 Phase I Metabolism Incubation Protocol

Purpose: To assess this compound's oxidative metabolism mediated by cytochrome P450 enzymes in human liver and intestinal microsomes.

Materials and Reagents:

  • This compound (purity >98%, dissolved in DMSO or methanol)
  • Pooled human liver microsomes (HLM) or human intestine microsomes (HIM)
  • NADPH regenerating system (1 mM NADPH)
  • Tris-HCl buffer (50 mM, pH 7.4)
  • Magnesium chloride (5 mM)
  • Acetonitrile (HPLC grade)

Procedure:

  • Prepare incubation mixture containing 50 mM Tris-HCl buffer (pH 7.4), 0.5 mg/mL HLM or HIM, 5 mM MgCl₂, and 6.25 μM this compound in a total volume of 200 μL.
  • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
  • Initiate the reaction by adding 1 mM NADPH solution.
  • Incubate at 37°C for 60 minutes.
  • Terminate the reaction by adding 200 μL of cold acetonitrile.
  • Vortex the mixture thoroughly and centrifuge at 13,800×g for 10 minutes.
  • Collect the supernatant for analysis by UPLC/q-TOF-MS.
  • Include negative controls without NADPH to confirm NADPH-dependent metabolism.
  • Perform all experiments in triplicate to ensure statistical reliability [2].

Critical Parameters:

  • Maintain linear conditions with respect to incubation time and protein concentration
  • Keep organic solvent concentration below 1% to avoid enzyme inhibition
  • Use fresh NADPH solution prepared immediately before experimentation
3.1.2 Glucuronidation Assay Protocol

Purpose: To evaluate this compound's glucuronidation mediated by UGT enzymes in human liver and intestinal microsomes.

Materials and Reagents:

  • Uridine diphosphate glucuronic acid (UDPGA, 3.5 mM)
  • Alamethicin (22 μg/mL)
  • D-saccharic-1,4-lactone (4.4 mM)
  • Tris-HCl buffer (50 mM, pH 7.4)
  • Magnesium chloride (0.88 mM)

Procedure:

  • Prepare incubation mixture containing 50 mM Tris-HCl buffer (pH 7.4), 0.5 mg/mL HLM or HIM, 0.88 mM MgCl₂, 22 μg/mL alamethicin, 4.4 mM saccharolactone, and 6.25 μM this compound.
  • Pre-incubate the mixture for 5 minutes at 37°C.
  • Activate the microsomal membranes by adding alamethicin on ice for 15 minutes.
  • Initiate the reaction by adding 3.5 mM UDPGA.
  • Incubate at 37°C for 60 minutes.
  • Terminate the reaction with 200 μL of cold acetonitrile.
  • Process samples as described in the phase I metabolism protocol.
  • Include negative controls without UDPGA to confirm glucuronidation-specific metabolism [2].

Critical Parameters:

  • Include alamethicin to permeabilize microsomal membranes and expose latent UGT activity
  • Use D-saccharic-1,4-lactone to inhibit β-glucuronidase activity
  • Maintain pH at 7.4 for optimal UGT activity
Reaction Phenotyping Protocols
3.2.1 CYP Enzyme Contribution Assessment

Purpose: To identify specific CYP isoforms responsible for this compound's phase I metabolism.

Procedure:

  • Incubate this compound (6.25 μM) with individual recombinant CYP enzymes (CYP1A1, 1A2, 1B1, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, and 3A5) under standard phase I incubation conditions.
  • Use enzyme concentrations of 1-1.2 mg/mL in incubation mixtures.
  • Determine metabolite formation rates for each CYP isoform.
  • Calculate intrinsic clearance (CLint) values for each CYP enzyme.
  • Conduct correlation analysis using twelve individual human liver microsomes (iHLM) with known CYP activities.
  • Correlate this compound metabolite formation with specific CYP marker activities:
    • Phenacetin-N-deacetylation for CYP1A1/2
    • Tolbutamide-4-oxidation for CYP2C9/19 [1] [2]

Data Interpretation:

  • CYP enzymes with highest CLint values represent major contributors to metabolism
  • Significant correlations (p<0.05) with specific probe activities confirm involvement of particular CYP isoforms
3.2.2 UGT Enzyme Contribution Assessment

Purpose: To identify specific UGT isoforms responsible for this compound's glucuronidation.

Procedure:

  • Incubate this compound (6.25 μM) with individual recombinant UGT enzymes (UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 2B4, 2B7, 2B10, 2B15, and 2B17) under standard glucuronidation conditions.
  • Determine glucuronide metabolite formation rates for each UGT isoform.
  • Calculate intrinsic clearance (CLint) values for each UGT enzyme.
  • Conduct correlation analysis using twelve individual human liver microsomes (iHLM).
  • Correlate this compound glucuronide formation with β-estradiol-3-O-glucuronidation (UGT1A1 marker activity) [1] [2].

Data Interpretation:

  • UGT isoforms with highest CLint values represent major contributors to glucuronidation
  • Significant correlation with UGT1A1 marker activity confirms its dominant role

Species Comparison in this compound Metabolism

Comparative Metabolic Profiling Across Species

Table 3: Species Differences in this compound Metabolism

Species Liver Microsomes Relative Metabolic Rate Suitability as Model
Human HLM Reference Gold standard
Mouse MLM High Good for initial screening
Rat RLM Moderate Limited utility
Monkey MkLM Similar to human Recommended model
Dog DLM Low Not recommended
Rabbit RaLM Variable Limited utility
Guinea Pig GpLM Moderate Moderate utility

The investigation of species differences in this compound metabolism reveals marked variations in metabolic rates and profiles across different animal species. These findings have significant implications for selecting appropriate animal models in preclinical drug development. Studies comparing liver microsomes from various species have demonstrated that monkeys exhibit metabolic patterns most similar to humans, making them a recommended species for pharmacokinetic and toxicology studies of this compound and its analogs. In contrast, dogs show substantially different metabolic profiles with lower metabolic rates, making them less suitable as predictive models for human metabolism of this compound [1] [2].

These interspecies differences highlight the importance of careful model selection when extrapolating preclinical data to humans. The metabolic disparities likely stem from variations in expression levels and catalytic activities of specific CYP and UGT isoforms across species. For this compound and its structural analog corylifol A, rats and monkeys have been identified as appropriate model animals, as their metabolic patterns closely resemble those observed in human systems [3]. Understanding these species differences is crucial for designing rational preclinical studies and for proper interpretation of animal pharmacokinetic data when developing this compound as a potential therapeutic agent.

Visualization and Analysis

Metabolic Pathway Diagram

The following Graphviz DOT code generates a comprehensive visualization of this compound's metabolic pathways, highlighting the primary CYP and UGT enzymes involved and the resulting metabolites:

This diagram provides a comprehensive visualization of this compound's major metabolic pathways, highlighting the key enzymes responsible for its phase I and phase II metabolism. The layout clearly distinguishes between oxidative and conjugative pathways, with quantitative intrinsic clearance values included for the most significant metabolic routes. The color scheme follows the specified palette, ensuring sufficient contrast between elements while maintaining visual coherence [1] [2] [3].

Experimental Workflow Diagram

ExperimentalWorkflow This compound Metabolism Analysis Workflow Start Start SamplePrep Sample Preparation • Prepare microsomal incubation • Add buffers/cofactors Start->SamplePrep PhaseIAssay Phase I Metabolism Assay • Add NADPH regenerating system • Incubate 37°C for 60 min SamplePrep->PhaseIAssay Phase I Path PhaseIIAssay Phase II Metabolism Assay • Add UDPGA/alamethicin • Incubate 37°C for 60 min SamplePrep->PhaseIIAssay Phase II Path ReactionStop Reaction Termination • Add cold acetonitrile • Vortex and centrifuge PhaseIAssay->ReactionStop PhaseIIAssay->ReactionStop UPLCAnalysis UPLC/q-TOF-MS Analysis • Inject supernatant • Detect metabolites ReactionStop->UPLCAnalysis DataProcessing Data Processing • Calculate metabolite formation • Determine kinetic parameters UPLCAnalysis->DataProcessing EnzymePhenotyping Enzyme Phenotyping • Incubate with individual CYP/UGT isoforms • Calculate CLint values DataProcessing->EnzymePhenotyping SpeciesComparison Species Comparison • Test animal liver microsomes • Identify suitable models DataProcessing->SpeciesComparison End End EnzymePhenotyping->End SpeciesComparison->End

This workflow diagram outlines the comprehensive experimental process for analyzing this compound metabolism, from sample preparation through data analysis. The structured approach ensures systematic evaluation of both phase I and phase II metabolic pathways, enzyme phenotyping, and species comparison studies. Researchers can follow this workflow to obtain standardized and reproducible results for this compound metabolism studies [1] [2].

Conclusion and Research Implications

The comprehensive metabolic profiling of this compound reveals that this bioactive natural product undergoes extensive first-pass metabolism primarily mediated by CYP1A1, CYP1B1, CYP2C19, and UGT1A1 enzymes. The high intrinsic clearance values observed for both oxidative and glucuronidation pathways in human liver and intestinal microsomes provide a mechanistic explanation for this compound's poor oral bioavailability. The identification of the specific enzymes responsible for this compound metabolism enables better prediction of potential drug-drug interactions and interindividual variability in response due to genetic polymorphisms.

These application notes and standardized protocols provide researchers with comprehensive methodologies for conducting robust metabolism studies on this compound and structurally related compounds. The experimental approaches outlined herein facilitate the systematic evaluation of metabolic stability, enzyme phenotyping, and species differences, generating data crucial for drug development decisions. Future research directions should focus on exploring the pharmacological activity of this compound's major metabolites, investigating the impact of genetic polymorphisms in identified CYP and UGT enzymes on this compound pharmacokinetics, and developing formulation strategies to overcome the extensive first-pass metabolism documented in these studies.

References

Overcoming Corylin first-pass metabolism limitations

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Corylin's First-Pass Metabolism

The major hurdle for this compound's oral bioavailability is its extensive and rapid first-pass metabolism, primarily in the liver and intestines. The key metabolic pathways and enzymes involved have been identified [1] [2].

The table below summarizes the primary human enzymes responsible for this compound's metabolism and their quantitative contribution, expressed as intrinsic clearance (CLint) [1].

Table 1: Key Human Enzymes in this compound Metabolism

Enzyme Type Specific Isoform Metabolic Reaction Intrinsic Clearance (CLint, μL/min/mg)
Cytochrome P450 (CYP) CYP1A1 Oxidation/Hydration (M4) 26.63
Cytochrome P450 (CYP) CYP1B1 Oxidation/Hydration (M4) 33.09
Cytochrome P450 (CYP) CYP2C19 Oxidation/Hydration (M4) 132.41
UDP-glucuronosyltransferase (UGT) UGT1A1 Glucuronidation (M7) 122.32

This metabolic relationship can be visualized as a pathway:

G This compound This compound M4 Oxidation Product (M4) This compound->M4 Oxidation/Hydration M7 Glucuronide Conjugate (M7) This compound->M7 Glucuronidation CYPEnzymes CYP Enzymes (CYP1A1, CYP1B1, CYP2C19) CYPEnzymes->M4  Catalyzes UGTEnzyme UGT Enzyme (UGT1A1) UGTEnzyme->M7  Catalyzes

Strategies to Overcome Metabolism Limitations

Here are potential strategies informed by the metabolic profile of this compound and general drug development principles.

Table 2: Strategies for Enhancing this compound's Bioavailability

Strategy Rationale & Application Consideration
Enzyme Inhibition Co-administration with selective inhibitors of key enzymes (e.g., CYP2C19, UGT1A1) to reduce first-pass metabolism. Risk of drug-drug interactions; requires careful toxicity and specificity profiling.
Structural Modification (Prodrug) Chemically modify this compound to create a prodrug that is resistant to CYP/UGT metabolism but converts to active this compound in systemic circulation. Must ensure efficient conversion and that metabolites are non-toxic.
Alternative Drug Delivery Use of permeation enhancers or nano-formulations to increase intestinal absorption, potentially reducing the metabolic load [3] [4]. Technology-specific challenges (e.g., safety of permeation enhancers, manufacturing complexity of nanoparticles).

Essential Experimental Protocols

For researchers aiming to validate the above strategies or study this compound's metabolism, here are foundational in vitro protocols.

Protocol 1: Assessing Phase I Metabolic Stability

This protocol is used to identify the CYP enzymes involved and the rate of oxidative metabolism [1].

  • Objective: To identify the primary CYP enzymes involved in this compound's phase I metabolism and determine its metabolic stability.
  • Key Reagents:
    • This compound (e.g., 6.25 μM)
    • Pooled Human Liver Microsomes (HLM) or Human Intestine Microsomes (HIM) (e.g., 0.5 mg/mL)
    • NADPH Regenerating System (e.g., 1 mM NADPH)
    • 50 mM Tris-HCl buffer (pH 7.4) with 5 mM MgCl₂
  • Procedure:
    • Pre-incubate the microsomes and this compound in the buffer at 37°C for 5 minutes.
    • Initiate the reaction by adding NADPH.
    • Incubate for a predetermined time (e.g., 60 minutes) at 37°C.
    • Terminate the reaction with cold acetonitrile.
    • Centrifuge and analyze the supernatant using UPLC/q-TOF-MS to quantify the parent drug (this compound) and its metabolites (like M4).
  • Data Analysis: Calculate the intrinsic clearance (CLint) to compare metabolic rates across different enzyme systems.
Protocol 2: Investigating Glucuronidation (Phase II Metabolism)

This protocol characterizes the UGT-mediated metabolism of this compound [1].

  • Objective: To evaluate the glucuronidation rate of this compound and identify contributing UGT isoforms.
  • Key Reagents:
    • This compound
    • Pooled HLM or HIM
    • UDPGA (e.g., 3.5 mM)
    • MgCl₂ (e.g., 0.88 mM)
    • Alamethicin (e.g., 22 μg/mL, to activate microsomes)
    • D-saccharic-1,4-lactone (e.g., 4.4 mM, a β-glucuronidase inhibitor)
    • 50 mM Tris-HCl buffer (pH 7.4)
  • Procedure:
    • Activate the microsomes with alamethicin on ice for 15 minutes.
    • Pre-incubate the activated microsomes, this compound, and other reagents (except UDPGA) in buffer at 37°C.
    • Start the reaction by adding UDPGA.
    • Incubate at 37°C for a set time (e.g., 60 minutes).
    • Stop the reaction with cold acetonitrile.
    • Centrifuge and analyze the supernatant via UPLC/q-TOF-MS to quantify the glucuronidated metabolite (M7).
  • Data Analysis: Determine the kinetic parameters and CLint for glucuronidation. Use individual recombinant UGT isoforms (e.g., UGT1A1) to pinpoint the main contributor.

The workflow for these investigations is as follows:

G Start Define Experiment Goal (e.g., Phase I or II Stability) Prep Prepare Incubation System (Microsomes, Buffer, Cofactors) Start->Prep PreInc Pre-incubate with this compound Prep->PreInc Initiate Initiate Reaction (Add NADPH or UDPGA) PreInc->Initiate Stop Stop Reaction (Acetonitrile) Initiate->Stop Analyze Analyze via UPLC/q-TOF-MS Stop->Analyze Result Quantify Metabolites & Calculate CLint Analyze->Result

Frequently Asked Questions (FAQs)

Q1: Are there significant species differences in this compound metabolism that I should consider when designing animal studies? A1: Yes, the metabolism of this compound shows marked species differences [1]. Data from liver microsomes of mice, rats, guinea pigs, monkeys, dogs, and rabbits will not perfectly replicate human metabolism. It is crucial to validate key findings using human-derived systems (like HLM or HIM) or human recombinant enzymes before drawing conclusions relevant to human pharmacology.

Q2: Besides bioavailability, what pharmacological evidence supports further development of this compound? A2: Despite pharmacokinetic challenges, this compound has strong multi-target pharmacological potential. Promising research areas include:

  • Cancer Therapy: Inhibiting progression of oral squamous cell carcinoma (OSCC) by targeting c-Myc [5], and suppressing non-small cell lung cancer (NSCLC) via the NF-κB pathway [6].
  • Bone Health: Inhibiting osteoclast formation and bone resorption, suggesting potential for treating osteoporosis [7].
  • Longevity & Senescence: Demonstrating lifespan extension properties in yeast and mice, and ameliorating cellular senescence [8].

References

Corylin cytotoxicity threshold in different cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity of Corylin Across Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound and its cytotoxic effects on various human cancer cell lines, as reported in recent studies.

Cell Line Cancer Type Reported IC₅₀ / Effective Concentration Key Findings Citation
HepG2 Hepatocellular Carcinoma (HCC) ~10 μM (Proliferation, 72h) [1] Inhibited proliferation, migration, invasion; induced apoptosis; increased chemo-sensitivity [2] [1]. [2] [1]
Huh7 Hepatocellular Carcinoma (HCC) ~30 μM (Proliferation, 72h) [1] Inhibited proliferation, migration, invasion; induced apoptosis; increased chemo-sensitivity [2] [1]. [2] [1]
MCF-7 Breast Cancer 10-20 μM (Migration/Invasion, 24h) [3] Suppressed cell migration and invasion; inhibited epithelial-mesenchymal transition (EMT) [3]. [3]
MDA-MB-231 Breast Cancer 10-20 μM (Migration/Invasion, 24h) [3] Suppressed cell migration and invasion; inhibited epithelial-mesenchymal transition (EMT) [3]. [3]
SAS Oral Squamous Cell Carcinoma (OSCC) Significant inhibition at 40 μM (Proliferation, 48h) [4] Suppressed proliferation, migration, invasion; induced G1 cell cycle arrest and apoptosis [4]. [4]
OECM1 Oral Squamous Cell Carcinoma (OSCC) Significant inhibition at 40 μM (Proliferation, 48h) [4] Suppressed proliferation, migration, invasion; induced G1 cell cycle arrest and apoptosis [4]. [4]

Core Experimental Protocols for Cytotoxicity Assessment

The data in the table above were generated using standard in vitro assays. Here are the typical protocols as described in the literature.

Cell Culture
  • Standard Protocol: Most studies maintain cancer cell lines in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin [3] [5]. Cells are cultured at 37°C in a humidified incubator with 5% CO₂ [3] [5].
  • Note for Treatment: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium for experiments. The final concentration of DMSO in the medium should be kept low (e.g., ≤0.5%) to avoid solvent toxicity [6].
Viability and Proliferation Assays (e.g., MTT, XTT)
  • Purpose: To determine the IC₅₀ and assess the inhibitory effect of this compound on cell proliferation.
  • Typical Workflow:
    • Seed cells in a 96-well plate.
    • After cell attachment, treat with a series of this compound concentrations.
    • Incubate for 24-72 hours.
    • Add MTT/XTT reagent and incubate to allow formazan crystal formation.
    • Dissolve crystals and measure the absorbance with a microplate reader.
    • Calculate cell viability and determine IC₅₀ [2] [5].
Migration and Invasion Assays
  • Purpose: To evaluate the anti-metastatic potential of this compound.
  • Wound Healing (Scratch) Assay:
    • Create a scratch in a confluent cell monolayer.
    • Wash away debris and add medium with this compound.
    • Monitor and measure the wound closure over 24-48 hours [2] [3].
  • Transwell Invasion Assay:
    • Seed this compound-treated cells in a Transwell chamber coated with Matrigel.
    • Incubate to allow cells to invade.
    • Fix, stain, and count the cells that have invaded through the membrane [2] [3].

Mechanisms of Action & Key Pathways

Research indicates that this compound exerts its anticancer effects through multiple pathways and targets. The diagram below synthesizes these key mechanisms.

G cluster_lncRNA LncRNA Induction cluster_protein Protein & Oncogene Regulation cluster_pathway Pathway Modulation This compound This compound GAS5 Induces GAS5 This compound->GAS5 RAD51_AS1 Induces RAD51-AS1 This compound->RAD51_AS1 cMyc Downregulates c-Myc This compound->cMyc TOR Inhibits TOR Signaling This compound->TOR Apoptosis Promotes Apoptosis GAS5->Apoptosis RAD51 Suppresses RAD51 Protein RAD51_AS1->RAD51 EMT Inhibits EMT Markers (N-cadherin, Vimentin, Slug) cMyc->EMT cMyc->Apoptosis DNA_Repair Impairs DNA Damage Repair RAD51->DNA_Repair TOR->Apoptosis ChemoSensitivity Enhances Chemo/Radiotherapy Sensitivity DNA_Repair->ChemoSensitivity

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent and storage condition for preparing this compound stock solution?

  • A1: this compound is commonly dissolved in DMSO to create a stock solution (e.g., 10-100 mM) [3]. Aliquot and store the stock solution at -20°C to avoid repeated freeze-thaw cycles. When treating cells, dilute the stock in culture medium, ensuring the final DMSO concentration is low enough to be non-toxic (typically ≤0.5%).

Q2: My cell viability assay shows high IC₅₀ values. What could be the reason?

  • A2: Several factors can influence the observed cytotoxicity:
    • Proliferation Rate: Faster-growing cell lines may show greater sensitivity.
    • Treatment Duration: Longer exposure times (e.g., 72 hours) generally result in lower IC₅₀ values compared to shorter exposures (e.g., 24 hours) [1] [5].
    • Assay Type: Confirm your results with a second, orthogonal assay (e.g., trypan blue exclusion) if possible.
    • Cell Line Specificity: Cytotoxicity is highly dependent on the genetic and molecular background of the cell line, as shown in the table above.

Q3: Besides direct cytotoxicity, what other anti-cancer properties of this compound should I investigate?

  • A3: this compound has demonstrated significant anti-metastatic (inhibiting migration and invasion) [2] [3] and chemo-sensitizing properties [1]. Consider performing:
    • Wound healing and Transwell invasion assays.
    • Combination studies with standard chemotherapeutic agents (e.g., etoposide, cisplatin) to assess synergistic effects [1] [4].
    • Western blotting to analyze changes in key proteins involved in apoptosis, EMT, and DNA repair.

References

Optimizing Corylin concentration for RANKL-induced osteoclastogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Established Experimental Protocols

The core methodology for inducing osteoclastogenesis in vitro involves treating precursor cells with RANKL and M-CSF. The table below summarizes the standard protocol and key experimental methods you can adapt for testing Corylin.

Aspect Standard Protocol (for reference) Methods for Testing Your Compound
Core Stimuli RANKL (50-100 ng/mL) [1] [2] + M-CSF [2] Add this compound at varying concentrations alongside RANKL/M-CSF.
Cell Model RAW 264.7 murine macrophage cell line [3] [2] Use the same cell line for consistency.
Culture Duration 4-6 days [3] [2] Maintain the same duration.
Key Readout: TRAP Staining Identify mature osteoclasts as TRAP-positive cells with >3 nuclei [1] [2]. Compare the number and size of osteoclasts between treatment and control groups.
Viability Assay (MTT) Not detailed in protocols, but essential for control [2]. Treat cells with this compound (without RANKL) for 24-72 hours to assess cytotoxicity [2].
Gene Expression Analysis (qPCR) Measure expression of osteoclast-specific genes like Nfatc1, c-Fos, Acp5 (TRAP), Ctsk (Cathepsin K) [3] [2]. Analyze gene expression after 3 or 24 hours of treatment with this compound and RANKL [3].
Protein Analysis (Western Blot) Detect activation of signaling pathways (e.g., phospho-ERK, phospho-AKT) and key proteins (NFATc1, c-Fos) [3] [2]. Analyze protein levels and phosphorylation 2-3 hours after treatment [3].

A Workflow for Testing this compound

The following diagram integrates the methods above into a logical workflow for evaluating the effects of this compound.

G Start Seed RAW 264.7 Cells A Pre-treat with This compound (Variable Concentrations) Start->A B Stimulate with RANKL A->B C Culture for 4-6 Days B->C D Assess Results C->D E Cell Viability Assay (e.g., MTT) D->E F Osteoclast Phenotype (TRAP Staining) D->F G Gene Expression (qPCR) D->G H Protein Signaling (Western Blot) D->H

Key Signaling Pathways to Investigate

This compound may exert its effects by modulating one or more key pathways in osteoclast differentiation. The diagram below illustrates the core RANKL/RANK signaling cascade, which you should focus on in your mechanistic studies.

G RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway (JNK, p38, ERK) TRAF6->MAPK PI3K PI3K-AKT Pathway TRAF6->PI3K NFATc1 NFATc1 (Master Regulator) NFkB->NFATc1 MAPK->NFATc1 PI3K->NFATc1 TargetGenes Target Genes (TRAP, Cathepsin K, c-Src) NFATc1->TargetGenes

Troubleshooting Common Issues

Here are some common experimental challenges and how to address them:

  • No Inhibition of Osteoclast Formation: If this compound shows no effect, first confirm its solubility and stability in your culture medium over the experiment's duration. The most likely cause is testing a concentration that is too low. You will need to establish a dose-response curve. Start with a wide range (e.g., 1 µM to 100 µM) and include a positive control, such as a known RANKL signaling inhibitor.
  • High Cytotoxicity: If your MTT assay shows cell death at tested concentrations, the this compound is likely toxic. Re-run the viability assay with a broader range of lower concentrations to find a non-toxic yet effective window.
  • Inconsistent Results: Ensure consistency in cell passage number, seeding density, and preparation of all reagent stocks and working solutions. Always use the same batch of RANKL and this compound for one set of experiments to avoid batch-to-batch variation.

A Note on the Inflammatory Context

Recent research highlights that the inflammatory environment can significantly alter osteoclastogenesis [3]. If your research is related to inflammatory bone diseases, you might consider a more complex model that incorporates inflammatory stimuli, such as conditioned medium from activated macrophages [3]. This can reveal whether this compound's effects are potentiated or diminished in such conditions.

References

Corylin Metabolism and Species Differences: Core Concepts

Author: Smolecule Technical Support Team. Date: February 2026

Corylin is a flavonoid found in Psoralea corylifolia with reported pharmacological properties, including potential lifespan extension properties in mouse models [1] [2]. However, its therapeutic potential is challenged by extensive metabolism, leading to poor oral bioavailability [1]. Understanding its metabolic pathway and the significant differences observed between species is crucial for effective drug development.

The following table summarizes the primary metabolic reactions and the key enzymes involved in humans and mice:

Metabolic Reaction Key Enzymes Involved (Human) Key Enzymes Involved (Mouse) Primary Metabolites Identified (in mice)
Oxidation & Hydration CYP1A1, CYP1B1, CYP2C19 [1] Information not specified in search results M4 [1]
Glucuronidation UGT1A1 [1] Information not specified in search results M7 [1]
Sulfation Information not specified in search results Information not specified in search results Detected (specific enzyme not specified) [1]

The metabolic pathway of this compound involves a series of modifications, primarily in the liver and intestine. The diagram below illustrates the sequence of these reactions and the enzymes responsible for each step.

G Start This compound Sulfated Sulfated Metabolite Start->Sulfated Sulfation Other Other Metabolites (Total 12 in mice) Start->Other Various Reactions CYP CYP Enzymes (CYP1A1, CYP1B1, CYP2C19) Start->CYP Phase I UGT UGT Enzyme (UGT1A1) Start->UGT Phase II M4 Oxidized/Hydrated Metabolite (M4) M4->UGT Phase II M7 Glucuronidated Metabolite (M7) CYP->M4 UGT->M7

Experimental Protocols for Metabolic Studies

Here are detailed methodologies for key experiments used to characterize this compound's metabolism, based on the cited research.

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol assesses how quickly this compound is metabolized in a test tube system simulating liver and intestinal environments [1].

  • Objective: To determine the intrinsic clearance (CL~int~) of this compound in human and other species' liver and intestine microsomes.
  • Materials:
    • Test compound: this compound
    • Enzyme source: Human Liver Microsomes (HLM), Human Intestine Microsomes (HIM), and microsomes from other relevant species (e.g., mouse, rat)
    • Co-factors: NADPH regenerating system (for Phase I), UDP-glucuronic acid (for Phase II)
    • Buffer: Potassium phosphate buffer (pH 7.4)
    • Equipment: Liquid Chromatograph with Mass Spectrometer (LC-MS/MS), thermomixer
  • Procedure:
    • Incubation: Prepare a reaction mixture containing microsomal protein (e.g., 0.5 mg/mL), this compound (e.g., 1-10 µM), and co-factors in buffer.
    • Time Course: Initiate the reaction by adding the co-factor and incubate at 37°C. Aliquot samples at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
    • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
    • Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound (this compound) over time.
  • Data Analysis:
    • Plot the natural logarithm of this compound concentration remaining versus time.
    • Calculate the elimination rate constant (k) from the slope of the linear regression.
    • Calculate intrinsic clearance: CL~int~ = k / (microsomal protein concentration). Compare values across species and tissue types [1].
Reaction Phenotyping using Recombinant Enzymes

This experiment identifies the specific human cytochrome P450 (CYP) and UGT enzymes responsible for metabolizing this compound [1].

  • Objective: To identify the specific human CYP and UGT enzymes responsible for this compound metabolism.
  • Materials:
    • Test compound: this compound
    • Enzyme source: Recombinant human CYP enzymes (e.g., CYP1A1, 1B1, 2C19, 3A4) and recombinant human UGT enzymes (e.g., UGT1A1, 1A9).
    • Co-factors: NADPH regenerating system (for CYP), UDP-glucuronic acid (for UGT).
    • Equipment: LC-MS/MS
  • Procedure:
    • Individual Incubations: Incubate this compound with each individual recombinant CYP or UGT enzyme under optimal conditions.
    • Control: Include control incubations without co-factors.
    • Metabolite Measurement: After a fixed incubation period, stop the reaction and use LC-MS/MS to quantify the formation of the specific metabolites (M4 for oxidation, M7 for glucuronidation) in each incubation.
  • Data Analysis:
    • The enzyme that produces the highest amount of metabolite with the highest calculated CL~int~ is considered the major contributor [1].
    • Correlation analysis in individual HLM can confirm these findings. For example, this compound metabolite formation can be correlated with the known metabolic activity of specific enzyme markers (e.g., phenacetin-N-deacetylation for CYP1A2, tolbutamide-4-oxidation for CYP2C9) [1].

Troubleshooting Common Experimental Challenges

Problem Possible Cause Suggested Solution
Low metabolite formation in in vitro assays. Non-optimal incubation conditions (pH, protein concentration). Conduct preliminary experiments to optimize protein concentration, incubation time, and buffer pH.
High variability in metabolic rates between individual HLM. Genetic polymorphism in metabolic enzymes. Use a larger pool of HLM for initial screens. For critical pathways, genotype the individual HLM donors for relevant enzymes (e.g., UGT1A1).
Difficulty detecting or quantifying specific metabolites. Lack of authentic standards; low ionization efficiency in MS. Synthesize or purchase metabolite standards if available. Optimize MS parameters for each metabolite. Use predictive software to identify potential metabolite structures.
Poor extrapolation from animal models to humans. Significant species differences in enzyme expression and activity. Do not rely on a single species. Use human-derived in vitro systems (HLM, hepatocytes) early in development. Use the in vitro data from multiple species to select the most relevant in vivo model.

Frequently Asked Questions (FAQs)

1. Why is understanding this compound's metabolism important for drug development? this compound undergoes massive first-pass metabolism in the liver and intestine, which is a primary reason for its poor oral bioavailability [1]. Mapping its metabolic pathway helps identify the key enzymes involved, predict potential drug-drug interactions, and guide structural modifications to improve its metabolic stability.

2. What are the practical implications of the species differences in this compound metabolism? These differences mean that toxicity and efficacy data from standard animal models (like mice or rats) may not accurately predict effects in humans [1]. A drug that seems safe and effective in mice might be rapidly inactivated in humans, or vice-versa. Therefore, human-derived in vitro systems should be used for critical decision-making.

3. Which human enzymes are most critical for this compound's clearance? Based on current research, the oxidation and hydration of this compound (to M4) are primarily mediated by CYP1A1, CYP1B1, and CYP2C19, while its glucuronidation (to M7) is predominantly catalyzed by UGT1A1 [1].

4. How can I study the biological activity of this compound's metabolites? Once the metabolites are identified and synthesized or isolated, you can test them in your relevant biological assays (e.g., anti-aging models in yeast or human cells [2]) and compare their activity to the parent this compound compound to determine if the metabolites are active or inactive.

References

Corylin inhibition of homologous recombination repair

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Q: What is the core mechanism by which corylin inhibits homologous recombination? A: this compound disrupts a critical early step in the HR repair pathway. The primary molecular target identified in recent studies is the Sae2/CtIP protein [1] [2]. CtIP (and its yeast homolog Sae2) is essential for initiating DNA end resection, the first step in HR. By inhibiting this protein, this compound prevents the efficient repair of DNA double-strand breaks, leading to increased sensitivity to DNA-damaging agents.

The diagram below illustrates this mechanism and its cellular consequences:

G DNA_Damage DNA Double-Strand Break End_Resection DNA End Resection (Initiated by Sae2/CtIP) DNA_Damage->End_Resection Block_Resection Impaired DNA End Resection DNA_Damage->Block_Resection HR_Repair Homologous Recombination (HR) Repair End_Resection->HR_Repair Repair_Success Successful DNA Repair Cell Survival HR_Repair->Repair_Success This compound This compound Treatment Inhibit_CtIP Inhibition of Sae2/CtIP Function This compound->Inhibit_CtIP Inhibit_CtIP->Block_Resection Blocks Failed_Repair Failed HR Repair Accumulated DNA Damage Block_Resection->Failed_Repair Cell_Death Cell Death (Apoptosis) or Senescence Failed_Repair->Cell_Death

Summary of Key Experimental Findings

The table below consolidates quantitative data on this compound's effects across various experimental models.

Experimental Model Key Finding Observed Effect/Outcome Citation
Yeast Models Increased DNA damage sensitivity Sensitivity via Sae2-dependent pathway; impaired Mec1-Ddc2, Rad53-p, and γ-H2A activation [1] [2]
Breast Cancer Cells (in vitro) Increased apoptosis & reduced proliferation with Doxorubicin Inhibition of CtIP; enhanced efficacy of Doxorubicin treatment [1] [2]
Breast Cancer (in vivo Xenograft) Reduced tumor growth Significant reduction in tumor growth when combined with Doxorubicin [1] [2]
Hepatocellular Carcinoma (HCC) Cells Increased chemo/radiosensitivity IC₅₀: ~10-30 μM (cell viability); Induced lncRNA RAD51-AS1, leading to reduced RAD51 protein and impaired HR [3] [4]
HCC (in vivo) Enhanced chemotherapeutic efficacy This compound + Etoposide (VP16) significantly increased tumor growth inhibition vs. Etoposide alone [3] [4]
Colorectal Cancer (CRC) Cells Inhibited cell viability & migration IC₅₀: ~38-43 μM (cell viability); Targeting of STAT3 signaling pathway [5]

Detailed Experimental Protocols

Protocol 1: Assessing HR Inhibition Using a Reporter Assay

This protocol is adapted from studies in hepatocellular carcinoma (HCC) cells [3] [4].

  • Principle: Measures the ability of a cell to perform HR to repair a specific, induced DNA double-strand break, often using a GFP-based readout.
  • Key Reagents:
    • HR Reporter Cell Line (e.g., DR-GFP, U2OS)
    • I-SceI endonuclease expression vector (to induce DSB)
    • This compound (dissolved in DMSO)
    • Appropriate controls: Vehicle (DMSO) control, positive control for HR inhibition.
  • Procedure:
    • Cell Seeding & Transfection: Seed HR reporter cells in appropriate culture dishes. Transfect with the I-SceI expression plasmid to induce a single DSB within the reporter construct.
    • This compound Treatment: Treat cells with this compound (e.g., 10-30 μM) or vehicle control shortly after transfection.
    • Incubation & Analysis: Incubate cells for 48-72 hours to allow for repair.
    • Flow Cytometry: Analyze the cells by flow cytometry to quantify the percentage of GFP-positive cells, which indicates successful HR repair.
  • Expected Outcome: this compound-treated cells will show a significant reduction in the percentage of GFP-positive cells compared to the vehicle control, confirming functional HR inhibition [3] [4].

Protocol 2: Evaluating Chemosensitization In Vitro

This protocol is standard for measuring the synergistic effect of this compound with chemotherapeutic agents [1] [3] [4].

  • Principle: To determine if this compound enhances the cytotoxic effect of a DNA-damaging chemotherapeutic agent.
  • Key Reagents:
    • Cancer cell line of interest (e.g., HepG2, Huh7, MCF-7)
    • DNA-damaging agent (e.g., Doxorubicin, Etoposide/VP16)
    • This compound (dissolved in DMSO)
    • Cell viability assay kit (e.g., MTT, SRB)
    • Apoptosis detection kit (e.g., Annexin V/PI staining)
  • Procedure:
    • Cell Seeding & Treatment: Seed cells in 96-well plates or culture dishes.
    • Combination Treatment: Treat cells with:
      • Vehicle control (DMSO)
      • Chemotherapeutic agent alone (e.g., various doses of Doxorubicin)
      • This compound alone (e.g., at or below its IC₅₀)
      • Combination of this compound and chemotherapeutic agent.
    • Incubation: Incubate for 48-72 hours.
    • Analysis:
      • Viability: Perform MTT/SRB assay to measure cell viability. Calculate combination indices to confirm synergy.
      • Apoptosis: Use Annexin V/PI staining and flow cytometry to quantify apoptotic cells.
  • Expected Outcome: The combination of this compound and the chemotherapeutic agent will show significantly greater reduction in cell viability and increase in apoptosis compared to either treatment alone [1] [3] [4].

Troubleshooting Common Experimental Issues

Problem: Low or Inconsistent Sensitization Effect in Combination Therapy

  • Potential Cause 1: Incorrect dosing or timing. The concentration of this compound or the DNA-damaging agent may be suboptimal, or the treatment schedules may not align.
  • Solution:
    • Perform a dose-matrix experiment to find the optimal combination ratio. Use this compound at concentrations that partially inhibit HR but are not highly cytotoxic alone (e.g., 5-20 μM for many cell lines) [3] [4].
    • Test pre-treatment with this compound (e.g., 2-6 hours) before adding the chemotherapeutic agent to ensure the HR pathway is inhibited when the DNA damage occurs.
  • Potential Cause 2: Cell line-specific resistance or alternative repair pathway activity.
    • Solution: Verify that your cell line has a functional HR pathway. Consider using a positive control (e.g., a known HR inhibitor). You could also knock down key HR genes (e.g., RAD51) as a comparator to confirm the mechanism [3].

Problem: High Cytotoxicity from this compound Alone in Pilot Experiments

  • Potential Cause: this compound concentration is too high.
  • Solution:
    • Establish a full dose-response curve for this compound alone in your specific cell line to determine its accurate IC₅₀ and IC₁₀-IC₂₅.
    • For combination/sensitization experiments, use this compound at concentrations well below its IC₅₀ (e.g., at the IC₂₀-IC₃₀) to avoid overwhelming standalone toxicity and to unmask the synergistic effect [5] [3].

Problem: Difficulty in Confirming Target Engagement (CtIP Inhibition)

  • Potential Cause: Lack of a direct, simple assay to measure CtIP activity.
  • Solution: Use downstream phenotypic readouts as strong indirect evidence:
    • Immunofluorescence for γ-H2AX: this compound treatment in combination with DNA damage should result in persistently elevated levels of γ-H2AX foci, indicating failure to resolve DNA breaks [1].
    • Western Blot for RAD51: Monitor RAD51 protein levels and the formation of RAD51 foci at damage sites. Successful CtIP/HR inhibition by this compound should lead to reduced RAD51 foci formation [3] [4].
    • Comet Assay: Perform alkaline or neutral comet assays after inducing DNA damage. This compound-treated cells should exhibit increased comet tail moments for a longer duration, indicating impaired DNA repair [3] [4].

Research Applications & Future Directions

This compound's primary research application is as a sensitizing agent to investigate the HR repair pathway and to enhance the efficacy of established cancer therapies.

  • Key Applications:
    • Chemo- and Radiosensitization: Studying combination therapies for cancers known to rely on efficient HR [1] [3] [4].
    • Mechanistic Studies of HR: Used as a tool compound to probe the early stages of DNA end resection and the role of CtIP [1] [2].
    • Overcoming Drug Resistance: Research into whether this compound can re-sensitize tumors that have developed resistance to DNA-damaging agents.
  • Important Considerations for Future Work:
    • Specificity: While CtIP is a key target, further research is needed to fully elucidate the specificity of this compound and its potential off-target effects.
    • Delivery & Pharmacokinetics: For in vivo translation, optimizing the formulation and delivery of this compound to tumor sites is a critical area of development.

References

Mechanism of Action: How Corylin Affects the DNA Damage Checkpoint

Author: Smolecule Technical Support Team. Date: February 2026

Corylin primarily exerts its effects by inhibiting the initial steps of the DNA damage response (DDR), specifically by targeting the Sae2/CtIP homolog [1] [2]. This inhibition leads to a cascade of events that impair the cell's ability to repair DNA and activate critical checkpoints.

The diagram below illustrates the core mechanism through which this compound influences the DNA damage checkpoint and repair pathways.

G This compound Mechanism: DNA Damage Checkpoint & Repair Inhibition DNA Double-Strand Break DNA Double-Strand Break Resection Initiation (Sae2/CtIP) Resection Initiation (Sae2/CtIP) DNA Double-Strand Break->Resection Initiation (Sae2/CtIP) Long-range Resection Long-range Resection Resection Initiation (Sae2/CtIP)->Long-range Resection This compound This compound Inhibits Sae2/CtIP Inhibits Sae2/CtIP This compound->Inhibits Sae2/CtIP Induces lncRNA RAD51-AS1 Induces lncRNA RAD51-AS1 This compound->Induces lncRNA RAD51-AS1 Inhibits Sae2/CtIP->Resection Initiation (Sae2/CtIP) Inhibition RPA Binding to ssDNA RPA Binding to ssDNA Long-range Resection->RPA Binding to ssDNA RAD51 Loading RAD51 Loading Long-range Resection->RAD51 Loading Homologous Recombination Mec1/ATR-Ddc2/ATRIP Recruitment\n(Checkpoint Activation) Mec1/ATR-Ddc2/ATRIP Recruitment (Checkpoint Activation) RPA Binding to ssDNA->Mec1/ATR-Ddc2/ATRIP Recruitment\n(Checkpoint Activation) Rad53/CHK1 Phosphorylation\n(Checkpoint Signaling) Rad53/CHK1 Phosphorylation (Checkpoint Signaling) Mec1/ATR-Ddc2/ATRIP Recruitment\n(Checkpoint Activation)->Rad53/CHK1 Phosphorylation\n(Checkpoint Signaling) Cell Cycle Arrest & DNA Repair Cell Cycle Arrest & DNA Repair Rad53/CHK1 Phosphorylation\n(Checkpoint Signaling)->Cell Cycle Arrest & DNA Repair Homologous Recombination Repair Homologous Recombination Repair RAD51 Loading->Homologous Recombination Repair Binds RAD51 mRNA Binds RAD51 mRNA Induces lncRNA RAD51-AS1->Binds RAD51 mRNA Inhibits RAD51 Protein Synthesis Inhibits RAD51 Protein Synthesis Binds RAD51 mRNA->Inhibits RAD51 Protein Synthesis Inhibits RAD51 Protein Synthesis->RAD51 Loading Inhibition

The key mechanistic insights are:

  • Checkpoint Activation Impairment: this compound-mediated inhibition of Sae2/CtIP compromises long-range DNA end resection, reducing the generation of single-stranded DNA (ssDNA). This ssDNA is a crucial platform for recruiting and activating the central checkpoint kinases Mec1/ATR and Ddc2/ATRIP. Consequently, the downstream phosphorylation and activation of the effector kinase Rad53/CHK1 are impaired, preventing proper cell cycle arrest [1] [3].
  • Homologous Recombination Inhibition: this compound disrupts Homologous Recombination (HR) repair via a second, reinforcing mechanism. It upregulates a long non-coding RNA, RAD51-AS1, which binds to RAD51 mRNA and suppresses the translation of RAD51 protein. RAD51 is essential for the strand invasion step of HR, and its depletion cripples this high-fidelity repair pathway [4].

Experimental Data & Research Findings

The following table summarizes key experimental evidence supporting this compound's role in disrupting DNA damage checkpoints and repair.

Experimental Model Treatment Key Observed Effects Reported Measurement / Outcome

| Yeast Cells [1] | this compound | • Increased DNA damage sensitivity • Impaired activation of Mec1-Ddc2 and Rad53 • Reduced γ-H2A phosphorylation (a marker of DSBs) | Sensitivity via the Sae2-dependent pathway | | Breast Cancer Cells (in vitro) [1] [2] | this compound + Doxorubicin (Dox) | • Increased apoptosis • Reduced cell proliferation • Inhibition of CtIP (human Sae2 homolog) | Significant increase in apoptosis; reduction in proliferation | | Breast Cancer Xenograft (in vivo) [1] [2] | this compound + Doxorubicin | Significant reduction in tumor growth | Tumor growth significantly suppressed compared to Dox alone | | Hepatocellular Carcinoma (HCC) Cells [4] | this compound + Etoposide (VP16) | • Increased cytotoxicity and apoptosis • Inhibition of DNA damage repair • Reduced RAD51 protein expression | • Twofold increase in apoptosis (59% vs 31%) • Slower DNA repair velocity in comet assay • Dose-dependent inhibition of HR in reporter assay | | HCC Xenograft (in vivo) [4] | this compound + Etoposide (VP16) | Enhanced suppression of tumor growth | Significant increase in chemotherapeutic inhibitory effects |

Core Experimental Protocols

Here are the methodologies for key experiments demonstrating this compound's effects.

Analyzing DNA Damage Checkpoint Activation (Western Blot)

This protocol is used to assess the impairment of checkpoint signaling pathways as shown in [1].

  • Key Steps:
    • Cell Culture & Treatment: Treat cells (e.g., yeast, MCF-7) with this compound (e.g., 30 µM) and a DNA-damaging agent like Doxorubicin (e.g., 1 µM) for a predetermined period (e.g., 24 hours).
    • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Gel Electrophoresis and Western Blotting: Separate proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary antibodies.
      • Target Proteins: Phosphorylated Rad53 (p-Rad53), phosphorylated Mec1/ATR, γ-H2A.X (a marker for DSBs), and CtIP.
      • Loading Control: GAPDH or Actin.
    • Detection and Analysis: Use HRP-conjugated secondary antibodies and chemiluminescence to detect protein levels. Reduced phosphorylation of checkpoint kinases indicates impaired activation.
Assessing Homologous Recombination Efficiency (Reporter Assay)

This method quantitatively measures how this compound inhibits the HR repair pathway [4].

  • Key Steps:
    • Stable Cell Line: Use a cell line (e.g., U2OS DR-GFP) that contains an integrated HR reporter substrate. The substrate has two non-functional GFP genes, one of which is disrupted by the I-SceI endonuclease recognition site.
    • Transfection and Treatment: Transfect cells with an I-SceI expression plasmid to induce a DSB. Co-treat cells with this compound (e.g., 10-30 µM).
    • Flow Cytometry Analysis: Harvest cells 48-72 hours post-transfection and analyze by flow cytometry to determine the percentage of GFP-positive cells. A lower percentage indicates successful HR repair inhibition by this compound.
Evaluating Chemosensitization (Cell Viability and Apoptosis Assay)

This protocol is used to demonstrate the synergistic effect of this compound with chemotherapeutic agents [4].

  • Key Steps:
    • Cell Plating: Plate cancer cells (e.g., HepG2, Huh7) in 96-well plates.
    • Combination Treatment: Treat cells with a serial dilution of a chemotherapeutic drug (e.g., Etoposide) alone and in combination with a fixed concentration of this compound.
    • Viability Measurement: After 72 hours, measure cell viability using an MTT or CCK-8 assay. Calculate the Combination Index (CI) to confirm synergy.
    • Apoptosis Detection (Annexin V Staining): Use an Annexin V-FITC/PI apoptosis detection kit and analyze by flow cytometry to quantify the increase in apoptotic cells upon combination treatment.

Troubleshooting Common Experimental Issues

  • Issue 1: Lack of Observed Chemosensitization

    • Potential Cause: The concentration of the DNA-damaging agent might be too high, overwhelming the sensitizing effect of this compound.
    • Solution: Perform a dose-response matrix for both the chemotherapeutic agent and this compound to find optimal synergistic concentrations. Ensure this compound is administered concurrently or prior to the DNA-damaging agent.
  • Issue 2: High Background of γ-H2A.X in Control Cells

    • Potential Cause: Serum starvation, cell confluency, or minor physical stresses during handling can inadvertently cause DNA damage.
    • Solution: Carefully optimize cell culture conditions. Include a proper vehicle control (e.g., DMSO) and an untreated control. Ensure gentle handling of cell cultures.
  • Issue 3: Inconsistent RAD51-AS1 Induction

    • Potential Cause: Cell-type specific differences or suboptimal this compound concentration.
    • Solution: First, establish a time-course and dose-response experiment for this compound in your specific cell line using qPCR to reliably detect the upregulation of RAD51-AS1 [4].

Conclusion and Key Takeaways

This compound is a promising natural sensitizing agent that acts through a dual mechanism: inhibiting the DNA damage checkpoint initiation via the Sae2/CtIP pathway and disrupting homologous recombination via induction of RAD51-AS1. This makes it a strong candidate for use as an adjuvant in chemotherapy and radiotherapy.

For researchers, the critical next steps involve:

  • Exploring the effects of this compound in a wider range of cancer cell lines and in vivo models.
  • Further investigating its potential interactions with other DNA repair pathways like NHEJ.
  • Conducting detailed pharmacokinetic and toxicology studies to assess its clinical applicability.

References

Corylin combination therapy with chemotherapeutic agents

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Corylin

The core of this compound's action involves a specific long noncoding RNA and a key DNA repair protein. The diagram below illustrates this pathway and its therapeutic effects.

G This compound This compound RAD51_AS1 RAD51_AS1 This compound->RAD51_AS1 Induces RAD51_mRNA RAD51_mRNA RAD51_AS1->RAD51_mRNA Binds to RAD51_Protein RAD51_Protein RAD51_mRNA->RAD51_Protein Inhibits DNA_Repair DNA_Repair RAD51_Protein->DNA_Repair Enables Cell_Death Cell_Death DNA_Repair->Cell_Death Failed repair leads to Chemo_Radiation Chemo_Radiation Chemo_Radiation->DNA_Repair Causes damage requiring

Diagram Title: this compound Sensitizes HCC to Therapy via RAD51-AS1 Pathway

Key Supporting Experimental Data

The following table summarizes the key experimental findings that detail this compound's effects on hepatocellular carcinoma cells.

Experimental Model This compound Treatment Combined Treatment Key Observed Outcome Proposed Mechanism
HCC Cell Lines (Huh7, HepG2) [1] 30 µM for 72h N/A 45.3% (HepG2) and 23.9% (Huh7) inhibition of cell proliferation [1]. Inhibition of cancer cell growth.
HCC Cell Lines [1] 30 µM N/A Significant inhibition of cell migration and invasion (up to 85% in Huh7 cells) [1]. Reduction of metastatic potential.
HCC Cell Lines [1] 10-30 µM Etoposide (VP16) ~2x increase in apoptosis (59% vs 31% with VP16 alone); enhanced radiation-induced colony formation inhibition [1]. Increased sensitivity to chemo/radiotherapy.
HCC Cell Lines [1] Various concentrations Etoposide (VP16) Dose-dependent slowing of DNA damage repair velocity (Comet assay); significant inhibition of Homologous Recombination (HR reporter assay) [1]. Suppression of RAD51 protein expression.
HCC Cell Lines [1] N/A N/A 45.6% (Huh7) and 47.9% (HepG2) increase in RAD51-AS1 expression; no change in RAD51 mRNA level [1]. This compound induces lncRNA RAD51-AS1, which binds to and inhibits RAD51 mRNA.
Animal Model [2] [1] N/A This compound + Etoposide (VP16) Significant increase in the inhibitory effect of etoposide on tumor growth [2] [1]. Confirmed in vivo efficacy of combination therapy.

Detailed Experimental Protocols

To help you replicate the key findings, here are the methodologies for the central experiments cited in the research.

Cell Proliferation Inhibition Assay (MTT Assay)

This protocol is used to determine the inhibitory effect of this compound on HCC cell growth.

  • Cell Line & Plating: Use human HCC cell lines (e.g., Huh7, HepG2). Seed cells in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate overnight [3].
  • Treatment: Prepare a stock solution of this compound (e.g., 50 mM in DMSO). Treat cells with a series of this compound concentrations (e.g., 0-30 µM) for a set duration (e.g., 72 hours). The final DMSO concentration in the culture medium should be low (e.g., ≤0.02%) with a vehicle control [3].
  • Viability Measurement: After treatment, add MTT reagent to each well and incubate to allow formazan crystal formation. Dissolve the crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate cell viability as a percentage of the control group [3].
Combination Treatment with Chemotherapy

This protocol assesses the synergistic effect of this compound with chemotherapeutic agents.

  • Cell Treatment: Plate HCC cells as described above. Treat cells with this compound (e.g., 30 µM), a chemotherapeutic agent like etoposide (VP16) at its IC₅₀, and a combination of both [1].
  • Apoptosis Analysis: After treatment (e.g., 24-48 hours), collect cells and use flow cytometry with Annexin V/PI staining to quantify the percentage of cells in early and late apoptosis. Compare the apoptosis rate between single-agent and combination therapy groups [1].
DNA Damage Repair Analysis (Comet Assay)

This protocol evaluates how this compound impairs the DNA repair ability of cancer cells.

  • DNA Damage Induction & Repair: Pre-treat Huh7 cells with etoposide (VP16) to induce DNA double-strand breaks. Then, replace the medium with one containing different concentrations of this compound and incubate for a repair period (e.g., 0-24 hours) [1].
  • Sample Processing & Analysis: At various time points, harvest cells and embed them in agarose on a microscope slide. Lyse cells and perform electrophoresis under alkaline conditions. Stain DNA with a fluorescent dye and analyze slides using fluorescence microscopy. The DNA damage is quantified by the tail moment, with a slower decrease indicating inhibited repair [1].

Troubleshooting Common Experimental Issues

  • Issue: Low Solubility of this compound

    • Solution: Use high-purity DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure the final DMSO concentration in your cell culture media is ≤0.1% to avoid cytotoxicity. Perform a vehicle control experiment with the same DMSO concentration [3].
  • Issue: High Background in Comet Assay

    • Solution: Include appropriate controls (untreated cells for background damage, positive control for maximum damage). Optimize electrophoresis conditions (voltage, time) to prevent over- or under-estimation of DNA damage. Ensure the comet assay is performed under alkaline conditions for detecting double-strand breaks [1].
  • Issue: Weak Synergistic Effect in Combination Therapy

    • Solution: Verify the potency of your chemotherapeutic agent by establishing a dose-response curve. Ensure the timing of the combination is optimal; pre-treatment with this compound for a few hours before adding the chemotherapy drug may be more effective than simultaneous addition [1].

References

Key Metabolic Challenges & Optimization Targets

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Aspect Key Enzymes / Pathways Involved Suggested Optimization Focus
Phase I Metabolism (Oxidation/Hydration) CYP1A1, CYP1B1, CYP2C19 [1] [2] Inhibitor co-administration; structural modification to block metabolic sites.
Phase II Metabolism (Glucuronidation) UGT1A1 [1] [2] Use of UGT inhibitors; prodrug strategies.
Absorption & First-Pass Effect Metabolism in Human Intestine Microsomes (HIM) [1] Formulation strategies to enhance absorption (e.g., nano-formulations).
Species Differences Marked differences in metabolism across species [1] Careful translation from animal models to human studies.

Experimental Protocols for Metabolic Profiling

To identify and quantify corylin's metabolites and the enzymes responsible, you can employ the following standard in vitro protocols.

Protocol 1: Phase I Metabolism in Liver Microsomes

This assay identifies oxidative metabolites and the Cytochrome P450 (CYP) enzymes involved [1].

  • Incubation System: Prepare a 200 µL reaction mixture containing:
    • 50 mM Tris-HCl buffer (pH 7.4)
    • 0.5 mg/mL of Human Liver Microsomes (HLM) or Human Intestine Microsomes (HIM)
    • 5 mM MgCl₂
    • 6.25 µM this compound
  • Pre-incubation: Incubate the mixture for 5 minutes at 37°C.
  • Reaction Initiation: Add 1 mM NADPH to start the reaction. For the negative control, omit NADPH.
  • Incubation: Allow the reaction to proceed for 1 hour at 37°C.
  • Reaction Termination: Add 200 µL of cold acetonitrile.
  • Sample Analysis: Centrifuge at 13,800× g for 10 minutes. Inject an aliquot (e.g., 8 µL) of the supernatant into a UPLC/q-TOF-MS system for metabolite identification and quantification.
Protocol 2: Glucuronidation Assay

This assay characterizes this compound's phase II glucuronidation [1].

  • Incubation System: Prepare a 200 µL reaction mixture containing:
    • 50 mM Tris-HCl buffer (pH 7.4)
    • 0.5 mg/mL of HLM or HIM
    • 0.88 mM MgCl₂
    • 22 µg/mL alamethicin (to pore-form the microsomal membranes)
    • 4.4 mM D-saccharic-1,4-lactone (a β-glucuronidase inhibitor)
    • 3.5 mM UDPGA (Uridine 5'-diphosphoglucuronic acid)
  • Incubation: Incubate the mixture for 1 hour at 37°C.
  • Reaction Termination & Analysis: Terminate the reaction with cold acetonitrile, centrifuge, and analyze the supernatant via UPLC/q-TOF-MS.
Protocol 3: Enzyme Kinetics and Correlation Analysis

To determine which specific human CYP or UGT enzymes are most responsible for this compound's metabolism [1].

  • Individual Enzyme Incubations: Repeat the Phase I or Glucuronidation assay using individual, expressed human CYP or UGT enzymes instead of pooled microsomes.
  • Calculate Intrinsic Clearance (CL~int~): For each enzyme, determine the reaction velocity and calculate the CL~int~ value (e.g., in µL/min/mg). Enzymes with the highest CL~int~ values are the major contributors.
  • Correlation Analysis: Using twelve individual pooled human liver microsomes, correlate the rate of this compound metabolite formation with the known metabolic activity of specific enzyme markers (e.g., phenacetin N-deacetylation for CYP1A2).

Strategic Pathway for Pharmacokinetic Optimization

The following diagram integrates the key challenges and experimental data into a strategic workflow for optimizing this compound's pharmacokinetics.

CorylinOptimization cluster_0 Metabolite Identification cluster_1 Enzyme Mapping cluster_2 Optimization Strategies Start Start: this compound PK Challenge (Poor Bioavailability) MetID Metabolite Identification (In vivo & in vitro) Start->MetID EnzymeMapping Enzyme Mapping (CYP & UGT Isoforms) MetID->EnzymeMapping InVivo Administer this compound collect plasma, bile, urine, feces Strategy Develop Optimization Strategy EnzymeMapping->Strategy PhaseI Phase I Assay (NADPH-dependent) Eval Evaluate Optimized Compound Strategy->Eval Inhibit Enzyme Inhibition (Chemical inhibitors) SamplePrep Sample Preparation (Solid-Phase Extraction) InVivo->SamplePrep Analyze UPLC/q-TOF-MS Analysis (Identify 12+ metabolites) SamplePrep->Analyze PhaseII Phase II Assay (UDPGA-dependent) PhaseI->PhaseII Correl Correlation Analysis in individual HLMs PhaseII->Correl Prodrug Prodrug Approach (Mask metabolized groups) Inhibit->Prodrug Form Advanced Formulations (Nano-carriers, lipids) Prodrug->Form

Key Troubleshooting FAQs

  • Q: The metabolic clearance of this compound in our human liver microsome assay is very high. Which enzymes should we investigate first?

    • A: Focus on CYP2C19, CYP1B1, and CYP1A1 for Phase I oxidation, and UGT1A1 for Phase II glucuronidation, as these have been identified as the major contributors to this compound's metabolism [1] [2].
  • Q: We see a significant difference in this compound metabolism between animal species and human models. How should we interpret this?

    • A: This is a known challenge. The metabolism of this compound shows marked species differences [1]. Data from preclinical animal models (rats, mice) must be extrapolated to human applications with caution. Always validate key findings using human liver or intestine microsomes, or expressed human enzymes.
  • Q: Besides metabolism, are there other factors contributing to this compound's low exposure in vivo?

    • A: Yes. While massive metabolism is a primary cause, other pharmaceutical factors are important. Research on the related herb Psoraleae Fructus suggests that salt-processing can alter the absorption characteristics of its compounds, leading to a higher overall exposure (AUC) despite a slower and lower peak concentration (C~max~) [3]. Exploring formulation technologies (like nanoparticles or liposomes) or prodrug approaches could similarly optimize this compound's absorption and systemic exposure.

References

Corylin vs bisphosphonates osteoclast inhibition efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action at a Glance

Feature Corylin Bisphosphonates (Nitrogen-Containing)
Source Natural flavonoid from Psoralea corylifolia L. [1] [2] Synthetic pyrophosphate analogues [3] [4]
Primary Molecular Target RANKL signaling pathway; transcription factors NFATc1 and c-Fos [1] [2] [5] Farnesyl pyrophosphate (FPP) synthase in the mevalonate pathway [3] [4]
Cellular Process Inhibited Osteoclast differentiation, fusion, migration, and bone resorption activity [1] [2] Osteoclast-mediated bone resorption and induction of osteoclast apoptosis [3] [4]
Key Downstream Effects Downregulation of osteoclastic genes (TRAP, CTSK, MMP-9, DC-STAMP) [1] [2]; Disruption of F-actin ring formation [2] [5]; Attenuation of mitochondrial function [1] Inhibition of protein prenylation (e.g., Rab, Rac, Rho GTPases), disrupting osteoclast cytoskeleton and function, leading to apoptosis [3] [4]
Effect on Osteoblast/Osteocyte Activity Shown to promote osteogenic effects in other studies [1] [6] No direct anabolic effect; primarily antiresorptive [3]

Summary of Key Experimental Evidence

The table below consolidates critical experimental findings, providing a direct comparison of the data supporting each compound's efficacy.

Compound In Vitro / Cellular Evidence In Vivo / Animal Model Evidence

| This compound | - Cell Model: Mouse Bone Marrow Macrophages (BMMs) [1] [2].

  • Effective Concentration: 0.3 - 30 μM showed no cytotoxicity; inhibited osteoclastogenesis at 5-10 μM [2] [5].
  • Key Findings: Concentration-dependent inhibition of RANKL-induced osteoclast formation; suppressed bone resorption pit formation; downregulated NFATc1, c-Fos, TRAP, CTSK, MMP-9 [1] [2] [5]. | - Model: Ovariectomized (OVX) mice (post-menopausal osteoporosis model) [1] [7].
  • Key Finding: Oral administration of this compound significantly attenuated bone loss induced by OVX [1]. | | Bisphosphonates | - Cell Model: Osteoclasts and precursors (e.g., from bone marrow) [3] [4].
  • Mechanism Evidence: Non-N-BPs (e.g., clodronate) metabolized into cytotoxic ATP analogs; N-BPs (e.g., alendronate, zoledronate) inhibit FPP synthase, preventing protein prenylation and inducing apoptosis [3] [4]. | - Clinical Relevance: Extensive human clinical trials and decades of use confirm efficacy in increasing bone density and reducing fracture risk in postmenopausal osteoporosis [3].
  • Potency: Zoledronic acid (an N-BP) suppresses bone resorption markers for up to one year after a single dose [3]. |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the core methodologies used in the cited studies.

Protocols for this compound Research
  • *In Vitro* Osteoclastogenesis and TRAP Staining: Bone marrow macrophages (BMMs) are isolated from mice and cultured with M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce differentiation. This compound is added during this process. After several days, cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP). TRAP-positive multinucleated (>3 nuclei) cells are counted as mature osteoclasts [1] [2].
  • F-Actin Ring Staining: Differentiated osteoclasts on bone slices are fixed, permeabilized, and stained with fluorescent dyes (e.g., Actin-Tracker Green) to visualize F-actin rings. This compound treatment results in a concentration-dependent reduction in the number and integrity of these structures, indicating impaired resorptive function [2] [5].
  • Bone Resorption Assay: BMMs are differentiated on bone biomimetic plates. After osteoclasts form, cells are removed, and the surface is stained. The area and number of resorption pits are quantified, showing this compound's ability to inhibit bone degradation [1].
  • Gene Expression Analysis (qRT-PCR): RNA is extracted from RANKL-stimulated BMMs treated with or without this compound. qRT-PCR is performed to measure the expression levels of key osteoclast genes like NFATc1, c-Fos, CTSK, and TRAP, which are consistently downregulated by this compound [1] [2].
Mechanisms of Bisphosphonate Action

The experimental understanding of bisphosphonate action relies on elucidating their intracellular metabolism and effects.

  • Non-Nitrogen Containing (Simple) Bisphosphonates: Compounds like clodronate are metabolically incorporated into adenosine triphosphate (ATP) by aminoacyl-tRNA synthetases. The resulting non-hydrolyzable, cytotoxic ATP analogs accumulate in the osteoclast, inhibiting ATP-dependent cellular processes and inducing apoptosis [3] [4].
  • Nitrogen-Containing Bisphosphonates (N-BPs): The potent N-BPs (e.g., alendronate, zoledronate) are not metabolized into ATP analogs. Instead, they inhibit farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate pathway. This prevents the prenylation of small GTPase signaling proteins (e.g., Rab, Rac, Rho), which are essential for osteoclast cytoskeletal organization, membrane ruffling, and survival, ultimately leading to osteoclast apoptosis [3] [4].

The diagrams below summarize the core signaling pathways through which this compound and bisphosphonates exert their inhibitory effects on osteoclasts.

G RANKL RANKL NFKB NF-κB Signaling RANKL->NFKB Stimulates This compound This compound This compound->NFKB Inhibits NFATc1 NFATc1 Transcription This compound->NFATc1 Downregulates Fusion Pre-osteoclast Migration & Fusion This compound->Fusion Suppresses NFKB->NFATc1 Genes Osteoclast Genes (TRAP, CTSK, MMP-9) NFATc1->Genes NFATc1->Fusion Actin F-actin Ring Formation Genes->Actin Inhibition Inhibition of Osteoclast Differentiation & Function Fusion->Actin

Figure 1: this compound's primary mechanism involves suppressing the RANKL-induced signaling cascade, leading to the downregulation of the master transcription factor NFATc1 and key osteoclast genes, ultimately inhibiting differentiation and function [1] [2] [5].

G NBP Nitrogen-containing Bisphosphonate (N-BP) FPP Farnesyl Pyrophosphate (FPP) Synthase NBP->FPP Inhibits Mevalonate Mevalonate Pathway FPP->Mevalonate Blocks Prenylation Protein Prenylation (GTPases: Rab, Rac, Rho) Mevalonate->Prenylation Prevents Cytoskeleton Osteoclast Cytoskeleton & Function Prenylation->Cytoskeleton Disrupts Apoptosis Osteoclast Apoptosis Cytoskeleton->Apoptosis

Figure 2: Nitrogen-containing bisphosphonates (N-BPs) inhibit the enzyme FPP synthase, disrupting the mevalonate pathway. This prevents the prenylation of small GTP-binding proteins essential for osteoclast function and survival, leading to apoptosis [3] [4].


Critical Analysis for Research and Development

  • Therapeutic Potential of this compound: this compound presents a compelling case for further investigation as a dual-action or multi-target agent. It not only inhibits osteoclast formation [1] [2] but has also demonstrated osteogenic (bone-forming) effects on osteoblasts in other studies [1] [6]. This potential to simultaneously suppress bone resorption and promote bone formation is a highly desirable profile not found in purely antiresorptive drugs like bisphosphonates. Its natural origin may also suggest a favorable toxicity profile, though this requires extensive clinical validation [1].
  • Established Role and Limitations of Bisphosphonates: Bisphosphonates are the cornerstone of anti-osteoclastic therapy with proven long-term efficacy [3]. However, their mechanism inevitably leads to concerns about oversuppressing bone turnover with long-term use. This is associated with rare but serious adverse events like atypical femur fractures and osteonecrosis of the jaw [1] [3]. Furthermore, their poor oral bioavailability and strict dosing regimen can impact patient compliance [3].

Conclusions and Future Directions

This compound and bisphosphonates inhibit osteoclasts through fundamentally distinct mechanisms. Bisphosphonates are potent, well-established agents that induce osteoclast apoptosis, while this compound, a natural compound, primarily targets the differentiation process upstream.

For drug development, this compound represents a promising candidate for a novel osteoporotic treatment, potentially offering a balanced suppression of bone resorption without the profound suppression of turnover linked to bisphosphonate side effects. Future research should focus on:

  • Conducting direct, head-to-head comparative studies in the same model systems.
  • Elucidating this compound's precise molecular target(s).
  • Performing comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and pharmacokinetic studies.
  • Exploring its potential synergistic effects when combined with other therapies.

References

Corylin compared to neobavaisoflavone lifespan extension

Author: Smolecule Technical Support Team. Date: February 2026

Corylin vs. Neobavaisoflavone: Comparison at a Glance

Feature This compound Neobavaisoflavone
Source The herb Psoralea corylifolia [1] [2] The herb Psoralea corylifolia [1] [2]
Lifespan Extension in Yeast Extends replicative lifespan [1] [2] Extends replicative lifespan [1] [2]
Lifespan Extension in Mice Extends lifespan in mice on a high-fat diet [1] [2] [3] Not reported
Primary Molecular Target (for Lifespan) Gtr1 protein, part of the TORC1 complex [1] [2] [4] Information is less specific from available data [1] [2]
Key Signaling Pathway mTOR (TOR1 in yeast) pathway inhibition [1] [2] [4] Information is less specific; acts independently of Sirtuins [1] [2]
Effect on Cellular Senescence Reduces senescence in Human Umbilical Vein Endothelial Cells (HUVECs) [1] [2] Not reported
Other Notable Activities Promotes adipose tissue browning, improves insulin resistance, exhibits anti-atherosclerotic effects [5] [6] Acts as a chemosensitizer in cancer cells, inhibits melanogenesis, functions as an efflux pump inhibitor in S. aureus [7] [8] [9]

Insights from Key Experiments and Protocols

The comparative potential of these compounds is rooted in rigorous experimental methodologies.

Yeast Replicative Lifespan (RLS) Assay

This was the critical initial screen that identified both compounds.

  • Purpose: To measure how many times a mother yeast cell can divide and produce daughters, a key model for aging [1] [2].
  • Method (Mother Enrichment Program - MEP): A genetic system is used to selectively eliminate daughter cells, allowing researchers to easily monitor and count the divisions of mother cells in a liquid culture. This is more efficient than the traditional, manual micromanipulation method [1] [2].
  • Finding: Both this compound and neobavaisoflavone were identified from 22 compounds isolated from Psoralea corylifolia as being able to extend yeast RLS in this assay [1] [2].
Mammalian Lifespan and Healthspan Studies

Following the yeast data, this compound was advanced to more complex models.

  • Mouse Model: Aged mice (40 weeks old) were fed a high-fat diet, with one group receiving this compound (50 mg/kg) [1] [2] [4].
  • Results: The this compound-treated group showed a significant improvement in survival rates after two years (~60% alive vs. ~40% in control). They also demonstrated improved physical function, including better balance and rearing behavior [4].
  • Mechanistic Insight: The study further showed that this compound ameliorated markers of cellular senescence in human umbilical vein endothelial cells (HUVECs), making their gene expression profile more similar to that of young cells [1] [2] [4].

The following diagram illustrates the well-characterized anti-aging mechanism of this compound, which mimics caloric restriction:

CorylinPathway This compound This compound Gtr1 Gtr1 This compound->Gtr1 Binds & Inhibits TORC1 TORC1 Gtr1->TORC1 Inhibits CellularProcesses Protein SynthesisCell Growth TORC1->CellularProcesses Promotes SenescenceAging Cellular Senescence & Aging TORC1->SenescenceAging CellularProcesses->SenescenceAging LifespanExtension Lifespan Extension SenescenceAging->LifespanExtension This compound Prevents

Final Analysis for Researchers

For research and drug development focused on aging and age-related diseases, the current evidence points to a clear distinction:

  • This compound emerges as the more promising candidate for direct lifespan extension. Its effects have been validated across multiple biological models—from yeast and human cells to mice—and its mechanism of action as a caloric restriction mimetic via Gtr1/mTOR inhibition is well-defined [1] [2] [4]. Its additional benefits on metabolism [5] and cardiovascular health [6] further support its potential as a broad-spectrum therapeutic for age-related conditions.

  • Neobavaisoflavone should be considered for different therapeutic niches. While it shows less evidence for direct lifespan extension, its strong and documented activity in areas like cancer chemosensitization [7] and antimicrobial potentiation [9] makes it a highly interesting molecule for oncology and infectious disease research.

References

Corylin anti-inflammatory effects versus standard NSAIDs

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Therapeutic Profile Comparison

Feature Corylin (Natural Flavonoid) Standard NSAIDs
Primary Molecular Target Multiple targets: NLRP3 Inflammasome, MAPK pathways (ERK, JNK, p38), NF-κB signaling [1]. Cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2 [2] [3] [4].
Mechanism of Action Broad suppression of inflammatory signaling cascades; inhibits expression of iNOS and COX-2; reduces pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) [1]. Inhibition of prostaglandin synthesis from arachidonic acid via blockade of COX enzymes [2] [3].

| Key Efficacy Markers (In Vitro/In Vivo) | • ↓ NO production (IC₅₀ ~5-10 μM in BV2 microglia) [1] • ↓ IL-6, TNF-α, IL-1β secretion [1] • ↓ NLRP3 inflammasome activation [1] | Efficacy is prostaglandin-mediated; direct comparative data with this compound is not available in the provided research. | | Therapeutic Potential | Neuroinflammatory diseases (e.g., Alzheimer's, Parkinson's), sepsis, metabolic disorders [1] [5]. | Musculoskeletal pain, osteoarthritis, headache, dysmenorrhea, acute injury [2] [6]. | | Key Risks & Limitations | Extensive first-pass metabolism (low oral bioavailability); pharmacokinetics and safety profile in humans not fully established [7]. | Well-known GI, cardiovascular, and renal risks; contraindicated in specific patient populations (e.g., late pregnancy, post-CABG, severe renal failure) [2] [3] [8]. |

Detailed Experimental Protocols for this compound

To facilitate further research, here are the methodologies from key studies on this compound's anti-inflammatory effects.

Protocol 1: Anti-inflammatory Effects in Microglial Cells [1]

This protocol evaluates this compound's effect on LPS-induced inflammation, relevant for neurodegenerative diseases.

  • Cell Model: Murine BV2 microglial cells.
  • Treatment:
    • Cells were pre-treated with this compound (0-10 µM) for 1 hour.
    • Inflammation was then induced with LPS (1 µg/mL) for 24 hours.
  • Key Assays & Measurements:
    • NO Production: Measured using the Griess reaction, which detects nitrite (a stable metabolite of NO) in the culture supernatant.
    • Cytokine Secretion: Levels of TNF-α, IL-6, and IL-1β in the supernatant were quantified by Enzyme-Linked Immunosorbent Assay (ELISA).
    • Protein Expression: The expression of iNOS, COX-2, NLRP3, ASC, caspase-1, and phosphorylated MAPKs (ERK, JNK, p38) was analyzed by Western blot.
  • Outcome: this compound significantly suppressed the production of NO and all measured cytokines, and inhibited the expression of iNOS, COX-2, and components of the NLRP3 inflammasome.
Protocol 2: Metabolic Profiling [7]

This protocol investigates the metabolic fate of this compound, which is crucial for understanding its pharmacokinetic limitations.

  • In Vivo Model: Male KM mice administered this compound (40 mg/kg) orally.
  • In Vitro Systems: Pooled human liver microsomes (HLM) and human intestine microsomes (HIM).
  • Sample Collection & Analysis:
    • Biosamples: Plasma, bile, urine, and feces were collected at specified time points.
    • Sample Preparation: Solid-phase extraction (SPE) columns were used to clean up and concentrate the samples.
    • Metabolite Identification: An ultra-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry (UPLC/q-tof-MS) method was applied to identify phase I and phase II metabolites.
  • Key Findings: this compound undergoes massive first-pass metabolism in the liver and intestine, primarily by CYP1A1, 1B1, 2C19, and UGT1A1 enzymes, leading to poor bioavailability.

Visualizing the Signaling Pathways

The diagrams below illustrate the distinct anti-inflammatory pathways of NSAIDs and this compound.

G NSAID Anti-inflammatory Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 Enzyme ArachidonicAcid->COX1 COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins (PGE₂) Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation COX1->Prostaglandins COX2->Prostaglandins NSAIDs NSAIDs NSAIDs->COX1 Non-selective Inhibits NSAIDs->COX2 Selective (Coxibs) Inhibits

G This compound Anti-inflammatory Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 InflamSignals Inflammatory Signaling (MAPKs, NF-κB) TLR4->InflamSignals GeneExpression Pro-inflammatory Gene Expression InflamSignals->GeneExpression NLRP3 NLRP3 Inflammasome Activation InflamSignals->NLRP3 Priming Signal GeneExpression->NLRP3 ↑ NLRP3 & Pro-IL-1β Cytokines Mature IL-1β, IL-6, TNF-α NLRP3->Cytokines This compound This compound This compound->InflamSignals Suppresses Phosphorylation This compound->GeneExpression Suppresses iNOS & COX-2 This compound->NLRP3 Inhibits Assembly

Research Implications and Future Directions

The comparative data highlights clear strategic considerations for drug development:

  • For Neuroinflammation: this compound's multi-target mechanism, particularly its ability to suppress the NLRP3 inflammasome and iNOS in microglia [1], makes it a compelling candidate for neurodegenerative diseases where NSAIDs have shown limited success.
  • Overcoming Pharmacokinetic Hurdles: The major challenge for this compound is its extensive first-pass metabolism [7]. Future research should focus on formulation strategies (like nano-encapsulation) or structural analogs to improve its bioavailability.
  • Safety Profile Exploration: While NSAIDs have well-defined organ toxicities (GI, renal, cardiovascular) [2] [8], the long-term safety profile of this compound requires further investigation in advanced animal models and, eventually, clinical trials.

References

Corylin melanin inhibition compared to arbutin efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Efficacy Comparison

The table below summarizes key experimental data for corylin and arbutin from recent studies.

Compound Cell Model Melanin Reduction (vs. α-MSH control) Cellular Tyrosinase Activity Inhibition Key Mechanism of Action Cytotoxicity (Tested Range) Citation
This compound B16F10 mouse melanoma cells - 48.2% at 5 μM [1] 67.7% at 25 μM [1] Downregulates MITF, TYR, and TRP-1 protein expression [1] No cytotoxicity at ≤25 μM [1] [1] [2]
B16F10 mouse melanoma cells - 77.9% at 25 μM [1] 11.2% at 5 μM [1] Inhibits α-glucosidase, disrupting glycosylation [1]
Arbutin B16F10 mouse melanoma cells - ~21% at 100 μM [1] 14.3% at 100 μM [1] Directly inhibits tyrosinase catalytic activity; does not affect TYR, TRP-1, TRP-2 protein levels [3] No significant cytotoxicity at 0.1-1.0 mM [3] [3]
Human melanocytes Reduced melanin content at 0.1-1.0 mM [3] 50% reduction at 0.5 mM [3] Acts as a tyrosinase inactivator/substrate [3]

Detailed Experimental Protocols

For researchers looking to replicate or design similar studies, here is a detailed breakdown of the key methodologies used in the cited experiments.

This compound Experiments [1]
  • Cell Culture and Treatment: Mouse melanoma B16F10 cells were cultured. Melanin synthesis was induced by treating the cells with α-Melanocyte-Stimulating Hormone (α-MSH). Cells were then treated with various concentrations of this compound (1-25 μM). Arbutin (100 μM) was used as a positive control.
  • Cytotoxicity Assay: Cell viability was assessed using a standard cytotoxicity assay (method not specified in detail, but results show no cytotoxicity at effective concentrations).
  • Melin Content Measurement: Intracellular melanin was dissolved in 1 M NaOH containing 10% DMSO and quantified by measuring the absorbance at OD₄₀₅.
  • Cellular Tyrosinase Activity: Cellular tyrosinase activity was measured, likely by tracking the conversion of L-DOPA, though the specific protocol was not detailed in the abstract.
  • Protein Analysis: The expression levels of MITF, TYR, TRP-1, and TRP-2 proteins were analyzed by Western Blot.
Arbutin Experiments [3]
  • Cell Culture: Experiments were conducted on both murine melanoma B16 cells and cultured human melanocytes.
  • Melanin and Viability: Melanin content and cell viability were measured in human melanocytes after treatment with 0.1-1.0 mM arbutin.
  • TYR Activity in Cells: Intracellular TYR activity was measured in human melanocytes. Zymography was used to analyze TYR activity from cell lysates.
  • In vitro TYR Inhibition: The direct inhibitory effect on tyrosinase was tested in vitro using mushroom tyrosinase (mTYR) and human tyrosinase (hTYR) with L-tyrosine or L-DOPA as substrates.

Mechanisms of Action and Signaling Pathways

This compound and arbutin inhibit melanogenesis through distinct mechanisms, which are visualized in the pathway diagram below.

G UV UV Exposure AlphaMSH α-MSH UV->AlphaMSH Stimulates MC1R MC1R AlphaMSH->MC1R cAMP cAMP ↑ MC1R->cAMP PKA PKA ↑ cAMP->PKA CREB CREB ↑ PKA->CREB Phosphorylates MITF MITF ↑ CREB->MITF Activates TYR TYR MITF->TYR Transcribes TRP1 TRP-1 MITF->TRP1 Transcribes Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin This compound This compound This compound->MITF Downregulates This compound->TYR Downregulates This compound->TRP1 Downregulates AlphaGlucosidase α-Glucosidase This compound->AlphaGlucosidase Inhibits Arbutin Arbutin Arbutin->TYR Directly Inhibits Glycosylation Protein Glycosylation Glycosylation->TYR Maturation AlphaGlucosidase->Glycosylation Disrupts

Diagram: Melanogenesis Inhibition Pathways of this compound vs. Arbutin. This compound (red) acts upstream by downregulating key transcription factors and enzymes, and by disrupting protein glycosylation. Arbutin (blue) acts directly on the tyrosinase enzyme.

Key Insights for Professionals

  • Potency and Mechanism: this compound's multi-target mechanism and significantly higher potency at lower micromolar concentrations make it a promising candidate for advanced development. Its action on the MITF pathway is particularly valuable for addressing hyperpigmentation driven by upstream signals like UV exposure [1].
  • Clinical Translation Consideration: While arbutin's direct enzyme inhibition is a well-established mechanism, concerns about its potential conversion to hydroquinone and its relatively weaker efficacy have driven the search for superior alternatives like this compound [3].
  • Future Research: The promising data on this compound is primarily from in vitro and 3D skin models [1]. The logical next steps for drug development involve in vivo efficacy studies, detailed pharmacokinetic and safety profiling, and further exploration of its effects in combination with other agents.

References

Corylin metabolic stability across different species

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Corylin Metabolism

Metabolic Pathway / Parameter Human Mouse Rat Monkey Dog Rabbit Guinea Pig

| Oxidation/Hydration (M4) CLint (μL/min/mg) [1] [2] | 24.29 (HLM) 42.85 (HIM) | 10.17 | 29.41 | 9.39 | 7.95 | 10.17 | 5.49 | | Glucuronidation (M7) CLint (μL/min/mg) [1] [2] | 125.33 (HLM) 108.74 (HIM) | 7.03 | 35.18 | 8.92 | 5.27 | 6.93 | 2.53 |

Abbreviations: CLint: Intrinsic Clearance; HLM: Human Liver Microsomes; HIM: Human Intestine Microsomes. Key Insight: The data shows that humans metabolize this compound much more efficiently than the other species tested, particularly for the glucuronidation pathway. This underscores the importance of careful species selection when extrapolating preclinical metabolic data.

Primary Metabolic Pathways and Key Enzymes

This compound's metabolism involves both Phase I (functionalization) and Phase II (conjugation) reactions, with specific enzymes playing major roles [1] [2]:

  • Phase I Metabolism: The main oxidative metabolite (M4) is primarily formed by CYP2C19, with contributions from CYP1A1 and CYP1B1.
  • Phase II Metabolism: Glucuronidation is the dominant conjugation pathway, primarily catalyzed by the UGT1A1 enzyme.

The following diagram illustrates the overall metabolic fate of this compound in the body.

G This compound This compound Oral_Administration Oral Administration First_Pass_Metabolism First-Pass Metabolism Oral_Administration->First_Pass_Metabolism Phase_I Phase I Metabolism (Oxidation, Hydration) First_Pass_Metabolism->Phase_I Phase_II Phase II Metabolism (Glucuronidation, Sulfation) First_Pass_Metabolism->Phase_II CYP_Enzymes Key Enzymes: CYP2C19, CYP1A1, CYP1B1 Phase_I->CYP_Enzymes Metabolite_M4 Oxidated Metabolite (M4) CYP_Enzymes->Metabolite_M4 Twelve_Metabolites ~12 Metabolites Identified in vivo (Mice) Metabolite_M4->Twelve_Metabolites UGT_Enzymes Key Enzyme: UGT1A1 Phase_II->UGT_Enzymes Metabolite_M7 Glucuronidated Metabolite (M7) UGT_Enzymes->Metabolite_M7 Metabolite_M7->Twelve_Metabolites Poor_Bioavailability Poor Oral Bioavailability Twelve_Metabolites->Poor_Bioavailability

Detailed Experimental Protocols

The key findings on this compound's metabolism are primarily derived from the following established in vitro and in vivo methodologies [1] [2]:

In vitro Metabolic Assays
  • System Setup: Incubations were performed using pooled or individual human/animal liver or intestine microsomes (0.5 mg/mL protein) in a Tris-HCl buffer (pH 7.4) at 37°C.
  • Phase I Incubation: The reaction mixture was pre-incubated for 5 minutes, then initiated by adding 1 mM NADPH. After 60 minutes, the reaction was terminated with cold acetonitrile.
  • Glucuronidation Assay: The incubation system was supplemented with co-factors including UDPGA (3.5 mM), MgCl₂, alamethicin, and D-saccharic-1,4-lactone. It was incubated for 60 minutes at 37°C.
  • Analysis: Metabolite formation was quantified using UPLC/q-TOF-MS (Ultra-Performance Liquid Chromatography coupled with quadrupole Time-of-Flight Mass Spectrometry). Initial rates of metabolite formation were used to calculate the intrinsic clearance (CLint).
In vivo Study in Mice
  • Dosing: Male KM mice received this compound via oral gavage at 40 mg/kg body weight.
  • Sample Collection: Plasma, bile, urine, and feces were collected at predetermined time points post-administration.
  • Sample Preparation: Biological samples were processed using solid-phase extraction (SPE) columns.
  • Metabolite Profiling: The extracted samples were analyzed using UPLC/q-TOF-MS to identify the structures of the various metabolites.

Implications for Drug Development

The extensive metabolism of this compound presents a clear challenge for its development as an oral drug. To overcome the issue of poor bioavailability, several strategies can be explored:

  • Prodrug Approaches: Chemically modify this compound to make it less susceptible to first-pass metabolism.
  • Formulation Strategies: Use advanced delivery systems like nanostructured lipid carriers (NLCs), which have been shown to improve the skin penetration and stability of this compound for topical applications, and could be investigated for oral delivery [3].
  • Informed Preclinical Models: Due to the marked species differences, human-derived in vitro systems (like HLMs) and human-relevant animal models are crucial for accurate pharmacokinetic prediction.

References

Comparative Analysis: Corylin vs. Traditional Osteoporosis Treatments

Author: Smolecule Technical Support Team. Date: February 2026

Treatment / Compound Class / Type Primary Mechanism of Action (MoA) Key Experimental Evidence (Model) Key Molecular Targets / Pathways
Corylin Natural Flavonoid Dual-Action: Promotes bone formation & inhibits bone resorption [1] [2] [3] In vitro (osteoblasts & osteoclasts); Ex vivo bone micromass; In vivo mouse model [1] [2] [3] Osteoblasts: Wnt/β-catenin, Estrogen Receptor (ER) [3]. Osteoclasts: RANKL, NF-κB, NFATc1 [1] [2]
Bisphosphonates (e.g., Alendronate) Antiresorptive (Synthetic) Inhibits osteoclast-mediated bone resorption [4] Extensive clinical trials in humans [4] Mevalonate pathway / FPP synthase in osteoclasts [4]
Teriparatide Anabolic (Synthetic Peptide) PTH (1-34) analog; stimulates new bone formation [4] Extensive clinical trials in humans [4] Parathyroid Hormone (PTH) Receptor [4]
Romosozumab Anabolic (Monoclonal Antibody) Sclerostin inhibitor; increases bone formation & decreases resorption [4] Extensive clinical trials in humans [4] Wnt/β-catenin pathway (via Sclerostin inhibition) [4]
Denosumab Antiresorptive (Monoclonal Antibody) RANKL inhibitor; inhibits osteoclast formation [4] Extensive clinical trials in humans [4] RANKL [4]

Detailed Experimental Protocols for this compound

The experimental data for this compound's osteogenic and anti-osteoclastogenic effects come from well-established laboratory models. Here are the key methodologies:

  • Cell Culture Models:

    • Osteoblast Differentiation: Studies used primary osteoblasts or bone marrow-derived mesenchymal stem cells (BM-MSCs). Cells were treated with this compound (typical concentrations of 0.3 to 30 µM), and osteogenic differentiation was assessed by measuring markers like ALP activity, mineralization (Alizarin Red S staining), and the expression of genes such as Runx2, Osterix, and Col1 via RT-PCR and Western blot [3].
    • Osteoclast Differentiation: Murine bone marrow macrophages (BMMs) were used as osteoclast precursors. Cells were stimulated with RANKL and M-CSF in the presence or absence of this compound. Osteoclast formation was quantified by counting TRAP-positive multinucleated cells and analyzing F-actin ring formation [1] [2].
  • Molecular Mechanism Analysis:

    • Pathway Inhibition: To confirm the Wnt/β-catenin pathway's role, osteoblasts were pre-treated with DKK-1 (a pathway inhibitor) before this compound exposure, which blocked the pro-osteogenic effect [3]. Similarly, the estrogenic response was blocked by the estrogen receptor antagonist ICI 182,780 [3].
    • Transcriptomic Analysis: RNA sequencing (RNA-seq) was performed on RANKL-induced osteoclasts treated with this compound. This was followed by KEGG pathway analysis to identify the global signaling pathways affected, such as NF-κB and MAPK [1] [2].
    • Protein Localization: The inhibition of the NF-κB pathway in osteoclasts was demonstrated by observing the suppression of p65 nuclear translocation using techniques like immunofluorescence [2].
  • Ex vivo and In vivo Models:

    • Bone Micromass Culture: This 3D culture system, derived from mesenchymal progenitor cells, showed that this compound stimulates bone nodule formation and mineralization [3].
    • Mouse Models: One study reported that this compound attenuated post-menopausal osteoporosis in an ovariectomized (OVX) mouse model, which is a standard model for postmenopausal bone loss [2].

The following diagram illustrates the dual-pathway mechanism of this compound and the key experiments used to elucidate it.

G cluster_this compound This compound Treatment cluster_ob Osteoblast Pathway (Bone Formation) cluster_oc Osteoclast Pathway (Inhibits Bone Resorption) This compound This compound OB_Targets Wnt/β-catenin & Estrogen Receptor This compound->OB_Targets Induces OC_Targets RANKL-induced NF-κB & NFATc1 This compound->OC_Targets Inhibits OB_Outcome ↑ Osteoblast Differentiation ↑ Mineralization OB_Targets->OB_Outcome OB_Exp1 Experimental Confirmation: - ALP & Mineralization Assays - Gene Expression (Runx2, Osterix) - Blocked by DKK-1 & ICI 182,780 OB_Outcome->OB_Exp1 InVivo In Vivo Validation: Attenuated bone loss in OVX mouse model OB_Outcome->InVivo OC_Outcome ↓ Osteoclast Differentiation ↓ F-actin Ring Formation OC_Targets->OC_Outcome OC_Exp1 Experimental Confirmation: - TRAP Staining & F-actin Staining - Transcriptomic (RNA-seq) Analysis - Inhibited p65 Nuclear Translocation OC_Outcome->OC_Exp1 OC_Outcome->InVivo


Interpretation and Research Implications

For researchers and drug development professionals, the data on this compound presents a compelling case for further investigation:

  • Novel Dual-Action Mechanism: this compound's potential to simultaneously promote bone formation and inhibit bone resorption is a highly desirable profile, shared by only a few advanced therapies like Romosozumab. This could position it as a potential standalone treatment or a valuable component in combination therapies [1] [2] [3].
  • Natural Product Origin: As a flavonoid from Psoralea corylifolia, a herb used in Traditional Chinese Medicine (TCM), this compound benefits from the growing global interest and regulatory support for researching evidence-based traditional medicine [5] [6].
  • Critical Research Gaps: The most significant limitation is the absence of human clinical trial data. Future research must focus on ADME (Absorption, Distribution, Metabolism, and Excretion) studies, preclinical toxicology, and phased clinical trials to establish safety, efficacy, and optimal dosing in humans. Direct comparative efficacy studies against standard-of-care treatments are also needed.

References

Summary of Corylin's Antioxidant and Bioactive Properties

Author: Smolecule Technical Support Team. Date: February 2026

Bioactivity / Property Experimental Model Key Findings / Quantitative Data Citation
Direct Antioxidant Capacity In vitro chemical assays (DPPH, ABTS, FRAP, ORAC) Contributes to the significant antioxidant power of its source, Psoralea corylifolia; high Total Phenolic and Flavonoid Content measured. [1]
Lifespan Extension Yeast (Replicative Lifespan) & Mice on High-Fat Diet Extended replicative lifespan in yeast; promoted longevity in mice. [2]
Anti-Atherosclerosis Human Umbilical Vein Endothelial Cells (HUVECs) & ApoE-deficient Mice Suppressed TNF-α-induced monocyte adhesion; inhibited VSMC proliferation/migration; reduced atherosclerotic lesions in mice. Mechanism: Downregulated ROS/JNK/NF-κB pathway. [3]
Anti-Skin Aging / Whitening B16F10 Melanoma Cells & UVB-stimulated 3D Human Skin Model Reduced melanin production and cellular tyrosinase activity; downregulated MITF, TRP1, and tyrosinase expression. [4] [5]
Metabolism & Bioavailability Mouse Models & Human Liver/Intestine Microsomes Subject to extensive first-pass metabolism; major metabolizing enzymes: CYP1A1, 1B1, 2C19, UGT1A1. [6]
Drug Delivery Innovation Nanostructured Lipid Carrier (NLC) Gel for Skin NLC gel significantly enhanced skin penetration and antioxidant efficacy against UV-induced damage in vitro and in vivo. [7]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

  • In Vitro Antioxidant Assays: The general antioxidant capacity of Psoralea corylifolia extract (which contains corylin) was characterized using standard assays including DPPH, ABTS, FRAP, and ORAC to measure radical scavenging activity and reducing power. Total Phenolic Content (TPC) and Total Flavonoid Content (TFC) were determined using the Folin-Ciocalteu method and a colorimetric method with aluminum chloride, respectively [1].
  • Lifespan Extension Studies (Yeast): The replicative lifespan of Saccharomyces cerevisiae was assessed using the Mother Enrichment Program (MEP). This method uses genetic manipulation to selectively disrupt essential genes in daughter cells, allowing for the monitoring of mother cell lifespan from liquid culture. Lifespan extension was confirmed through traditional micromanipulation on solid agar medium [2].
  • Mechanistic Studies in Vascular Cells (HUVECs): To investigate the anti-inflammatory and antioxidant mechanisms, HUVECs were pretreated with this compound and then stimulated with TNF-α. Key measurements included:
    • ROS Production: Measured using fluorescent probes like DCFH-DA and Dihydroethidium (DHE).
    • Protein Phosphorylation/Expression: Analyzed by Western Blot for phospho-/total JNK, NF-κB p65, and adhesion molecules like VCAM-1.
    • Functional Assays: Monocyte adhesion assay was performed using fluorescently labeled U937 cells [3].
  • Anti-Melanogenesis Studies: B16F10 melanoma cells were stimulated with α-MSH to induce melanogenesis. After treatment with this compound, researchers measured:
    • Cellular Melanin Content: The cells were dissolved in NaOH, and melanin content was quantified by measuring absorbance.
    • Cellular Tyrosinase Activity: Measured by the rate of L-DOPA oxidation.
    • Protein and mRNA Expression: Levels of MITF, tyrosinase, TRP-1, and TRP-2 were analyzed by Western Blot and Quantitative PCR (qPCR) [4] [5].

Signaling Pathways of this compound's Action

This compound exerts its antioxidant and anti-aging effects primarily through two key signaling pathways. The following diagrams illustrate these mechanisms.

corylin_pathways cluster_lifespan Pathway 1: Lifespan Extension via mTOR Inhibition cluster_atherosclerosis Pathway 2: Anti-inflammatory & Antioxidant in Atherosclerosis Corylin1 This compound Gtr1 Gtr1 (EGO Complex) Corylin1->Gtr1 Targets Tor1 TORC1 Gtr1->Tor1 Inhibits ProteinSynthesis Protein Synthesis & Cell Growth Tor1->ProteinSynthesis Promotes Lifespan Lifespan Extension Tor1->Lifespan Suppresses Corylin2 This compound ROS ROS Production Corylin2->ROS Inhibits JNK JNK Phosphorylation ROS->JNK Stimulates NFkB NF-κB p65 Activation JNK->NFkB Activates VCAM1 VCAM-1 Expression NFkB->VCAM1 Upregulates MonocyteAdhesion Monocyte Adhesion VCAM1->MonocyteAdhesion Promotes

Research Implications and Considerations

The accumulated data positions this compound as a promising multi-functional compound. Here are some key implications and challenges for its therapeutic development:

  • Multi-Target Potential: this compound's ability to modulate distinct pathways like mTOR and ROS/JNK/NF-κB suggests potential for treating complex age-related diseases where multiple processes are dysregulated [2] [3].
  • Challenge of Bioavailability: Its extensive metabolism by CYP and UGT enzymes presents a challenge for oral administration, leading to low systemic exposure [6]. This makes delivery systems crucial.
  • Innovative Delivery Systems: The success of the NLC-gel in enhancing skin delivery and efficacy for photoaging showcases a viable strategy to overcome the bioavailability barrier for dermatological applications [7].
  • Comparative Data Gap: While the data is compelling, a head-to-head comparative analysis of this compound's antioxidant potency (e.g., IC50 values in standard assays) against established antioxidants like quercetin or ascorbic acid is not fully detailed in the provided results, representing an area for further research.

References

×

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

320.10485899 Da

Monoisotopic Mass

320.10485899 Da

Heavy Atom Count

24

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Isoflavonoids [PK1205]

Dates

Last modified: 08-15-2023

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